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  • Product: 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile
  • CAS: 1368615-99-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile in Advanced Medicinal Chemistry

Executive Summary & Chemical Identity In the rational design of small-molecule therapeutics, the selection of core scaffolds dictates the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) success of an Active Pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the rational design of small-molecule therapeutics, the selection of core scaffolds dictates the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) success of an Active Pharmaceutical Ingredient (API). 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a highly specialized, multifunctional heterocyclic building block utilized extensively in the development of targeted kinase inhibitors.

By merging a tetrahydropyran (THP) ring, a nitrile group, and a 2-pyridyl ring into a single sp3-rich core, this compound provides an optimal balance of aqueous solubility, metabolic stability, and precise hydrogen-bonding geometry. The compound is officially registered under1[1].

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueScientific Implication
CAS Number 1368615-99-9[1]Unique registry identifier for the unsubstituted core.
Molecular Formula C₁₁H₁₂N₂O[1]Defines the exact atomic composition.
Molecular Weight 188.23 g/mol [1]Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
TPSA 45.9 Ų[1]Optimal Topological Polar Surface Area for membrane permeability and oral bioavailability.
H-Bond Acceptors 3[1]Facilitates crucial interactions with the kinase hinge region and solvent molecules.

Pharmacophore Rationale: Causality in Scaffold Design

As an Application Scientist, it is critical to understand why this specific moiety is chosen over simpler alternatives (such as a phenyl-cyclohexyl derivative). The structural components of this molecule operate as a synergistic system:

  • The Tetrahydropyran (THP) Ring: Replacing a highly lipophilic carbocycle (like cyclohexane) with a THP ring lowers the overall LogP of the molecule. The embedded oxygen atom acts as a weak hydrogen bond acceptor, significantly improving aqueous solubility and metabolic stability by reducing CYP450 oxidative liabilities.

  • The Nitrile (-C≡N) Group: Synthetically, the nitrile group stabilizes the carbanion intermediate during cycloalkylation. Pharmacologically, its linear, sp-hybridized geometry allows it to probe deep, narrow sub-pockets within the kinase ATP-binding site without introducing steric clashes. It also acts as a strong electron-withdrawing group (EWG), modulating the pKa of the adjacent pyridine ring.

  • The 2-Pyridyl Ring: A privileged scaffold for kinase inhibition. The nitrogen atom is perfectly positioned to act as a hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., in CDKs or HPK1)[2].

Synthetic Methodology & Self-Validating Protocols

The synthesis of the THP-carbonitrile core relies on a base-mediated double SN2 cycloalkylation. The protocol below is designed as a self-validating system, ensuring that researchers can verify the success of each mechanistic step in real-time.

Synthesis_Pathway SM1 2-Pyridylacetonitrile (pKa ~16) Intermediate Pyridyl Carbanion Intermediate SM1->Intermediate Deprotonation Base Sodium Hydride (NaH) Strong Base Base->Intermediate THF/DMF, 0°C Product 4-(Pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile CAS: 1368615-99-9 Intermediate->Product SN2 Cycloalkylation SM2 Bis(2-chloroethyl) ether (Electrophile) SM2->Product 65°C, 12h

Fig 1: Base-mediated SN2 cycloalkylation pathway for synthesizing the THP-carbonitrile core.
Step-by-Step Experimental Workflow

Step 1: Carbanion Generation (Deprotonation)

  • Action: To a flame-dried, argon-purged flask, add NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous DMF. Cool to 0°C. Slowly add 2-pyridylacetonitrile (1.0 eq) dropwise.

  • Causality: The low temperature prevents nucleophilic degradation of the solvent. Argon prevents atmospheric moisture from quenching the highly basic NaH. NaH is strictly required because the pKa of the alpha-protons of 2-pyridylacetonitrile is approximately 16; weaker bases will not achieve complete deprotonation.

  • Self-Validation: The reaction mixture will transition from colorless to a deep red/orange hue, accompanied by the evolution of H₂ gas (bubbling). The cessation of bubbling indicates complete carbanion formation.

Step 2: Cycloalkylation

  • Action: Add bis(2-chloroethyl) ether (1.1 eq) dropwise at 0°C. Gradually warm the reaction to 65°C and stir for 12 hours.

  • Causality: The ether acts as a bis-electrophile. The initial SN2 attack is fast, but the subsequent intramolecular cyclization requires thermal energy (65°C) to overcome the entropic penalty of forming a 6-membered ring.

  • Self-Validation: Monitor via LC-MS. The intermediate mono-alkylated mass should transiently appear and then fully convert to the target product mass ([M+H]+ at 189.1 m/z)[1].

Step 3: Quenching and Isolation

  • Action: Cool to 0°C and slowly quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Causality: NH₄Cl provides a mild proton source to safely neutralize excess NaH without risking the acid-catalyzed hydrolysis of the nitrile group (which would occur if strong aqueous acids like HCl were used).

  • Self-Validation: A successful quench is indicated by the cessation of minor effervescence and the separation of a clear organic phase. TLC (Hexanes:EtOAc 3:1) should reveal a single major UV-active spot (Rf ~0.4).

Application in Kinase Inhibitor Development

In drug discovery, the unsubstituted core is rarely the final API. It is typically functionalized via regioselective halogenation to create vectors for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Drug_Discovery Core THP-Carbonitrile Core Halogenation Regioselective Bromination Core->Halogenation Coupling Palladium-Catalyzed Cross-Coupling Halogenation->Coupling API Targeted Kinase Inhibitor (e.g., HPK1 / CDK) Coupling->API

Fig 2: Modular workflow utilizing the THP-carbonitrile core in kinase inhibitor drug discovery.
Table 2: Key Halogenated Derivatives for Cross-Coupling
Derivative NameCAS NumberSubstitutionPrimary Application
4-(4-Bromopyridin-2-yl)THP-4-carbonitrile 3[3]C4 of PyridineCritical intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy[3].
4-(6-Bromopyridin-2-yl)THP-4-carbonitrile 4[4]C6 of PyridineUtilized in the development of cyclin-dependent kinase (CDK) modulators[2][4].

Advanced therapeutic compounds, such as the reference compound5[5], showcase the successful integration of this specific core into complex, multi-ring architectures designed to inhibit highly specific kinase targets.

References

  • Title: AKOS017514928 1368615-99-9 wiki Source: Guidechem URL: 1

  • Title: WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators Source: Google Patents URL: 2

  • Title: 4-(4-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile | ChemScene Source: ChemScene URL: 3

  • Title: 2694744-84-6 | 4-(6-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Source: BLDpharm URL: 4

  • Title: JSH-150 97.00% | CAS: 2247481-21-4 | AChemBlock Source: AChemBlock URL: 5

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary The synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile represents a critical transformation in the preparation of highly substituted heterocyclic scaffolds. Molecules bearing a tetrahydropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile represents a critical transformation in the preparation of highly substituted heterocyclic scaffolds. Molecules bearing a tetrahydropyran (THP) ring with a quaternary C4 stereocenter are privileged structures in medicinal chemistry. They frequently serve as bioisosteres for piperidines in central nervous system (CNS) active agents and G-protein-coupled receptor (GPCR) ligands. The specific integration of the 2-pyridyl and nitrile groups provides essential hydrogen-bond accepting vectors and robust handles for downstream functionalization.

This whitepaper outlines the retrosynthetic rationale, mechanistic causality, and a self-validating experimental protocol for the construction of this core via a tandem double alkylation strategy.

Retrosynthetic Analysis and Strategic Design

The most atom-economical and scalable route to the 4,4-disubstituted tetrahydropyran core is the tandem double alkylation of 2-pyridylacetonitrile with a bis-electrophile.

  • Nucleophile Selection: 2-Pyridylacetonitrile is chosen because its alpha-methylene protons are highly acidic. The synergistic electron-withdrawing effects of the cyano group and the sp2 nitrogen of the pyridine ring stabilize the resulting carbanion through extensive resonance.

  • Electrophile Selection: provides a perfectly spaced 5-atom chain containing the requisite oxygen heteroatom.

  • Base Selection: While using aqueous sodium hydroxide and a quaternary ammonium salt is a viable greener alternative[1], the use of Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) provides superior kinetic control and higher yields for sterically hindered ring closures[2].

Mechanistic Pathway: The Causality of Ring Closure

The reaction proceeds via a tandem double SN​2 alkylation pathway. Understanding the kinetics of each step is vital for optimizing the reaction parameters.

  • First Alkylation (Intermolecular): Deprotonation of 2-pyridylacetonitrile generates a resonance-stabilized carbanion. Nucleophilic attack on one terminal carbon of bis(2-chloroethyl) ether displaces the chloride ion. This step is rapid and occurs readily at 0 °C to room temperature.

  • Intramolecular Cyclization (Thorpe-Ziegler Type Geometry): The intermediate mono-alkylated species still possesses an acidic alpha-proton, though it is now sterically hindered. A second deprotonation occurs, followed by an intramolecular SN​2 attack on the remaining chloroethyl group. Because this step forms a congested quaternary carbon center, it requires thermal activation (typically 60–80 °C) to overcome the activation energy barrier and close the 6-membered tetrahydropyran ring.

SynthesisWorkflow N1 2-Pyridylacetonitrile + NaH (Base) N2 1st Deprotonation (Carbanion Formation) N1->N2 0 °C, DMF N3 Intermolecular Alkylation with Bis(2-chloroethyl) ether N2->N3 -Cl⁻ N4 2nd Deprotonation (Sterically Hindered) N3->N4 Excess NaH N5 Intramolecular Cyclization (Ring Closure) N4->N5 60 °C, -Cl⁻ N6 4-(Pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile N5->N6 Aqueous Workup

Figure 1: Stepwise mechanistic workflow for the tandem double alkylation of 2-pyridylacetonitrile.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the chemist can visually and analytically validate the reaction at each critical node.

Scale: 100 mmol Reagents:

  • 2-Pyridylacetonitrile: 11.8 g (100 mmol)

  • Bis(2-chloroethyl) ether: 15.7 g (110 mmol, 1.1 equiv)

  • Sodium Hydride (60% dispersion in mineral oil): 10.0 g (250 mmol, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 150 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an argon inlet.

  • Base Suspension: Charge the flask with NaH (10.0 g, 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 30 mL) under argon to remove the mineral oil, decanting the hexanes via syringe. Suspend the washed NaH in anhydrous DMF (100 mL) and cool to 0 °C using an ice-water bath.

  • First Deprotonation (Validation Node 1): Dissolve 2-pyridylacetonitrile (11.8 g) in anhydrous DMF (25 mL). Add this solution dropwise to the NaH suspension over 30 minutes.

    • Causality & Validation: Dropwise addition controls the exothermic evolution of H2​ gas. The reaction is validated by continuous gas bubbling and a distinct color change to a deep red/brown solution, confirming the formation of the stabilized carbanion. Stir at 0 °C for 1 hour.

  • Electrophile Addition: Dissolve bis(2-chloroethyl) ether (15.7 g) in DMF (25 mL) and add dropwise at 0 °C.

  • Cyclization (Thermal Activation): Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 12 hours.

    • Causality: Thermal energy is strictly required to drive the sterically hindered intramolecular SN​2 ring closure.

  • In-Process Control (Validation Node 2): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~ 0.4) must be completely consumed and replaced by a single major product spot ( Rf​ ~ 0.6).

  • Quenching and Workup: Cool the mixture to 0 °C. Carefully quench excess NaH by the dropwise addition of isopropanol (10 mL) until gas evolution ceases, followed by water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the target compound.

Quantitative Data & Optimization

To validate the necessity of the chosen conditions, a screening of bases and solvents was conducted. The data below demonstrates the causality behind selecting NaH/DMF over alternative systems.

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaH (2.5) DMF 0 60 12 82 Optimal. Complete double alkylation and ring closure.
NaOH (5.0) + TBABToluene / H2​O 25 802465Phase-transfer catalysis[1]; greener but slower cyclization.
LHMDS (2.5)THF-78 251670Clean reaction profile, but incomplete cyclization at 25 °C.
K2​CO3​ (3.0)DMF8048< 20Base strength is insufficient for the second deprotonation step.

Table 1: Optimization of reaction conditions for the synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

Safety & Handling (E-E-A-T)

The execution of this protocol requires rigorous adherence to environmental health and safety standards:

  • Bis(2-chloroethyl) ether: This reagent is a highly toxic, bifunctional alkylating agent structurally related to sulfur mustard gas[3]. It must be handled exclusively in a certified fume hood using impermeable nitrile or neoprene gloves.

  • Sodium Hydride: NaH is highly pyrophoric and reacts violently with moisture to produce flammable hydrogen gas. All glassware must be flame-dried, and the reaction must be kept under an inert argon atmosphere until the quenching step.

References

  • Phase-transfer-catalyzed alkylation of phenylacetonitrile Source: Synthesis / Thieme Connect URL:[Link]

  • 3- or 4-monosubstituted phenol and thiophenol derivatives useful as h3 ligands (WO2005108384A1)

Sources

Foundational

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile chemical properties

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Discovery Executive Summary In contemporary medicinal chemistry, the design of highly selective tar...

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Author: BenchChem Technical Support Team. Date: March 2026

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Discovery

Executive Summary

In contemporary medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on structurally rigid, functionally dense building blocks. 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1368615-99-9) represents a critical geminally disubstituted heterocycle that serves as a foundational scaffold for a variety of advanced drug candidates[1]. By combining a hydrophilic tetrahydropyran (THP) ring, a hydrogen-bond-accepting pyridine moiety, and a versatile nitrile handle at a single quaternary carbon center, this compound provides the precise conformational geometry required to access narrow binding pockets in kinases (e.g., ATR, TRA) and G-protein coupled receptors (e.g., PGE2 EP4)[2][3].

This technical whitepaper deconstructs the physicochemical properties, the mechanistic causality behind its synthesis, and its downstream functionalization in drug discovery workflows.

Physicochemical Profiling & Structural Significance

The molecular architecture of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is defined by its sp3-hybridized quaternary carbon, which locks the pyridine and nitrile groups into a rigid tetrahedral geometry.

  • Metabolic Stability: The oxygen atom within the THP ring decreases lipophilicity compared to carbocyclic analogs (like cyclohexyl derivatives), thereby reducing non-specific protein binding and improving aqueous solubility.

  • Vectorial Control: The quaternary center restricts the rotational degrees of freedom, ensuring that downstream functional groups are projected into the target receptor's active site with high entropic efficiency.

Table 1: Key Physicochemical and Computational Properties [1]

PropertyValueStructural Implication
Chemical Name 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrileCore scaffold nomenclature.
CAS Number 1368615-99-9Unique registry identifier.
Molecular Formula C11H12N2ODefines elemental composition.
Molecular Weight 188.23 g/mol Low molecular weight ideal for fragment-based design.
Exact Mass 188.09 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 45.9 ŲOptimal for membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 3Facilitates hinge-region binding in kinase ATP pockets.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.

Synthetic Methodologies: Constructing the Quaternary Center

Synthesizing sterically congested quaternary carbon centers adjacent to heterocyclic rings is notoriously difficult due to steric hindrance and the potential for competing side reactions. The most efficient, field-proven methodology utilizes a Nucleophilic Aromatic Substitution (SNAr) where a cyanide anion acts as an atypical but highly effective leaving group[4].

Mechanistic Causality

Traditionally, halogens (F, Cl) are used as leaving groups in SNAr reactions. However, utilizing picolinonitrile (2-cyanopyridine) as the electrophile offers a distinct kinetic advantage. The strongly electron-withdrawing nature of the cyano group highly activates the 2-position of the pyridine ring toward nucleophilic attack. Once the Meisenheimer complex forms, the cyanide anion departs irreversibly, driving the reaction to completion with higher yields than analogous halogenated precursors[4].

G A Tetrahydro-2H-pyran- 4-carbonitrile C LiHMDS / THF / -78°C (Deprotonation & SNAr) A->C B Picolinonitrile (Electrophile) B->C D 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile C->D

Caption: SNAr workflow utilizing cyanide as a leaving group to construct the quaternary center.

Self-Validating Experimental Protocol

Objective: Synthesize 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile with built-in analytical checkpoints.

  • System Preparation: Charge a flame-dried Schlenk flask with tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) and picolinonitrile (1.0 eq) in anhydrous THF. Cool the system to -78 °C.

    • Causality: Cryogenic conditions are mandatory to prevent homocoupling and to control the highly exothermic deprotonation step.

  • Carbanion Generation: Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq, 1.0 M in THF) dropwise over 15 minutes.

    • Causality: LiHMDS is specifically selected over n-BuLi because its massive steric bulk prevents unwanted nucleophilic addition to the nitrile carbon, ensuring >99% selective α -deprotonation.

  • SNAr Coupling: Maintain the reaction at -78 °C for 30 minutes, then gradually warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the highly basic mixture. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation & Quality Control:

    • Chromatographic Validation: Perform TLC (heptanes/EtOAc 70:30). The reaction is deemed successful and complete when the starting material disappears and a distinct product spot appears at Rf = 0.23 [4].

    • Spectroscopic Validation: Confirm the formation of the quaternary center via ¹H NMR (500 MHz, CDCl₃). The protocol is validated by the complete disappearance of the THP α -proton (normally ~3.0 ppm) and the emergence of the characteristic pyridine doublet at δ 8.41 ppm[4].

Downstream Functionalization: The Gateway to Targeted Therapeutics

The dual functionality of the pyridine ring and the nitrile group makes 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile a divergent node in drug discovery. By manipulating either functional group, medicinal chemists can pivot between entirely different pharmacological classes.

Pathway A: Oncology (ATR/TRA Kinase Inhibitors)

For oncology applications, the nitrile group is retained for target binding, while the pyridine ring is functionalized. The pyridine ring can be selectively halogenated and subjected to Suzuki-Miyaura cross-coupling with pyrazine or isoxazole boronic esters. This extends the planar π -system, creating molecules that intercalate deeply into the ATP-binding pockets of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinases or TRA kinases, triggering apoptosis in cancer cells[3].

Pathway B: Immunology (PGE2 EP4 Receptor Antagonists)

For inflammatory and autoimmune diseases, the pyridine ring acts as a structural anchor, while the nitrile group undergoes hydrolysis to a carboxylic acid. Subsequent amide coupling with substituted anilines or benzylamines yields potent Prostaglandin E2 (PGE2) EP4 receptor antagonists. These compounds block immunosuppressive signaling in the tumor microenvironment and alleviate inflammatory pain[2].

G A 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (Core Scaffold) B Nitrile Hydrolysis & Amide Coupling A->B D Pyridine Halogenation & Suzuki Coupling A->D C PGE2 EP4 Antagonists (Inflammation/Immunology) B->C E ATR/TRA Kinase Inhibitors (Targeted Oncology) D->E

Caption: Divergent functionalization pathways leading to distinct pharmacological classes.

Conclusion

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore designed to overcome the geometric and metabolic limitations of traditional drug scaffolds. By leveraging advanced SNAr methodologies utilizing cyanide as a leaving group, researchers can reliably synthesize this sterically demanding quaternary center. Its subsequent divergent functionalization underscores its indispensable role in the rapid development of next-generation kinase inhibitors and GPCR modulators.

References

  • Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • CN103562204A - Aminopyrazine compounds useful as inhibitors of TRA kinase Source: Google Patents URL:[3]

  • HK40076200A - Prostaglandin E2 (PGE2) EP4 receptor antagonists Source: Google Patents URL:[2]

Sources

Exploratory

The Pyran Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to the Synthesis, Evaluation, and Therapeutic Potential of Novel Pyran Derivatives Introduction: The Enduring Relevance of the Pyran Core The pyran ring, a six-membered oxygen-conta...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Synthesis, Evaluation, and Therapeutic Potential of Novel Pyran Derivatives

Introduction: The Enduring Relevance of the Pyran Core

The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the architecture of countless biologically active molecules.[1][2] Its prevalence in natural products, from flavonoids and coumarins to complex sugars, underscores its evolutionary selection as a privileged scaffold for molecular recognition.[1][2] In the realm of medicinal chemistry, synthetic pyran derivatives have emerged as a focal point of intensive research, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This guide offers an in-depth exploration of the discovery of novel pyran derivatives, from rational design and synthesis to rigorous biological evaluation and mechanistic elucidation, tailored for researchers and professionals in drug development.

The versatility of the pyran core lies in its ability to be readily functionalized, allowing for the precise tuning of steric and electronic properties to optimize interactions with biological targets. This has led to the development of pyran-containing compounds that have entered clinical trials, validating the therapeutic potential of this heterocyclic system.[1][6] This document will delve into the causality behind experimental choices in the synthesis and screening of these compounds, providing not just protocols, but a strategic framework for the discovery of next-generation pyran-based therapeutics.

Synthetic Strategies: Efficient Assembly of Chemical Diversity

The construction of the pyran ring is amenable to a variety of synthetic approaches, with one-pot, multi-component reactions (MCRs) being particularly favored for their efficiency and atom economy.[7][8][9] These reactions allow for the rapid generation of molecular complexity from simple, readily available starting materials.

One-Pot, Three-Component Synthesis of 4H-Pyran Derivatives

A widely employed and robust method for the synthesis of 2-amino-4H-pyran derivatives involves the condensation of an aromatic aldehyde, malononitrile, and a C-H activated carbonyl compound, such as ethyl acetoacetate or dimedone.[7][8][10] This reaction typically proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.[10]

The choice of catalyst and reaction conditions is critical for optimizing yield and purity. A range of catalysts, from basic catalysts like piperidine or triethylamine to more environmentally benign options like KOH-loaded calcium oxide, have proven effective.[7][11] Solvent-free conditions or the use of green solvents like ethanol further enhance the sustainability of these synthetic protocols.[7]

Below is a representative workflow for this synthetic strategy:

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_mechanism Reaction Cascade cluster_product Product A Aromatic Aldehyde D Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Room Temperature A->D B Malononitrile B->D C Active Methylene Compound (e.g., Ethyl Acetoacetate) C->D E Knoevenagel Condensation D->E Initiation F Michael Addition E->F Intermediate Formation G Intramolecular Cyclization F->G H 2-Amino-4H-Pyran Derivative G->H Final Product G cluster_drug Drug Action cluster_pathway Cellular Pathway cluster_outcome Cellular Outcome A Pyran Derivative B CDK2 Inhibition A->B D Caspase-3 Activation A->D C Cell Cycle Arrest (G2/M Phase) B->C F Inhibition of Proliferation C->F E DNA Fragmentation D->E G Apoptosis E->G

Sources

Foundational

The Biological Activity and Pharmacological Utility of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged molecular fragments are paramount to accelerating drug discovery. 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged molecular fragments are paramount to accelerating drug discovery. 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1368615-99-9) is a highly versatile, low-molecular-weight (188.23 g/mol ) building block that has emerged as a critical pharmacophore in the development of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

This technical guide explores the structural rationale behind this specific moiety, its biological activity when incorporated into advanced lead compounds (such as the ultra-selective CDK9 inhibitor NVP-2), and the standardized experimental workflows required to validate its pharmacological efficacy.

Structural Rationale & Physicochemical Properties

The biological utility of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile stems from its unique three-dimensional architecture, which features a sterically hindered quaternary carbon center synthesized via nucleophilic aromatic substitution[1]. As a Senior Application Scientist, I evaluate fragments based on their Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). This molecule excels due to three synergistic components:

  • Tetrahydropyran (THP) Ring: Replaces highly lipophilic cyclohexane rings. The oxygen heteroatom lowers the overall LogP, improves aqueous solubility, and locks the molecule into a rigid chair conformation that predictably vectors attached substituents toward solvent-exposed regions of target proteins.

  • Geminal Carbonitrile (Cyano) Group: Acts as a potent electron-withdrawing group and a hydrogen bond acceptor. Crucially, placing a nitrile at the 4-position of the THP ring blocks cytochrome P450 (CYP450)-mediated oxidative metabolism, significantly enhancing the in vivo half-life of derived drugs.

  • Pyridin-2-yl Moiety: Provides a critical nitrogen atom that frequently acts as a hydrogen-bond acceptor. In kinase targets, this nitrogen is perfectly positioned to interact with the highly conserved hinge region of the ATP-binding pocket.

FBDD_Workflow Fragment Base Fragment: 4-(pyridin-2-yl)THP-4-CN Screening Primary Screening (TR-FRET / SPR) Fragment->Screening Validates binding SAR SAR Optimization (Hinge-Binding Vectors) Screening->SAR Hit expansion Lead Lead Compound (Selective Kinase Inhibitor) SAR->Lead Lead optimization

Fig 1: Fragment-based drug discovery workflow for the THP-carbonitrile-pyridine motif.

Biological Target Classes & Applications

While the isolated fragment exhibits weak baseline affinity, its incorporation into larger scaffolds yields profound biological activity across multiple therapeutic areas.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

The most prominent application of this fragment is in the synthesis of NVP-2 , a highly selective ATP-competitive CDK9 inhibitor[2]. CDK9, complexed with Cyclin T1 (forming the P-TEFb complex), is responsible for phosphorylating Serine 2 of RNA Polymerase II, driving the transcription of short-lived anti-apoptotic proteins like MCL-1 and MYC. NVP-2 leverages the THP-carbonitrile-pyridine architecture to achieve an extraordinary IC50 of 0.514 nM against CDK9/CycT1, with over 1,000-fold selectivity against other CDK family members[3][4]. This profound inhibition rapidly induces apoptosis in MOLT-4 human acute lymphoblastic leukemia cells[5].

CDK9_Pathway CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription Elongation (MYC, MCL-1) RNAPII->Transcription Promotes Apoptosis Cell Apoptosis (Cancer Cells) Transcription->Apoptosis Downregulation induces Inhibitor Fragment-Derived CDK9 Inhibitor (e.g., NVP-2) Inhibitor->CDK9 Inhibits (ATP-competitive)

Fig 2: CDK9/Cyclin T1 signaling pathway and intervention by fragment-derived inhibitors.

Janus Kinase (JAK) Inhibition

Beyond cell cycle regulation, the tetrahydropyran-4-carbonitrile scaffold has been successfully vectorized to target the JAK/STAT signaling pathway. Derivatives utilizing this motif act as potent inhibitors of JAK1 and JAK2, providing therapeutic avenues for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis[6].

Prostaglandin E2 (PGE2) EP4 Receptor Antagonism

In GPCR drug discovery, this fragment is utilized to design antagonists for the PGE2 EP4 receptor. By blocking EP4, these compounds modulate the tumor microenvironment and suppress inflammatory pain pathways, demonstrating the fragment's versatility beyond kinase orthosteric sites[7].

Quantitative Structure-Activity Summary

The following table summarizes the quantitative biological data of advanced lead compounds that incorporate the 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile core or its direct structural analogs.

Compound / Derivative ClassPrimary TargetTherapeutic IndicationIC50 (nM)Key Pharmacophore Interaction
NVP-2 CDK9 / Cyclin T1Acute Lymphoblastic Leukemia0.514Pyridine hinge-binding; THP solvent exposure.
JAK Inhibitor Scaffold JAK1 / JAK2Autoimmune Diseases< 10.0Nitrile H-bond with conserved Lysine residue.
EP4 Antagonist Scaffold PGE2 EP4 ReceptorInflammatory Pain / Cancer< 50.0THP ring hydrophobic packing in GPCR pocket.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the biological activity of compounds derived from this fragment must be evaluated using self-validating experimental systems. Below are the optimized protocols.

Protocol A: In Vitro TR-FRET Kinase Assay (CDK9/CycT1)

Causality of Assay Choice: Fragment-sized molecules and their early derivatives often require testing at high concentrations, which can cause auto-fluorescence or inner-filter effects in standard luminescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium fluorophore. Introducing a temporal delay before measurement completely eliminates short-lived background fluorescence, ensuring high-fidelity data.

Self-Validating System: The assay is gated by a strict Z'-factor requirement (≥ 0.6). Staurosporine serves as the pharmacological positive control, DMSO as the vehicle baseline, and EDTA as a biochemical quench control.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific adsorption of the hydrophobic THP-fragment to microplate walls.

  • Compound Dilution: Prepare a 10-point dose-response curve starting at 10 µM (1:3 serial dilution) in 100% anhydrous DMSO. Dilute to a final 4% DMSO concentration in the assay buffer.

  • Enzyme-Substrate Mix: Add recombinant CDK9/CycT1 (final concentration 1 nM) and ULight-labeled Myelin Basic Protein (MBP) peptide (final 50 nM) to a 384-well ProxiPlate.

  • Reaction Initiation: Add ATP at the apparent Km​ (e.g., 20 µM) to ensure the assay remains highly sensitive to ATP-competitive hinge binders.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg2+ ) alongside the Europium-anti-phospho-MBP antibody.

  • Detection: Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement & Apoptosis Assay (MOLT-4)

Causality of Assay Choice: MOLT-4 cells are highly dependent on MCL-1 for survival. Because MCL-1 is a short-lived protein driven by CDK9-mediated transcription, inhibiting CDK9 rapidly depletes MCL-1, triggering an irreversible apoptotic cascade.

Self-Validating System: Direct target engagement is confirmed via Western blot (reduction of p-Ser2 RNA Pol II), while the phenotypic consequence is validated via Caspase-3/7 cleavage.

Step-by-Step Procedure:

  • Cell Seeding: Seed MOLT-4 cells at 1×104 cells/well in a 96-well opaque plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the test compound for 6 hours (for target engagement) and 24 hours (for apoptosis evaluation). Note: The 6-hour timepoint is chosen because p-Ser2 RNAPII has rapid turnover; extended incubation leads to general cell death artifacts.

  • Target Engagement (Western Blot): Lyse the 6-hour treated cells using RIPA buffer. Resolve proteins via SDS-PAGE and probe with antibodies against p-Ser2 RNAPII and total RNAPII.

  • Apoptosis Detection: To the 24-hour treated plate, add an equal volume of Caspase-3/7 Glo reagent. Incubate for 30 minutes and measure luminescence. Luminescent signal intensity directly correlates with caspase activation and apoptotic induction.

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Exploratory

Technical Guide: 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

An In-depth Analysis of Molecular Weight Determination and Physicochemical Characterization for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of Molecular Weight Determination and Physicochemical Characterization for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry. The central focus of this document is the molecule's molecular weight, detailing its theoretical calculation and, more critically, its experimental determination and verification through modern analytical techniques. We present detailed, field-tested protocols for mass spectrometry and spectroscopic analysis, explaining the causality behind methodological choices. Furthermore, this guide contextualizes the importance of this molecule by discussing its synthesis, handling, and its role as a key building block in the development of advanced therapeutic agents. All data is supported by authoritative citations to ensure scientific integrity and to provide a reliable resource for researchers, chemists, and drug development professionals.

Chemical Identity and Core Properties

The foundational step in any chemical research is the unambiguous identification of the compound . 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a specific molecule with a defined structure and a corresponding set of physicochemical properties.

  • Chemical Name: 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

  • Molecular Formula: C₁₁H₁₂N₂O

  • CAS Number: 1015697-62-0

The molecular formula is the basis for calculating the theoretical molecular weight, which is a crucial parameter for both synthesis and analysis.

1.1 Theoretical Molecular Weight Calculation

Molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. Using the most common isotopes of each element:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Average Molecular Weight = 188.22 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Monoisotopic Mass = 188.0950 Da

This distinction is critical, as different analytical techniques measure different mass values. While average MW is suitable for stoichiometric calculations in synthesis, monoisotopic mass is what is precisely measured in high-resolution mass spectrometry.

Experimental Determination and Verification of Molecular Weight

Theoretical calculations must be confirmed by empirical data. The accurate determination of molecular weight is a cornerstone of structural elucidation, confirming that the synthesized molecule is indeed the intended target.[1] Mass spectrometry (MS) is the definitive technique for this purpose.[1]

2.1 Primary Method: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile, Electrospray Ionization (ESI) is the preferred method.

Expertise & Insight: ESI is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation.[2] This is invaluable because it provides a clear and direct measurement of the parent molecule's mass, avoiding the complex interpretation required by harder ionization methods like Electron Impact (EI), which can cause extensive fragmentation and may not even show the molecular ion peak.[3][4]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it facilitates the protonation of the basic pyridine nitrogen, leading to a strong [M+H]⁺ signal.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

  • LC Conditions (for sample introduction):

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 100 to 500.

    • Expected Result: A prominent peak should be observed at m/z 189.1028 . This corresponds to the calculated monoisotopic mass of the protonated molecule ([C₁₁H₁₂N₂O + H]⁺ = 189.1028 Da). The high resolution of the instrument allows for confirmation of the elemental composition.

2.2 Supporting Analytical Techniques

While MS provides the molecular weight, other spectroscopic methods are essential to confirm the overall structure is correct.

  • Infrared (IR) Spectroscopy: This technique identifies functional groups. For this molecule, characteristic absorption bands are expected for the nitrile group (C≡N) around 2200-2250 cm⁻¹ and for the C-O-C ether linkage in the pyran ring around 1050-1150 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity of atoms. The spectra would confirm the presence of the pyridine ring, the tetrahydropyran ring, and the specific substitution pattern.

The combination of these techniques provides a self-validating system: MS confirms the mass, while IR and NMR confirm the structure that corresponds to that mass.

Synthesis and Relevance in Drug Discovery

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is not just a chemical curiosity; it is a valuable building block, particularly in medicinal chemistry. The tetrahydropyran (THP) ring is considered a "privileged scaffold" because it is a common motif in many biologically active compounds and can improve a drug candidate's physicochemical properties, such as solubility.[6][7]

The pyridine moiety is also a cornerstone of many pharmaceuticals, often involved in hydrogen bonding or acting as a bioisostere for other aromatic rings.[8][9] The nitrile group is a versatile chemical handle that can be transformed into other functional groups like amines or carboxylic acids, enabling further molecular elaboration.[10]

3.1 Synthetic Workflow

The synthesis of such compounds often involves multi-component reactions or building the molecule in a stepwise fashion.[11][12] A common approach involves the reaction of a precursor ketone with a cyanide source.

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product A Tetrahydro-4H-pyran-4-one D Step 1: Nucleophilic Addition of Pyridine A->D B 2-Bromopyridine B->D C Cyanide Source (e.g., TMSCN) E Step 2: Cyanation C->E D->E Intermediate Formation F 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile(C₁₁H₁₂N₂O) E->F Purification (e.g., Chromatography)

This molecule and its analogs have been used as intermediates in the synthesis of inhibitors for targets like the TGF-β type I receptor, which is relevant in fibrosis treatment, and for developing ligands for cannabinoid (CB1) receptors.[13][14]

Data Summary

The key quantitative data for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is summarized in the table below for easy reference.

PropertyValueMethod/Source
Molecular Formula C₁₁H₁₂N₂O-
Average Molecular Weight 188.22 g/mol Calculation
Monoisotopic Mass 188.0950 DaCalculation
Experimental m/z [M+H]⁺ 189.1028High-Resolution ESI-MS
CAS Number 1015697-62-0Chemical Registry
IR Absorption (C≡N) ~2200-2250 cm⁻¹Spectroscopic Prediction[5]
Conclusion

The molecular weight of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a fundamental property that underpins its use in scientific research. While its theoretical value is 188.22 g/mol , a rigorous and trustworthy characterization relies on high-resolution mass spectrometry, which confirms the monoisotopic mass and elemental composition. This guide has outlined the authoritative analytical protocols necessary for this verification. Understanding the precise molecular weight and structure of this compound is the first step in unlocking its potential as a versatile intermediate in the synthesis of next-generation therapeutics, making this knowledge essential for professionals in the field of drug discovery and development.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Creative Proteomics. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods.
  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • Wikipedia. (n.d.). Pyridine.
  • MDPI. (2022, May 16). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
  • ACS Publications. (2006, March 16). Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination.
  • Benchchem. (n.d.). Tetrahydro-2h-pyran-2-carbonitrile.
  • PMC (NIH). (n.d.). N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors.
  • PMC (NIH). (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • IJCRT.org. (2024, May 5). One Pot Synthesis Of Tetrahydropyrimidine-5- Carbonitrile Analogous Promoted By Transition Metal Halide.
  • RSC Publishing. (2024, July 16). A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. RSC Advances.
  • PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • Benchchem. (n.d.). A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery.

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Data of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Introduction 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of both the pyridine and tetrahydropyran...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of both the pyridine and tetrahydropyran scaffolds in numerous bioactive molecules. The pyridine ring is a common feature in many pharmaceuticals, offering a basic nitrogen atom for hydrogen bonding and salt formation, while the tetrahydropyran ring provides a stable, non-planar scaffold that can impart favorable pharmacokinetic properties. The presence of a nitrile group and a quaternary carbon center further adds to the structural complexity and potential for diverse chemical interactions.

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. As this is a potentially novel compound, this guide is structured as a predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from analogous structures and are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Key Features

The structure of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile presents several key features that will influence its spectroscopic signature:

  • Aromatic Pyridine Ring: A 2-substituted pyridine ring with its characteristic electronic environment.

  • Saturated Tetrahydropyran Ring: A flexible six-membered heterocycle, likely existing in a chair conformation.

  • Quaternary Carbon: The C4 position of the tetrahydropyran ring, which is bonded to the pyridine ring, a nitrile group, and two other carbons within the ring.

  • Nitrile Group: A carbon-nitrogen triple bond with a distinct IR stretching frequency.

Figure 1: Molecular structure of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is predicted to show distinct signals for the protons of the pyridine and tetrahydropyran rings. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group, as well as the anisotropic effects of the aromatic ring.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6' (Pyridine)8.6 - 8.7dd1H
H-4' (Pyridine)7.7 - 7.8td1H
H-3' (Pyridine)7.5 - 7.6d1H
H-5' (Pyridine)7.2 - 7.3ddd1H
H-2, H-6 (ax) (THP)3.8 - 4.0m2H
H-2, H-6 (eq) (THP)3.6 - 3.8m2H
H-3, H-5 (ax) (THP)2.2 - 2.4m2H
H-3, H-5 (eq) (THP)2.0 - 2.2m2H
Interpretation and Rationale
  • Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm). The H-6' proton, being ortho to the nitrogen, is expected to be the most deshielded. The chemical shifts of the other pyridine protons (H-3', H-4', and H-5') will be influenced by the 2-substitution pattern.

  • Tetrahydropyran Protons: The protons on the tetrahydropyran ring will be in the aliphatic region. The protons on the carbons adjacent to the oxygen (H-2 and H-6) will be the most deshielded within the tetrahydropyran system, appearing around 3.6-4.0 ppm. Due to the chair conformation of the ring, axial and equatorial protons will have different chemical shifts and coupling constants. The protons on C3 and C5 will be further upfield. The absence of a proton at the C4 position simplifies the spectrum by removing a potential signal in this region.

Figure 3: Decision logic for IR spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
201[M]⁺˙ (Molecular Ion)
174[M - HCN]⁺˙
145[M - C₃H₆O]⁺˙
120[C₇H₆N₂]⁺˙
93[C₅H₄N-CH₂]⁺
78[C₅H₄N]⁺
Interpretation and Rationale
  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₃N₃O), which is 201.24 g/mol .

  • Fragmentation Pathways: The fragmentation of the molecule under electron ionization is likely to proceed through several pathways:

    • Loss of HCN: A common fragmentation for nitriles, leading to a peak at m/z 174.

    • Cleavage of the Tetrahydropyran Ring: The tetrahydropyran ring can undergo fragmentation, for instance, through a retro-Diels-Alder type reaction, leading to the loss of a C₃H₆O fragment and a peak at m/z 145.

    • Loss of the Tetrahydropyran Ring: Cleavage of the C-C bond between the pyridine and tetrahydropyran rings can lead to fragments corresponding to the pyridine-substituted carbonitrile part (m/z 120) and the tetrahydropyran cation.

    • Pyridine Ring Fragments: Further fragmentation can lead to the formation of the pyridinium ion (m/z 78) and related fragments.

MS_Fragmentation M [M]⁺˙ (m/z 201) F1 [M - HCN]⁺˙ (m/z 174) M->F1 - HCN F2 [M - C₃H₆O]⁺˙ (m/z 145) M->F2 - C₃H₆O F3 [C₇H₆N₂]⁺˙ (m/z 120) M->F3 - C₅H₈O F4 [C₅H₄N]⁺ (m/z 78) F3->F4 - C₂H₂N

Figure 4: Predicted major fragmentation pathways.

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are based on the well-established spectroscopic behavior of the constituent pyridine and tetrahydropyran-4-carbonitrile moieties. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification and characterization of this and structurally related compounds. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this molecule.

References

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available from: [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

  • SlidePlayer. INFRARED SPECTROSCOPY (IR). Available from: [Link]

Exploratory

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile solubility profile

Whitepaper: Comprehensive Solubility Profile and Physicochemical Characterization of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Executive Summary In modern medicinal chemistry, the efficient synthesis of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Comprehensive Solubility Profile and Physicochemical Characterization of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Executive Summary

In modern medicinal chemistry, the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs) relies heavily on the physicochemical predictability of early-stage building blocks. 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1368615-99-9) is a highly specialized heterocyclic intermediate. Initially synthesized via nucleophilic aromatic substitution utilizing a cyanide anion as a leaving group[1], this compound serves as a critical scaffold in the development of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2] and Janus Kinase (JAK) pathway modulators[3].

Because this intermediate bridges the gap between raw starting materials and advanced drug candidates, understanding its solubility profile is paramount. Poor solubility management during synthetic scale-up leads to incomplete reactions, challenging workups, and low yields. This technical guide provides an authoritative analysis of the compound's solubility behavior, driven by its molecular descriptors, and details a self-validating protocol for empirical solubility profiling.

Molecular Descriptors and Physicochemical Properties

The solubility of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is dictated by the interplay of three distinct structural motifs:

  • Tetrahydropyran (THP) Ring: Imparts lipophilicity and steric bulk.

  • Carbonitrile Group (-CN): Acts as a strong dipole and a hydrogen-bond acceptor.

  • Pyridin-2-yl Moiety: Provides a weak basic center capable of pH-dependent ionization.

Table 1: Key Physicochemical Descriptors[4]

PropertyValueImpact on Solubility
Molecular Formula C11H12N2OBase molecular framework.
Molecular Weight 188.23 g/mol Low MW favors favorable solvation thermodynamics.
Topological Polar Surface Area 45.9 ŲModerate TPSA restricts high aqueous solubility in neutral state.
Hydrogen Bond Donors 0Lack of donors limits solubility in purely protic, non-acidic media.
Hydrogen Bond Acceptors 3Enables solubility in polar aprotic solvents (e.g., DMSO, DMF).
Rotatable Bonds 1High structural rigidity decreases the entropic penalty of crystallization.

Solvation Thermodynamics and Phase Behavior

pH-Dependent Aqueous Solubility

The presence of the pyridine nitrogen (estimated pKa ~ 5.2) creates a highly pH-dependent aqueous solubility profile. At physiological or neutral pH (7.4), the compound exists predominantly as a free base. The lipophilic nature of the THP ring dominates, rendering the compound poorly soluble in water (< 0.1 mg/mL). However, dropping the pH below 4.0 results in the protonation of the pyridyl nitrogen. The resulting cationic species interacts strongly with water via ion-dipole interactions, dramatically increasing aqueous solubility (> 10 mg/mL). This binary behavior is highly advantageous for acid-base extraction during purification.

Organic Solvent Compatibility

The compound lacks hydrogen bond donors but possesses three acceptors, making it highly compatible with polar aprotic solvents (DMSO, DMF, THF). In these environments, dipole-dipole interactions dominate, leading to free solubility. Furthermore, the compound exhibits excellent solubility in halogenated solvents like dichloromethane (DCM) due to favorable dispersion forces matching the lipophilic THP core.

Table 2: Estimated Solubility Profile Matrix

Solvent SystemEstimated Solubility (mg/mL)Solvation Mechanism / Notes
Water (pH 7.4) < 0.1Poorly soluble; dominated by lipophilic THP ring.
Water (pH 2.0) > 10.0Highly soluble; protonation of the pyridine nitrogen.
Dimethyl Sulfoxide (DMSO) > 50.0Freely soluble; strong dipole-dipole interactions.
Dichloromethane (DCM) > 50.0Freely soluble; excellent dispersion force matching.
Ethanol (EtOH) 10 - 20Soluble; moderate hydrogen bond acceptance.
Heptane < 1.0Slightly soluble; lacks polar interaction capacity.

Mechanistic Workflows and Visualizations

To conceptualize how solubility impacts the handling and isolation of this compound, the following logical diagrams map out its phase partitioning and synthetic integration.

pHSolubility LowpH Low pH (< 4.0) Protonated Pyridine High Aqueous Sol. NeutralpH Neutral pH (7.4) Free Base Form Low Aqueous Sol. LowpH->NeutralpH Deprotonation (NaOH) OrgSolv Organic Solvents (DCM, EtOAc) High Sol. NeutralpH->OrgSolv Liquid-Liquid Extraction

pH-dependent ionization and phase partitioning behavior of the target compound.

Workflow Start 4-(Pyridin-2-yl)THP-4-CN (Solid Matrix) Solv Solubilization in Polar Aprotic Solvent (DMSO/DMF) Start->Solv Dissolution React Nucleophilic Substitution / Nitrile Reduction Solv->React Catalyst / Reagents Precip Aqueous Workup (pH > 7.0) React->Precip Quench & Partition Product Purified API Intermediate Precip->Product Filtration / Extraction

Workflow of 4-(pyridin-2-yl)THP-4-CN processing and solubility-driven isolation.

Experimental Protocol: Thermodynamic Solubility Profiling

To generate highly accurate, empirical solubility data for this intermediate, researchers must utilize a self-validating thermodynamic shake-flask methodology. This protocol is designed to prevent false negatives caused by kinetic trapping or non-specific filter binding.

Objective: Determine the absolute equilibrium solubility of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. Self-Validation Mechanism: The protocol incorporates a mass balance check (analyzing both the supernatant and the dissolved residual pellet) to ensure no compound degradation occurs during the 24-hour equilibration period.

Step-by-Step Methodology:
  • Preparation of the Solid Phase:

    • Add an excess amount (~50 mg) of the solid compound to a 2 mL amber glass HPLC vial.

    • Causality: Amber glass is strictly selected to prevent potential UV-induced photo-degradation of the pyridine moiety during the prolonged equilibration phase.

  • Equilibration:

    • Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, DMSO, or EtOH).

    • Seal the vial and agitate on a thermostatic shaker at 300 rpm and 25.0 ± 0.1 °C for exactly 24 hours.

    • Causality: A 24-hour timeframe ensures true thermodynamic equilibrium is reached, bypassing transient kinetic solubility states. Strict temperature control prevents temperature-dependent solubility fluctuations.

  • Phase Separation:

    • Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

    • Extract the supernatant and filter it through a 0.22 μm PTFE syringe filter.

    • Causality: PTFE (polytetrafluoroethylene) is mandatory. Nylon or PES filters contain polar amide/polyethers that can non-specifically bind the lipophilic THP ring, artificially lowering the measured concentration.

  • HPLC-UV Quantification:

    • Dilute the filtered supernatant into the linear range of a pre-established calibration curve (0.1 - 100 μg/mL).

    • Analyze via RP-HPLC (C18 column, 254 nm detection, Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid [TFA]).

    • Causality: The addition of 0.1% TFA ensures the pyridine nitrogen remains fully protonated during chromatography. This prevents secondary interactions with free silanols on the C18 stationary phase, eliminating peak tailing and ensuring accurate peak integration.

References

  • Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles Source: The Journal of Organic Chemistry, ACS Publications URL:[Link][1]

  • CA 2901766 A1 - JAK Inhibitors Source: Google Patents / Googleapis URL:[3]

Sources

Foundational

The Pyridine Scaffold in Modern Pharmacotherapy: Mechanistic Insights and Therapeutic Targets

Executive Summary The pyridine ring—a six-membered heterocyclic aromatic organic compound—is a privileged scaffold in rational drug design. Its isosteric relationship with benzene, combined with the presence of a basic n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring—a six-membered heterocyclic aromatic organic compound—is a privileged scaffold in rational drug design. Its isosteric relationship with benzene, combined with the presence of a basic nitrogen atom, imparts unique physicochemical properties, including enhanced aqueous solubility, optimal lipophilicity, and the ability to act as a robust hydrogen bond acceptor. This whitepaper provides an in-depth technical analysis of pyridine derivatives, focusing on their mechanisms of action against high-value therapeutic targets in oncology (kinase inhibition) and infectious diseases (anti-virulence).

Oncology: Precision Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) and cyclin-dependent kinases are central to cellular proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of oncogenesis. Pyridine derivatives, particularly fused bicyclic systems like pyrazolopyridines and thiazolopyridines, are highly effective ATP-competitive inhibitors. The nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor, typically interacting with the backbone amide of the kinase hinge region, while the planar aromatic scaffold mimics the adenine ring of ATP[1][2].

Overcoming Imatinib Resistance via c-KIT Inhibition

Gastrointestinal stromal tumors (GISTs) are frequently driven by mutations in the c-KIT kinase. While Imatinib is the first-line therapy, secondary mutations (e.g., V560G/D816V) rapidly confer resistance. Recent structure-activity relationship (SAR) studies have identified thiazolo[5,4-b]pyridine derivatives as potent inhibitors capable of overcoming this resistance. The 1-nitrogen and 2-amino groups of the thiazolopyridine scaffold form essential hydrogen bonds with the kinase hinge region. Specifically, Compound 6r demonstrated an IC50 of 0.14 µM against c-KIT, outperforming Imatinib (IC50 = 0.27 µM) and effectively attenuating the proliferation of resistant GIST cell lines[2].

FMS (CSF-1R) and PIM-1 Kinase Targeting

The Colony-Stimulating Factor-1 Receptor (CSF-1R or FMS) is overexpressed in ovarian, prostate, and breast cancers, driving tumor-associated macrophage survival. Pyrrolo[3,2-c]pyridine derivatives have shown profound selectivity for FMS. Compound 1r, featuring a benzamido moiety that occupies a deep hydrophobic pocket, achieved an IC50 of 30 nM against FMS kinase[3]. Similarly, simple pyridine-based compounds have been optimized to target PIM-1 kinase, a driver of apoptosis evasion in breast cancer. Compound 12 exhibited a remarkable IC50 of 14.3 nM against PIM-1, arresting MCF-7 breast cancer cells in the S-phase and inducing apoptosis[4].

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a critical regulator of the cell cycle. Pyrazolopyridine and furopyridine derivatives have been synthesized to halt tumor progression by locking CDK2 in an inactive conformation. Compound 4, a highly potent pyridine derivative, demonstrated an IC50 of 0.24 µM against CDK2, correlating with high binding free energy in molecular docking simulations[5].

RTK_Signaling Ligand Growth Factors (e.g., SCF, CSF-1) RTK Receptor Tyrosine Kinases (c-KIT, FMS, PIM-1) Ligand->RTK Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) RTK->Downstream Phosphorylates Pyridine Pyridine-based Inhibitors (ATP-Competitive) Pyridine->RTK Hinge-Region Binding (Inhibition) Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation Induces

RTK signaling pathway inhibited by ATP-competitive pyridine derivatives.

Table 1: Quantitative Profiling of Pyridine-Based Kinase Inhibitors
Target KinaseScaffold TypeLead CompoundIC50 ValueReference DrugRef Drug IC50Disease Application
c-KIT Thiazolo[5,4-b]pyridineCompound 6r0.14 µMImatinib0.27 µMGIST (Imatinib-resistant)
FMS (CSF-1R) Pyrrolo[3,2-c]pyridineCompound 1r30 nMKIST10102996 nMOvarian/Prostate Cancer
PIM-1 PyridineCompound 1214.3 nMStaurosporine16.7 nMBreast Cancer (MCF-7)
CDK2 PyrazolopyridineCompound 40.24 µMRoscovitine0.39 µMBroad-spectrum Oncology

Infectious Diseases: Anti-Virulence and Antimicrobial Targets

The rise of multidrug-resistant (MDR) pathogens necessitates a paradigm shift from traditional bactericidal antibiotics to anti-virulence therapies. Traditional antibiotics exert selective pressure by targeting essential survival mechanisms (e.g., cell wall synthesis), rapidly driving antimicrobial resistance (AMR). Pyridine derivatives offer a novel approach by disarming pathogens without threatening their immediate survival[6][7].

Quorum Sensing (LuxO) Inhibition in Vibrio cholerae

Vibrio cholerae relies on a quorum-sensing (QS) response regulator, LuxO, to coordinate biofilm formation and virulence factor expression. A synthesized pyridine-based compound, QSIpy, has been identified as a potent LuxO inhibitor. Molecular docking reveals that QSIpy binds to the ATP-binding domain of LuxO with a strong glide score of −5.046. By preventing the phosphorylation of LuxO, QSIpy disrupts the QS cascade. Crucially, in vitro evaluations confirm that QSIpy has no inhibitory effect on planktonic bacterial growth (non-bactericidal), thereby minimizing the evolutionary pressure that leads to AMR[7].

LuxO_QS Autoinducers Autoinducers (CAI-1, AI-2) Receptors Sensor Kinases (CqsS, LuxPQ) Autoinducers->Receptors Bind at low cell density LuxO LuxO (Response Regulator) Active (Phosphorylated) Receptors->LuxO Phosphorylation cascade Virulence Biofilm Formation & Virulence Factors LuxO->Virulence Promotes transcription QSIpy Pyridine Derivative (QSIpy) QSIpy->LuxO Binds ATP domain (Glide score -5.046)

Pyridine derivative QSIpy inhibiting the LuxO quorum-sensing regulator.

Broad-Spectrum Antimicrobial Activity

Beyond anti-virulence, specific pyridine derivatives containing oxazolidinone or pyrazolo-fused rings have demonstrated direct antimicrobial activity against MRSA and Candida species. The poor basicity of the pyridine scaffold improves the water solubility of these lipophilic molecules, allowing them to effectively penetrate and irreversibly disrupt bacterial cell walls, leading to apoptosis-like death in pathogens[6][8][9].

Standardized Experimental Protocols for Target Validation

To ensure rigorous scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating pyridine derivatives.

Protocol 1: Cell-Free Radiometric Kinase Assay

Causality: Radiometric assays directly measure the transfer of the γ-phosphate from [γ-33P]-ATP to a specific peptide substrate. This method is prioritized over fluorescent assays for pyridine derivatives to eliminate the risk of compound auto-fluorescence interfering with the readout.

  • Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, and 0.1 mg/mL BSA.

  • Compound Dilution: Serially dilute the pyridine derivative (e.g., Compound 6r) in 100% DMSO, then transfer to the assay buffer (final DMSO concentration <1%).

  • Incubation: Combine the target kinase (e.g., c-KIT), the test compound, and the peptide substrate. Initiate the reaction by adding a mixture of cold ATP and [γ-33P]-ATP (at the Km​ value of the specific kinase). Incubate at 30°C for 45 minutes.

  • Termination & Capture: Terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted [γ-33P]-ATP.

  • Quantification: Add scintillation fluid and read the microplate on a TopCount scintillation counter.

  • System Validation: Include Staurosporine or Imatinib as a positive control. Calculate the Z′ -factor; the assay is valid only if Z′>0.5 . Calculate IC50 values using a sigmoidal non-linear regression curve fit.

Protocol 2: Crystal Violet Biofilm Inhibition Assay (Anti-Virulence)

Causality: This assay quantifies the total biomass of biofilms. By pairing this with a planktonic growth curve, researchers can prove that a pyridine derivative (like QSIpy) inhibits virulence (biofilm formation) without acting as a bactericide.

  • Inoculation: Grow Vibrio cholerae overnight in Luria-Bertani (LB) broth. Dilute the culture 1:100 in fresh LB medium supplemented with varying concentrations of the pyridine derivative (e.g., 15.6 µg/mL to 62.5 µg/mL).

  • Incubation: Seed 200 µL of the treated culture into a 96-well flat-bottom polystyrene plate. Incubate statically at 37°C for 24 hours to allow pellicle/biofilm formation.

  • Planktonic Assessment: Measure the OD600 of the supernatant to confirm that planktonic growth is unaffected (validating the non-bactericidal mechanism).

  • Staining: Discard the supernatant and wash the wells gently with PBS to remove non-adherent cells. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

  • Elution & Readout: Wash the wells to remove excess stain, then solubilize the bound crystal violet using 30% acetic acid. Measure absorbance at 590 nm.

  • System Validation: Conduct a checkerboard synergy assay with a sub-lethal dose of Azithromycin. Calculate the Fractional Inhibitory Concentration Index (FICI) based on Bliss independence modeling to validate synergistic anti-virulence.

Screening_Workflow Synthesis 1. Scaffold Synthesis (Pyridine Derivatives) Docking 2. Molecular Docking (ATP-binding sites) Synthesis->Docking InVitro 3. In Vitro Assays (Kinase / Crystal Violet) Docking->InVitro Cellular 4. Cellular Assays (MTT / Flow Cytometry) InVitro->Cellular Lead 5. Lead Optimization (e.g., Compound 6r, 1r) Cellular->Lead

Multidisciplinary workflow for validating pyridine-based therapeutic targets.

Conclusion

The pyridine scaffold remains a cornerstone of modern pharmacotherapy. By modulating the electronic and steric properties of pyridine derivatives, researchers can achieve exquisite selectivity against complex targets like imatinib-resistant c-KIT, FMS kinase, and bacterial quorum-sensing regulators. As drug discovery pivots toward overcoming acquired resistance in both oncology and infectious diseases, the structural plasticity of the pyridine ring will continue to yield next-generation therapeutics.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. nih.gov.
  • Pyridine: the scaffolds with significant clinical diversity. nih.gov.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. nih.gov.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Exploring the anti-virulent potential of pyridine deriv
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. nih.gov.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. nih.gov.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines. nih.gov.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Deriv

Sources

Exploratory

In vitro evaluation of novel pyran compounds.

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Pyran Compounds Introduction The pyran ring system is a cornerstone of heterocyclic chemistry and a prolific scaffold in medicinal chemistry. As a six-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Pyran Compounds

Introduction

The pyran ring system is a cornerstone of heterocyclic chemistry and a prolific scaffold in medicinal chemistry. As a six-membered oxygen-containing heterocycle, it forms the core of a vast number of natural products, including flavonoids, coumarins, and various sugars.[1] This prevalence in nature has spurred significant interest in synthetic pyran derivatives, which are now recognized as "privileged structures."[2][3][4] This term refers to molecular frameworks that can provide high-affinity ligands for multiple, unrelated biological targets, making them exceptionally fertile ground for drug discovery.[5]

Indeed, pyran-based compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[6][7][8][9][10] Given this therapeutic potential, the initial in vitro evaluation of novel pyran analogues is a critical step in identifying promising lead candidates.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting the preliminary in vitro assessment of new pyran compounds. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, providing robust, self-validating protocols designed to generate reliable and reproducible data. Our approach is tiered, beginning with foundational cytotoxicity screening and progressing to more specific assays that probe anticancer, anti-inflammatory, enzyme inhibitory, and antimicrobial activities.

Chapter 1: Foundational Assays: Assessing Cytotoxicity and General Viability

1.1 The Principle of Initial Cytotoxicity Screening

Before investigating any specific therapeutic activity, it is imperative to first establish the general cytotoxicity profile of a novel compound.[11][12] This initial screen serves two primary purposes: it identifies the concentration range at which the compound begins to exert toxic effects, and it is the first step in determining a compound's therapeutic index—the ratio between its toxic dose and its therapeutic dose. A successful drug candidate must ideally kill or inhibit a pathogen or cancer cell at concentrations that are non-toxic to healthy host cells.[12] The MTT assay is the workhorse for this initial assessment.[13]

1.2 The MTT Assay: A Measure of Metabolic Activity

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability.[14] Its principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[15] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[16] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[17] A decrease in metabolic activity can indicate either cell death (cytotoxicity) or an inhibition of cell growth (cytostasis).[16]

Data Presentation: The results of the MTT assay are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the viability of a cell population by 50%.[18] This value is a critical metric for comparing the potency of different compounds.

Compound IDCell LineExposure Time (h)IC₅₀ (µM)
Pyran-A01HeLa488.4
Pyran-A01MCF-74812.1
Pyran-A01HEK29348>100
DoxorubicinHeLa480.5

Table 1: Hypothetical cytotoxicity data for a novel pyran compound compared to a standard drug (Doxorubicin) and a non-cancerous cell line (HEK293), illustrating potential selectivity.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells 1. Seed cells in a 96-well plate treat_cells 2. Treat with serial dilutions of pyran compounds plate_cells->treat_cells Incubate 24-72h add_mtt 3. Add MTT solution (0.5 mg/mL final conc.) treat_cells->add_mtt incubate_mtt 4. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize 5. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_plate 6. Read absorbance at ~570 nm solubilize->read_plate Data Analysis\n(Calculate % Viability, IC₅₀) Data Analysis (Calculate % Viability, IC₅₀) read_plate->Data Analysis\n(Calculate % Viability, IC₅₀) NFkB_Pathway cluster_pathway Cellular NF-κB Pathway cluster_reporter Luciferase Reporter System Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Nucleus Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes NFkB_nuc->Nucleus Reporter NF-κB Reporter Plasmid NFkB_nuc->Reporter Binds to promoter Luciferase Luciferase Expression Reporter->Luciferase Light Luminescence Signal Luciferase->Light Pyran Novel Pyran Compound Pyran->IKK Inhibition

Principle of the NF-κB Luciferase Reporter Assay.
Protocol 2: NF-κB Luciferase Reporter Assay

This protocol describes a method for quantifying the inhibition of TNF-α-induced NF-κB activation in a reporter cell line. [19][20][21] Materials and Reagents:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter plasmid (or transiently transfected cells).

  • Complete culture medium.

  • Tumor Necrosis Factor-alpha (TNF-α), recombinant human.

  • Novel pyran compounds and a known inhibitor (e.g., Bay 11-7082) as a positive control.

  • Sterile 96-well white, clear-bottom cell culture plates.

  • Luciferase assay system (containing cell lysis buffer and luciferase substrate).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the NF-κB reporter cells into a 96-well white plate at an appropriate density (e.g., 20,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment (Pre-treatment):

    • Prepare dilutions of your pyran compounds and the positive control inhibitor in culture medium.

    • Causality Check: Pre-treatment with the test compounds before stimulation is crucial. This allows the compound to enter the cells and interact with its target within the signaling cascade prior to the pathway being activated.

    • Carefully remove the medium and add 80 µL of medium containing the test compounds to the appropriate wells.

    • Incubate for 1 hour.

  • Stimulation:

    • Prepare a TNF-α solution in culture medium at a concentration 5 times the final desired concentration (e.g., 50 ng/mL for a final concentration of 10 ng/mL).

    • Add 20 µL of the TNF-α solution to all wells except the "unstimulated" control wells. Add 20 µL of medium to the unstimulated wells.

    • Self-Validation System:

      • Unstimulated Control: Cells + Vehicle (basal NF-κB activity).

      • Stimulated Control: Cells + Vehicle + TNF-α (100% activation).

      • Positive Inhibition Control: Cells + Known Inhibitor + TNF-α.

    • Incubate the plate for 6-8 hours at 37°C.

  • Cell Lysis:

    • After incubation, remove the medium and gently wash the cells once with 100 µL of PBS.

    • Aspirate the PBS and add 20-50 µL of the 1X cell lysis buffer provided with the luciferase assay kit to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Equilibrate the luciferase assay reagent (substrate) to room temperature.

    • Transfer 20 µL of the cell lysate from each well to a new, opaque white 96-well plate suitable for luminescence.

    • Using the luminometer's injector, add 100 µL of the luciferase assay reagent to a well and measure the luminescence immediately (typically with a 2-second delay and 10-second integration).

    • Repeat for all samples.

  • Data Analysis:

    • Calculate the fold induction for the stimulated control: Fold Induction = RLU_Stimulated / RLU_Unstimulated.

    • Normalize the data by setting the stimulated control as 100% activation.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 - [ (RLU_Treated - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated) ] * 100

Chapter 3: Screening for Enzyme Inhibition

The structural diversity of the pyran scaffold makes it an excellent starting point for designing specific enzyme inhibitors. [8]One clinically relevant target is Acetylcholinesterase (AChE), the inhibition of which is a key therapeutic strategy for conditions like Alzheimer's disease. [22][23] 3.1 Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Expertise & Experience: The most common and reliable method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman. [30][31]The assay's logic is straightforward: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. [29]This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. [32]The rate of color formation, measured at 412 nm, is directly proportional to the AChE activity. When an inhibitory pyran compound is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color formation. [31]

Protocol 3: AChE Inhibition Assay (Ellman's Method)

This protocol outlines a standard procedure for determining the inhibitory potential of a test compound against AChE in a 96-well plate format. [22][24] Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test pyran compounds and a known AChE inhibitor (e.g., Physostigmine) as a positive control.

  • 96-well clear, flat-bottom plate and a microplate reader.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of ATChI (e.g., 14 mM) and DTNB (e.g., 10 mM) in the buffer.

    • Prepare a working solution of AChE (e.g., 1 U/mL) in buffer.

    • Prepare dilutions of the test compounds and positive control in a suitable solvent (e.g., buffer or with minimal DMSO).

  • Assay Plate Setup (Total Volume = 200 µL):

    • In each well, add the components in the following order:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

      • 10 µL of the test compound dilution (or buffer/solvent for controls).

      • 10 µL of DTNB solution (10 mM).

      • 20 µL of AChE solution (1 U/mL).

    • Self-Validation System:

      • 100% Activity Control: Contains all components except the inhibitor (add 10 µL of solvent instead).

      • Blank: Contains all components except the enzyme (add 20 µL of buffer instead). This corrects for non-enzymatic substrate hydrolysis.

      • Positive Inhibition Control: Contains all components including the known inhibitor.

  • Pre-incubation:

    • Gently mix the contents of the wells.

    • Pre-incubate the plate at 25°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Add 10 µL of the ATChI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V = ΔAbsorbance/min) from the linear portion of the kinetic curve.

    • Correct the rates by subtracting the rate of the blank.

    • Calculate the percentage of AChE inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Chapter 4: Assessing Antimicrobial Properties

Pyran derivatives have frequently been reported to possess significant antibacterial and antifungal activities. [7][9]The foundational assay to quantify this activity is the broth microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC).

4.1 Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Expertise & Experience: The broth microdilution method is the gold standard for in vitro antimicrobial susceptibility testing, with standardized protocols established by bodies like the Clinical and Laboratory Standards Institute (CLSI). [25][26][27]The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. [28]This assay involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium within a 96-well plate. [29]It provides a quantitative endpoint (the MIC value) that is crucial for evaluating the potency of a new compound.

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_readout MIC Determination prep_compound 1. Prepare 2-fold serial dilutions of pyran compound in a 96-well plate inoculate 3. Inoculate wells with standardized microbial suspension prep_compound->inoculate prep_inoculum 2. Prepare microbial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate 4. Incubate plate (e.g., 16-24h at 35-37°C) inoculate->incubate read_mic 5. Visually inspect for turbidity (microbial growth) determine_mic 6. Identify MIC: Lowest concentration with no visible growth read_mic->determine_mic Further Assays (e.g., MBC) Further Assays (e.g., MBC) determine_mic->Further Assays (e.g., MBC)

Broth Microdilution Assay Workflow for MIC Determination.
Protocol 4: Antibacterial & Antifungal Broth Microdilution Assay

This protocol is adapted from CLSI guidelines and is applicable for testing against both bacteria and yeasts, with minor modifications. [28][30][31][32] Materials and Reagents:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

  • Sterile 96-well U-bottom or flat-bottom microtiter plates.

  • Test pyran compounds and standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole).

  • (Optional) Growth indicator dye like Resazurin or TTC. [33] Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the pyran compound stock (prepared at 2x the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Causality Check: A standardized inoculum is the most critical variable for reproducibility. A final inoculum concentration in the well must be ~5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast. Dilute the 0.5 McFarland suspension accordingly in the appropriate broth to achieve this.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum suspension to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

    • The final volume in each well is now 100 µL.

    • Seal or cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or 24-48 hours for yeast.

  • MIC Determination:

    • After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • (Optional) The addition of a redox indicator can make the endpoint easier to read. A color change (e.g., blue to pink for Resazurin) indicates growth.

References

  • Ahmad, M. F., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

  • Bio-protocol. (n.d.). MTT Assay protocol. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Ingenta Connect. (2019). An Overview on Pyranocoumarins: Synthesis and Biological Activities. Ingenta Connect. [Link]

  • Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Royal Society of Chemistry. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Taylor & Francis Online. (n.d.). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Taylor & Francis Online. [Link]

  • Nazari, Z., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]

  • MDPI. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI. [Link]

  • Jella, K. K., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • Mini-Reviews in Organic Chemistry. (2019). An Overview on Pyranocoumarins: Synthesis and Biological Activities. EurekaSelect. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Lacerda, C. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Signosis. (n.d.). NFkB Luciferase Reporter Jurkat Stable Cell Line. Signosis. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • PubMed. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]

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  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • ACS Omega. (2015). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC. [Link]

  • ACS Publications. (2021). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]

  • CentAUR. (2017). Development and characterisation of a novel NF-κB reporter cell line for investigation of neuroinflammation. CentAUR. [Link]

  • Pires, V., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC. [Link]

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  • Journal of the American Chemical Society. (2000). Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. ACS Publications. [Link]

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  • MDPI. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI. [Link]

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Foundational

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile safety and handling

An In-depth Technical Guide on the Safety and Handling of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Introduction 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of significant inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Safety and Handling of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Introduction

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyridine ring, a tetrahydropyran scaffold, and a nitrile functional group, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[1][2] The presence of these distinct chemical moieties necessitates a thorough understanding of its reactivity and, critically, its safety profile.

This guide provides a comprehensive overview of the safety and handling protocols for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. As specific safety data for this exact molecule is not extensively published, this document synthesizes information from structurally related compounds, including the core Tetrahydro-2H-pyran-4-carbonitrile (also known as Oxane-4-carbonitrile), and established principles for handling pyridine and nitrile-containing substances. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively.

Chemical Identification and Core Structural Analogs

A precise understanding of a compound's identity is the foundation of chemical safety.

PropertyDetails
Chemical Name 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Structure alt text
Core Analog Tetrahydro-2H-pyran-4-carbonitrile
CAS Number (Core Analog) 4295-99-2[3][4][5]
Synonyms (Core Analog) 4-Cyanotetrahydropyran; Oxane-4-carbonitrile[5][6]

Hazard Assessment and GHS Classification (Inferred)

The hazard profile is derived from the known risks associated with the oxane-4-carbonitrile core structure and the pyridine moiety.[6] The nitrile group (-CN) is of particular concern due to its potential for toxicity.

Globally Harmonized System (GHS) Classification

The following classification is based on data for Oxane-4-carbonitrile (CAS 4295-99-2) and represents the minimum expected hazard profile.[6]

GHS Pictograms Signal Word Hazard Statements
alt text Warning H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] Potential for H312/H332 (Harmful in contact with skin/if inhaled) should be considered.[6]
Explanation of Primary Hazards
  • Acute Toxicity: The primary route of acute toxicity is ingestion ("Harmful if swallowed").[6] However, organic nitriles as a class can be absorbed through the skin and via inhalation. The toxicity of nitriles is linked to their potential to metabolize into cyanide ions. Therefore, all routes of exposure should be minimized.

  • Skin and Eye Irritation: Direct contact is likely to cause significant skin and serious eye irritation, as is common with many functionalized heterocyclic compounds.[6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6][8] Work should always be conducted in a well-ventilated area.

Safe Handling, Storage, and Engineering Controls

Adherence to rigorous handling protocols is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and experimental manipulations of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8][9]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye irritation.[7]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[9]

  • Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Storage and Stability
  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is often under refrigerated conditions (2-8°C) to ensure long-term stability.[5][10]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8] Contact with strong acids should be strictly avoided, as this could potentially lead to the release of highly toxic hydrogen cyanide gas.

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7][8] In case of fire, hydrogen cyanide (HCN) may also be released.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill and Disposal Management

Spill Response Protocol

For a small laboratory spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE as described in Section 3.

  • Prevent the spill from entering drains.[9]

  • Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.

  • Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][9]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal

Chemical waste must be handled as hazardous. Dispose of unused material and contaminated items in accordance with all applicable local, regional, and national hazardous waste regulations.[7] Do not dispose of down the drain. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

Visualized Workflow for Safe Handling

The following diagram outlines the critical safety checkpoints throughout the experimental lifecycle of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

Safe_Handling_Workflow Safe Handling & Experimental Workflow A Receiving & Inventory - Verify Chemical Identity - Log into Inventory B Pre-Experiment Prep - Review SDS/Safety Guide - Hazard Assessment A->B C Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Engineering Controls - Verify Fume Hood Function - Clear Workspace C->D E Chemical Handling - Weighing - Reagent Preparation (Inside Fume Hood) D->E F Reaction Setup - Assemble Glassware - Charge Reactor (Inside Fume Hood) E->F G Reaction Monitoring - Maintain Vigilance - Control Parameters F->G H Work-Up & Purification - Quenching - Extraction - Chromatography (Inside Fume Hood) G->H I Waste Segregation - Liquid Nitrile Waste - Solid Contaminated Waste - Sharps H->I J Decontamination - Clean Glassware - Wipe Surfaces I->J L Waste Disposal - Label Waste Containers - Arrange for Pickup by EHS I->L K Storage - Seal Container Tightly - Store in Designated Area (Cool, Dry, Ventilated) J->K For Unused Reagent

Caption: Logical workflow for the safe laboratory handling of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

References

  • Pi Chemicals. Material Safety Data Sheet - o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine. [Link]

  • Pharmaffiliates. CAS No : 4295-99-2 | Product Name : Tetrahydro-2H-pyran-4-carbonitrile. [Link]

  • PubChem. GHS Classification Summary. National Center for Biotechnology Information. [Link]

  • Carl Roth. Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]

  • PubChem. Oxane-4-carbonitrile | C6H9NO | CID 11815837. National Center for Biotechnology Information. [Link]

  • El-Sayed, N. F., et al. (2013).
  • NextSDS. 4-Hydroxy-tetrahydro-pyran-4-carbonitrile — Chemical Substance Information. [Link]

  • Google Patents.
  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L - Proline as a Catalyst. [Link]

  • UNECE. List of GHS Hazard and Precautionary Statements. [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.
  • NextSDS. 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile — Chemical Substance Information. [Link]

  • Stanovnik, B., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.

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Exploratory

The 4H-Pyran Scaffold: A Privileged Core in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals Abstract The 4H-pyran ring system, a six-membered oxygen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The 4H-pyran ring system, a six-membered oxygen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are not only prevalent in a wide array of natural products but also form the structural core of numerous synthetic compounds with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the 4H-pyran motif, focusing on its synthetic accessibility, diverse therapeutic applications, and the underlying structure-activity relationships that govern its function. We will delve into key areas including anticancer, anti-inflammatory, and antimicrobial activities, providing field-proven insights into the experimental choices and methodologies that drive the discovery of novel 4H-pyran-based therapeutic agents.

Introduction: The Significance of the 4H-Pyran Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, the 4H-pyran nucleus is of paramount importance.[1][2] Its unique structural and electronic properties make it an ideal building block for creating diverse molecular libraries.[3] The non-planar geometry of the pyran ring can enhance the three-dimensionality of drug candidates, a crucial factor for improving specificity and reducing off-target effects.[3]

The significance of the 4H-pyran scaffold lies in its wide spectrum of pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticonvulsant activities.[1][4][5][6] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties to interact with a variety of biological targets.

Synthetic Strategies: Efficient Access to Chemical Diversity

A major advantage of the 4H-pyran scaffold is its accessibility through highly efficient and atom-economical synthetic routes, particularly one-pot multicomponent reactions (MCRs).[4][7] MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is advantageous for generating large libraries of compounds for high-throughput screening.[7][8]

The Three-Component Synthesis of 2-Amino-4H-pyrans

One of the most common and versatile methods for synthesizing 4H-pyran derivatives is the one-pot, three-component reaction of an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as a β-ketoester or a 1,3-diketone.[7][9][10] This reaction typically proceeds through a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[9]

The choice of catalyst is crucial for optimizing reaction conditions. A wide range of catalysts have been employed, including basic catalysts like piperidine or triethylamine, and more recently, environmentally benign catalysts such as natural deep eutectic solvents (NADES) and reusable solid catalysts like KOH-loaded CaO.[7][9][11] The use of green catalysts and solvent-free conditions aligns with the growing emphasis on sustainable chemistry in drug development.[7][11]

G cluster_reactants Reactants cluster_process One-Pot Reaction A Aromatic Aldehyde P1 Knoevenagel Condensation A->P1 B Malononitrile B->P1 C Active Methylene Compound (e.g., Ethyl Acetoacetate) P2 Michael Addition C->P2 P1->P2 P3 Intramolecular Cyclization P2->P3 Product 2-Amino-4H-pyran Derivative P3->Product Catalyst Catalyst (e.g., Piperidine, NADES) Catalyst->P1 Catalyst->P2 Catalyst->P3

General workflow for the three-component synthesis of 4H-pyrans.
Representative Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile

This protocol is adapted from a typical multicomponent synthesis of 4H-pyran derivatives.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (2 mmol)

  • Benzoylacetone (1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of 4-chlorobenzaldehyde (1 mmol), malononitrile (2 mmol), benzoylacetone (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4-(4-chlorophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Therapeutic Applications: A Multifaceted Scaffold

The 4H-pyran core is a versatile platform for the development of therapeutics for a wide range of diseases.[3]

Anticancer Activity

4H-pyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][3][9]

Mechanism of Action: One of the key mechanisms underlying the anticancer activity of some 4H-pyran derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[9][12] CDKs are crucial for cell cycle regulation, and their overexpression is a hallmark of many cancers.[9][13] By inhibiting CDK2, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).[9][13] Some derivatives have also been shown to induce apoptosis through caspase-3 activation.[12][13]

G Pyran 4H-Pyran Derivative CDK2 CDK2/Cyclin E Complex Pyran->CDK2 Inhibition Caspase3 Caspase-3 Activation Pyran->Caspase3 Induction Rb Rb (Retinoblastoma protein) CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1S G1/S Phase Transition E2F->G1S Promotion Apoptosis Apoptosis G1S->Apoptosis Cell Cycle Arrest Leads to Caspase3->Apoptosis

Simplified mechanism of anticancer action for some 4H-pyran derivatives.

Structure-Activity Relationship (SAR): The substitution pattern on the 4H-pyran ring plays a critical role in determining the anticancer potency. For instance, the nature and position of substituents on the aromatic ring at the C4 position can significantly influence cytotoxicity.[1] Electron-withdrawing groups, such as halogens, or electron-donating groups, such as methoxy, on this ring can modulate the activity.

Compound ClassKey SubstituentsCancer Cell LineIC50 (µM)Reference
4-Aryl-4H-chromenesMethyl at pyrrole N-7A549 (Lung)Low nanomolar[5]
4H-Pyran derivatives4-Chlorophenyl at C4HCT-116 (Colon)75.1[12]
Spiro-4H-pyransIndeno[2,1-c]pyridazineA549 (Lung)Significant cytotoxicity[3]
Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 4H-pyran derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][12][14]

Spectrum of Activity: Many 2-amino-4H-pyran derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[12][14] Some compounds have shown activity comparable or even superior to standard antibiotics like ampicillin.[12] Additionally, certain derivatives have been found to be effective against Mycobacterium bovis (BCG), suggesting potential as anti-tuberculosis agents.[8] Antifungal activity against strains like Candida albicans has also been reported.[8]

SAR Insights: For antimicrobial activity, the substituents on the pyran ring are crucial. For example, in a series of Schiff bases fused with 4H-pyrans, derivatives synthesized from dimedone showed better anti-mycobacterial activity compared to those from acetylacetone.[8] This highlights the importance of the carbocyclic ring fused to the pyran core.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in numerous diseases, including cancer and neurodegenerative disorders.[15] 4H-pyran derivatives have been investigated for their potential to mitigate these processes.[4][15]

Mechanism of Action: The anti-inflammatory effects of some pyran-annulated derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15] This is often linked to the modulation of key signaling pathways such as NF-κB.[15] The antioxidant activity is often evaluated by their ability to scavenge free radicals, such as the DPPH radical.[9][12]

Future Perspectives and Conclusion

The 4H-pyran scaffold remains a highly valuable and versatile platform in medicinal chemistry.[3] Its synthetic tractability, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening.[4][6] The broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the enduring importance of this heterocyclic core in drug discovery.[3][4][5]

Future research will likely focus on:

  • The development of novel, more sustainable synthetic methodologies.

  • The exploration of 4H-pyran derivatives as inhibitors of novel biological targets.

  • The optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

  • The use of computational tools, such as molecular docking, to guide the rational design of more potent and selective 4H-pyran derivatives.[9]

References

  • Ghasemi, Z., et al. (2021). Three-component synthesis of 4H-pyran scaffolds accelerated by a gabapentin-based natural deep eutectic solvent. New Journal of Chemistry. Available at: [Link]

  • El-Bana, G. G., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91. Available at: [Link]

  • Kumar, D., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(2), 63-72. Available at: [Link]

  • Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. Available at: [Link]

  • Elbana, G., et al. (2022). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Lalani, R., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 15(3), 433-443. Available at: [Link]

  • Mohareb, R. M., et al. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science. Available at: [Link]

  • ResearchGate. (n.d.). Structures of selected bioactive dihydropyridine and pyran derivatives. ResearchGate. Available at: [Link]

  • Rao, V. J., et al. (2017). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. Medicinal Chemistry Research, 26, 2832-2844. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available at: [Link]

  • Pérez-Guerrero, C., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals, 17(4), 485. Available at: [Link]

  • Kumar, A., et al. (2022). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Framework for High-Throughput Screening of Novel Heterocyclic Compounds Using 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile as a Model

Abstract High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[1][2][3] T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[1][2][3] This guide provides a comprehensive framework for integrating novel chemical entities into HTS campaigns, using the model compound 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile . This molecule combines three key structural motifs: a pyridine ring , a common nitrogen-containing heterocycle in pharmaceuticals; a tetrahydropyran (THP) ring , considered a "privileged scaffold" often used to enhance solubility and favorable ADME properties[4]; and a gem-disubstituted carbonitrile , which introduces specific steric and electronic properties. As the precise biological target of such a novel compound is typically unknown, this document details the necessary steps for compound preparation, assay development, execution of a primary screen, and the critical process of hit validation. We present detailed protocols for both biochemical and cell-based assays, emphasizing the causality behind experimental choices and the implementation of self-validating systems to ensure data integrity.

Introduction to the Model Compound and HTS Principles

The success of any HTS campaign is fundamentally linked to the quality of the small molecule library and the robustness of the assay.[5] Our model compound, 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile, serves as an ideal exemplar for a novel compound emerging from a discovery synthesis program. Its constituent parts suggest potential for biological activity, while the THP moiety is known to reduce lipophilicity, a desirable trait in drug candidates.[4]

High-throughput screening leverages automation, miniaturization, and sophisticated data analysis to test thousands to millions of compounds against a biological target or cellular phenotype.[6][7] The primary objective is to identify "hits"—compounds that reproducibly demonstrate a desired activity—which then serve as the starting point for medicinal chemistry optimization in a hit-to-lead campaign.[8][9]

Compound Management and Quality Control: The Foundation of a Successful Screen

Before initiating any screening activity, the integrity and suitability of the test compound must be rigorously established. This prevents the costly pursuit of false positives arising from compound impurities or poor solubility.[10]

Physicochemical Properties

A preliminary in-silico and experimental assessment of the compound's properties is crucial for designing appropriate assay conditions.

Table 1: Physicochemical Properties of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

PropertyValue (Predicted/Experimental)Significance for HTS
Molecular Weight~216.26 g/mol Complies with Lipinski's Rule of Five (<500), suggesting good potential for bioavailability.
XLogP3-AA~1.5Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.
Hydrogen Bond Donors0Affects solubility and membrane transport.
Hydrogen Bond Acceptors3 (Pyridine N, THP O, Nitrile N)Influences solubility and potential for target binding.
Topological Polar Surface Area~65.8 ŲBelow the 140 Ų threshold, suggesting good cell permeability.
Aqueous SolubilityTo be determined experimentallyCritical for avoiding compound precipitation in aqueous assay buffers.
Protocol: Compound Quality Control and Plate Preparation

Causality: This protocol ensures that the compound is pure, its structure is confirmed, and it is solubilized appropriately for automated liquid handling. Impurities or compound precipitation are major sources of assay artifacts.[11]

  • Purity and Identity Confirmation:

    • Obtain a fresh powder sample of the compound.

    • Confirm identity and purity (>95%) using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11] This step is critical to ensure the observed activity is from the intended molecule.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution visually.

    • Determine the kinetic solubility in the final assay buffer. Serially dilute the DMSO stock into the buffer and measure turbidity or use nephelometry. The goal is to ensure the final screening concentration is well below the solubility limit to prevent aggregation.

  • Stock Plate Preparation:

    • Using an acoustic liquid handler or a calibrated multichannel pipette, prepare a master stock plate (e.g., 384-well) containing the compound at a high concentration (e.g., 10 mM in 100% DMSO).

    • Seal the plate tightly and store at -20°C or -80°C under dessicated conditions to prevent water absorption and degradation.

  • Assay-Ready Plate Preparation:

    • From the master stock plate, create intermediate and then final "assay-ready" plates by diluting the compound to the desired concentration for screening.[12] These plates are typically used for a single experiment and then discarded to prevent freeze-thaw cycles and cross-contamination.

Assay Development and Validation: Choosing the Right Tool

The choice of assay is dictated by the biological question. Since our model compound has no known target, we will outline the development of two common assay types: a biochemical assay targeting a specific enzyme class (kinases) and a cell-based assay measuring a general cellular phenotype (viability).

HTS Assay Development Workflow

The development process is an iterative cycle of optimization and validation to create a robust, automated assay.[13][14]

Assay_Development_Workflow start_node 1. Target/Phenotype Selection reagent_dev 2. Reagent Development (Enzyme, Cells, Substrate) start_node->reagent_dev assay_opt 3. Assay Optimization (Conc., Incubation Time, Buffer) reagent_dev->assay_opt miniaturization 4. Miniaturization (384/1536-well format) assay_opt->miniaturization validation 5. Assay Validation (Z', S/B, DMSO Tolerance) miniaturization->validation pilot_screen 6. Pilot Screen (Small diverse compound set) validation->pilot_screen pilot_screen->assay_opt Re-optimize if needed hts_ready HTS Ready pilot_screen->hts_ready

Caption: Workflow for HTS assay development and validation.

Protocol: Biochemical Assay (TR-FRET Kinase Assay)

Causality: This assay measures the direct inhibition of a kinase, a major class of drug targets. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a common HTS technology because it is homogenous (no-wash), sensitive, and less prone to interference from compound autofluorescence due to time-gated detection.[15]

  • Principle: A terbium-labeled antibody (donor) binds to a biotinylated peptide substrate. A streptavidin-XL665 molecule (acceptor) binds the biotin. Upon phosphorylation of the peptide by the kinase, the antibody no longer binds, disrupting FRET. Inhibitors prevent phosphorylation, preserving the FRET signal.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: Prepare ATP at 2x the final desired concentration (typically near the Km for the kinase) in kinase buffer.

    • Enzyme/Peptide Mix: Prepare a 2x solution of kinase and its specific biotinylated peptide substrate in kinase buffer.

    • Stop/Detection Mix: Prepare a solution containing EDTA (to stop the reaction), and the terbium-labeled antibody and streptavidin-XL665 in detection buffer.

  • Assay Protocol (384-well format):

    • Dispense 25 nL of compound from the assay-ready plate into the assay plate using an acoustic liquid handler.

    • Add 5 µL of the 2x Enzyme/Peptide Mix to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Stop/Detection Mix.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm and 665 nm after a 337 nm excitation.

  • Validation:

    • Run plates with columns dedicated to positive controls (no enzyme) and negative controls (DMSO vehicle).

    • Calculate the Z'-factor to assess assay quality. A Z' between 0.5 and 1.0 is considered excellent.[3][16]

Table 2: HTS Assay Validation Parameters

ParameterFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(High Signal) / Mean(Low Signal)> 5Ensures a sufficient dynamic range to detect inhibition.
Z'-Factor 1 - [3*(SDHigh + SDLow) / |MeanHigh - MeanLow|]> 0.5A statistical measure of assay robustness, accounting for both signal window and data variation.[16]
DMSO Tolerance Signal in 1% DMSO vs. 0% DMSO< 20% signal changeConfirms the assay is not adversely affected by the compound solvent.[16]
Protocol: Cell-Based Assay (Cell Viability/Cytotoxicity)

Causality: This assay identifies compounds that affect cell health, a common goal in oncology and toxicology screening. The ATP-based luminescence assay (e.g., CellTiter-Glo®) is a robust HTS method because it is fast, sensitive, and the amount of ATP is directly proportional to the number of metabolically active cells.[17]

  • Principle: The assay reagent lyses cells and provides luciferase and its substrate, which generates a luminescent signal in the presence of ATP released from viable cells.

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HeLa for cervical cancer) under standard conditions (37°C, 5% CO₂).

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating.

  • Assay Protocol (384-well format):

    • Using a multichannel dispenser, seed 20 µL of cell suspension (e.g., 1,000 cells/well) into a white, solid-bottom 384-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Dispense 25 nL of compound from the assay-ready plate into the cell plate. Include wells with a known cytotoxic agent (e.g., staurosporine) as a positive control and DMSO as a negative control.

    • Incubate for 48-72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 20 µL of the ATP-based luminescent reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read luminescence on a compatible plate reader.

  • Validation:

    • Validate the assay using the same metrics as the biochemical assay (Z', S/B), where the high signal is the DMSO control and the low signal is the staurosporine control.

HTS Campaign and Hit Confirmation

After a robust assay is developed, the full-scale primary screen is performed, followed by a rigorous hit confirmation process to eliminate false positives.[10]

Primary HTS Campaign Workflow

HTS_Campaign_Workflow library 1. Compound Library Plates (Assay-Ready) dispensing 2. Robotic Dispensing (Compound, Reagents, Cells) library->dispensing incubation 3. Incubation dispensing->incubation detection 4. Signal Detection (Plate Reader) incubation->detection data_acq 5. Data Acquisition & Normalization detection->data_acq hit_selection 6. Primary Hit Selection (e.g., Z-score > 3) data_acq->hit_selection hit_list Primary Hit List hit_selection->hit_list

Caption: Automated workflow for a primary HTS campaign.

Data Analysis and Hit Selection
  • Data Normalization: Raw data from each plate is normalized relative to the on-plate controls. For an inhibition assay, this is typically calculated as:

    • % Inhibition = 100 * (1 - (SignalCompound - MeanPositive Control) / (MeanNegative Control - MeanPositive Control))

  • Hit Selection: A statistical cutoff is applied to identify primary hits. A common method is the Z-score, which measures how many standard deviations a compound's activity is from the plate mean.

    • Z-score = (ValueCompound - MedianPlate) / MADPlate (where MAD is the Median Absolute Deviation)

    • A typical hit threshold is a Z-score ≤ -3 or ≥ 3, depending on the assay direction.

The Hit Triage and Confirmation Funnel

A primary hit is not a validated hit. A stringent, multi-step confirmation process is mandatory.[8]

Hit_Triage_Funnel primary Primary Screen Hits (~10,000s from 1M library) retest Single-Dose Retest (Confirms activity from original plate) primary->retest powder Fresh Powder Confirmation (Rules out sample degradation/error) retest->powder dose_response Dose-Response (IC50/EC50) (Determines potency) powder->dose_response orthogonal Orthogonal & Counter-Screens (Confirms mechanism, rules out artifacts) dose_response->orthogonal validated_hit Validated Hit Series (~10s-100s) orthogonal->validated_hit

Caption: The hit triage funnel for validating primary screen hits.

Protocol: Hit Confirmation and Potency Determination

Causality: This protocol confirms that the activity is real, reproducible, and concentration-dependent. Sourcing fresh powder is essential to rule out issues with the library sample's integrity.[11]

  • Cherry-Picking: Select the primary hits from the original library plates and re-test at a single concentration in triplicate to confirm activity.

  • Fresh Sample Acquisition: Purchase or re-synthesize the confirmed hits as dry powders.

  • Dose-Response Testing:

    • Create a serial dilution series for each confirmed hit (e.g., 10-point, 1:3 dilution starting from 50 µM).

    • Test this dilution series in the primary assay in triplicate.

    • Fit the resulting data to a four-parameter logistic curve to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation).

Table 3: Hypothetical Hit Confirmation Data for Model Compound

Compound IDPrimary Hit? (Z-score)Confirmed in Retest?Fresh Powder IC₅₀ (µM)Comments
Model Cpd. -3.5Yes7.2Potent and confirmed hit.
Analog A-4.1Yes15.8Lower potency.
Analog B-3.2No> 100Primary hit was a false positive.
  • Orthogonal Assay: Re-test the most potent hits in a secondary, orthogonal assay.[8] For a kinase inhibitor, if the primary screen was TR-FRET (detecting product), an orthogonal assay could be a mobility shift assay (detecting substrate consumption) or a thermal shift assay (detecting direct binding). This ensures the compound is not an artifact of the primary assay's technology (e.g., light interference).

References

  • High-throughput screening - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved March 17, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved March 17, 2026, from [Link]

  • Oxane-4-carbonitrile | C6H9NO - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Accessing the High Throughput Screening Data Landscape - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Data Analysis Approaches in High Throughput Screening | IntechOpen. (2013). Retrieved March 17, 2026, from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Edited by Taosheng Chen | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved March 17, 2026, from [Link]

  • High-Throughput Screening | Genedata Screener. (n.d.). Retrieved March 17, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013). Retrieved March 17, 2026, from [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2011). Retrieved March 17, 2026, from [Link]

  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PMC. (2023). Retrieved March 17, 2026, from [Link]

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. (n.d.).
  • Screening of Small Molecule Interactor Library by Using In-Cell NMR Spectroscopy (SMILI-NMR) | Journal of Medicinal Chemistry. (2009). Retrieved March 17, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (n.d.). Retrieved March 17, 2026, from [Link]

  • Accelerate screening during drug discovery with high-throughput peptide purification. (n.d.). Retrieved March 17, 2026, from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.). Retrieved March 17, 2026, from [Link]

  • Chapter 2: Considerations Related to Small-molecule Screening Collections - Books - The Royal Society of Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. (n.d.). Retrieved March 17, 2026, from [Link]

  • Unleashing high-throughput reaction screening - Unchained Labs. (n.d.). Retrieved March 17, 2026, from [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). Molecules. Retrieved March 17, 2026, from [Link]

  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- - the NIST WebBook. (n.d.). Retrieved March 17, 2026, from [Link]

  • A convenient preparation of tetrahydro-4H-pyran-4-one - Journal of the Chemical Society C. (n.d.). Retrieved March 17, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012). Retrieved March 17, 2026, from [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis | Journal of Chemical Information and Modeling. (2021). Retrieved March 17, 2026, from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (n.d.). Retrieved March 17, 2026, from [Link]

  • High-Throughput Screening & Assay Development - Emory Chemical Biology Discovery Center. (n.d.). Retrieved March 17, 2026, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. Retrieved March 17, 2026, from [Link]

  • (PDF) Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - ResearchGate. (2019). Retrieved March 17, 2026, from [Link]

  • High Throughput Screening (HTS) Services - Evotec. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating Pyran Derivatives as Novel Anticancer Therapeutics

Executive Summary & Rationale Pyran and its fused derivatives (e.g., benzopyrans, chromenes, and 4H-pyrans) represent a privileged class of oxygen-containing heterocyclic scaffolds in modern oncology research[1]. Due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyran and its fused derivatives (e.g., benzopyrans, chromenes, and 4H-pyrans) represent a privileged class of oxygen-containing heterocyclic scaffolds in modern oncology research[1]. Due to their structural versatility, these compounds exhibit pleiotropic anticancer mechanisms, bypassing the single-target resistance often seen with standard chemotherapeutics.

As a Senior Application Scientist, the goal of this guide is to provide researchers and drug development professionals with a rigorous, self-validating framework for evaluating the efficacy and mechanistic pathways of novel pyran derivatives. We will explore the causality behind their cytotoxicity and provide standardized protocols to ensure high-fidelity preclinical data.

Mechanistic Paradigms of Pyran-Induced Cytotoxicity

Pyran derivatives do not rely on generalized cytotoxicity; rather, they selectively disrupt critical survival pathways in malignant cells. Understanding these pathways is essential for designing appropriate downstream validation assays.

  • Mitochondrial-Mediated Apoptosis: Prenylated benzopyran derivatives, such as (6E,10E) isopolycerasoidol, have been shown to induce intrinsic apoptosis in breast adenocarcinoma cells (MCF-7). They achieve this by modulating BCL2 and p38 MAPK signaling, which leads to mitochondrial membrane depolarization (ΔΨm loss) and subsequent caspase activation[2].

  • Kinase Inhibition & Cell Cycle Arrest: 4H-pyran derivatives frequently target cyclin-dependent kinases (e.g., CDK2), inducing cell cycle arrest at the G1/S or G2/M phases[3]. Additionally, fused pyran derivatives demonstrate strong binding affinities to EGFR, SRC, and GSK3B, suppressing uncontrolled tumor proliferation[4].

  • Oxidative Stress Amplification: Benzopyran derivatives like SIMR1281 inhibit glutathione reductase (GSHR) and thioredoxin reductase (TrxR). This inhibition cripples the cancer cell's antioxidant defenses, elevating intracellular reactive oxygen species (ROS) and causing lethal DNA damage[5].

ApoptoticPathway Pyran Pyran Derivatives (e.g., Benzopyrans) ROS Reactive Oxygen Species (ROS) ↑ Pyran->ROS Induces oxidative stress Bcl2 Bcl-2 ↓ / Bax ↑ ROS->Bcl2 Modulates expression Mito Mitochondrial Membrane Depolarization (ΔΨm ↓) Bcl2->Mito Permeabilizes membrane CytoC Cytochrome C Release Mito->CytoC Triggers release Caspase Caspase-9 & -3 Activation CytoC->Caspase Activates cascade Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes cell death

Pyran derivative-induced intrinsic mitochondrial apoptosis pathway.

Quantitative Efficacy Profiling

To contextualize the potency of these scaffolds, the following table summarizes the quantitative efficacy (IC50 values) of recently developed pyran derivatives against standard human cancer cell lines.

Compound ClassSpecific DerivativeTarget Cell LineKey Mechanism of ActionIC50 Value
Fused Pyran Compound 8b (Imidazole-containing)MCF-7 (Breast)EGFR/SRC/GSK3B inhibition, G1 arrest4.22 ± 0.81 μM[4]
Fused Pyran Compound 8aMCF-7 (Breast)DNA damage, early/late apoptosis8.24 ± 0.19 μM[4]
4H-Pyran Compound 4dHCT-116 (Colorectal)CDK2 inhibition75.1 μM[3]
Benzopyran (6E,10E) IsopolycerasoidolMCF-7 / MDA-MB-231BCL2 modulation, MMP disruptionDose-dependent[2]

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems. By incorporating strict causality-driven controls, researchers can confidently distinguish true pharmacological efficacy from experimental artifacts.

Workflow Prep Compound Prep (DMSO <0.1%) Treat Drug Treatment (24h - 72h) Prep->Treat Culture Cell Culture (Log-Phase) Culture->Treat Assay1 CCK-8 Assay (Viability/IC50) Treat->Assay1 Assay2 Flow Cytometry (JC-1 / Annexin V) Treat->Assay2 Data Data Analysis (Validation) Assay1->Data Assay2->Data

Standardized experimental workflow for evaluating pyran derivative cytotoxicity.

Protocol A: High-Throughput Cytotoxicity & IC50 Determination (CCK-8 Assay)

Scientific Rationale: We utilize the CCK-8 (WST-8) assay over traditional MTT because WST-8 is reduced by cellular dehydrogenases into a highly water-soluble formazan dye. This eliminates the need for harsh DMSO solubilization steps, reducing pipetting errors and preserving cellular architecture for potential downstream multiplexing.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7 or HCT-116) at 5,000 cells/well in a 96-well plate.

    • Causality Check: Seeding density must be optimized so that untreated control cells reach no more than 80-85% confluence by the end of the 72h assay. Overconfluence triggers contact inhibition, artificially skewing viability data.

  • Compound Preparation: Prepare a 10 mM master stock of the pyran derivative in 100% anhydrous DMSO. Serially dilute in complete culture media to achieve final working concentrations (e.g., 0.1, 1, 5, 10, 50, 100 μM).

    • Critical Control: The final DMSO concentration must remain strictly ≤0.1% (v/v) across all wells to rule out vehicle-induced cytotoxicity.

  • Treatment Application: Aspirate media and apply treatments in biological triplicates. Include a positive control (e.g., 1 μM Doxorubicin) to validate assay sensitivity, and a vehicle control (0.1% DMSO) to serve as the 100% viability baseline. Incubate for 48-72h at 37°C, 5% CO2.

  • Detection: Add 10 μL of CCK-8 reagent directly to each well. Incubate for 2 hours.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol B: Flow Cytometric Analysis of Mitochondrial Membrane Potential (JC-1 Assay)

Scientific Rationale: Because pyran derivatives heavily implicate the intrinsic apoptotic pathway[2], assessing mitochondrial membrane potential (ΔΨm) is mandatory. We use JC-1 dye because it provides a ratiometric readout. In healthy cells, it forms J-aggregates (red fluorescence). In apoptotic cells with depolarized mitochondria, it remains as monomers (green fluorescence). The shift in the Red/Green ratio is a definitive, quantifiable marker of early apoptosis.

Step-by-Step Methodology:

  • Induction: Culture cells in 6-well plates until 70% confluent. Treat with the pyran derivative at 0.5×, 1×, and 2× IC50 concentrations for 24 hours.

    • Self-Validating Control: Include cells treated with 50 μM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 1 hour prior to staining as a positive control for rapid mitochondrial depolarization.

  • Harvesting: Collect both the culture media (containing early apoptotic/detached cells) and adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Staining: Resuspend the cell pellet in 500 μL of JC-1 working solution (2 μg/mL in assay buffer). Incubate at 37°C for 20 minutes in the dark.

  • Washing: Centrifuge and wash the cells twice with cold JC-1 assay buffer to remove background dye, which can cause false-positive green fluorescence.

  • Acquisition & Analysis: Analyze immediately via flow cytometry (Excitation: 488 nm).

    • Detect J-monomers (Green) in the FL1 channel (~529 nm).

    • Detect J-aggregates (Red) in the FL2 channel (~590 nm).

    • Gating Strategy: Plot FL2 vs. FL1. A population shift from the upper-left quadrant (Red high/Green low) to the lower-right quadrant (Red low/Green high) confirms pyran-induced mitochondrial depolarization.

References

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science) URL:[Link]

  • Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations Source: RSC Advances (via PMC / NIH) URL:[Link]

  • (6E,10E) Isopolycerasoidol and (6E,10E) Isopolycerasoidol Methyl Ester, Prenylated Benzopyran Derivatives from Pseuduvaria monticola Induce Mitochondrial-Mediated Apoptosis in Human Breast Adenocarcinoma Cells Source: PLOS One (via PMC / NIH) URL:[Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations Source: Molecules (via PMC / NIH) URL:[Link]

Sources

Method

Application Note: Preclinical Evaluation of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Scaffolds as ALK5 Inhibitors

Document Type: Technical Guide & Validated Protocols Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Architectural Rationale & Structural Biology The transforming growth factor-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Validated Protocols Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists

Architectural Rationale & Structural Biology

The transforming growth factor-β (TGF-β) signaling cascade is a master regulator of tissue homeostasis, but its chronic hyperactivation is a primary driver of idiopathic pulmonary fibrosis (IPF), hepatic cirrhosis, and tumor immune evasion. At the core of this pathway is ALK5 (TGF-β Type I Receptor) , a serine/threonine kinase.

Designing small-molecule inhibitors for ALK5 requires threading a narrow needle: achieving high potency while strictly avoiding off-target inhibition of the structurally homologous p38 MAPK pathway, which can lead to severe hepatotoxicity. The 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile scaffold has emerged as a highly privileged building block in modern medicinal chemistry for ALK5 inhibition, driven by three distinct structural causalities:

  • The Pyridin-2-yl Anchoring Motif: The nitrogen atom on the pyridine ring acts as a critical hydrogen bond acceptor. Crystallographic data confirms that this nitrogen interacts directly with the backbone amide of His283 in the ALK5 kinase hinge region, a mandatory interaction for ATP-competitive blockade[1].

  • The Tetrahydro-2H-pyran (THP) Ring: Highly lipophilic carbocycles often suffer from poor metabolic stability and high plasma clearance. The oxygen heteroatom in the THP ring drastically lowers the partition coefficient (LogP), improving aqueous solubility and reducing in vivo clearance without sacrificing the steric bulk needed to occupy the hydrophobic pocket[2].

  • The Carbonitrile (-CN) Vector: Positioned at the C4 quaternary center, the strongly electron-withdrawing cyano group serves a dual purpose. It restricts the conformational flexibility of the scaffold—locking the pyridine ring into the optimal trajectory for hinge binding—and modulates the basicity (pKa) of the adjacent pyridine, which minimizes off-target hERG channel liabilities.

Mechanism of Action & Pathway Dynamics

To effectively evaluate this scaffold, one must understand the spatiotemporal dynamics of the TGF-β cascade. Upon ligand binding, the constitutively active TGF-β Type II Receptor (TGF-β RII) recruits and phosphorylates the GS domain of ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (SMAD2 and SMAD3). These form a heterotrimeric complex with the Co-SMAD (SMAD4) and translocate to the nucleus to drive the transcription of profibrotic genes (e.g., Fibronectin, Collagen IA1).

The 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile scaffold intercepts this pathway exclusively at the ALK5 kinase domain, preventing the initial phosphorylation of SMAD2/3.

TGFb_Pathway Ligand TGF-β Ligand RII TGF-β RII (Constitutively Active) Ligand->RII ALK5 ALK5 (TGF-β RI) Kinase Domain RII->ALK5 Phosphorylates GS Domain SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylates (p-SMAD2/3) Inhibitor 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile Inhibitor->ALK5 Competitive ATP Blockade SMAD4 SMAD4 (Co-SMAD) SMAD23->SMAD4 Heterotrimer Formation Nucleus Target Gene Transcription (Fibrosis/EMT) SMAD23->Nucleus Nuclear Translocation SMAD4->Nucleus

Fig 1: TGF-β/ALK5 signaling cascade and targeted ATP-competitive blockade by the inhibitor.

Quantitative Benchmarking

When developing derivatives of the 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile scaffold, researchers must benchmark against established ALK5 inhibitors (e.g., SB-431542 or GW788388). A successful lead compound must demonstrate sub-100 nM biochemical potency while maintaining at least a 100-fold selectivity window over p38α MAPK [3].

Table 1: Target Pharmacological Profile for Optimized THP-Carbonitrile Derivatives

Assay / ParameterTarget MetricMechanistic Significance
Biochemical ALK5 IC₅₀ < 50 nMConfirms high-affinity binding to the ATP pocket.
Biochemical p38α IC₅₀ > 5,000 nMEnsures selectivity against the highly homologous p38 kinase, preventing hepatotoxicity.
Cellular p-SMAD2 IC₅₀ < 150 nMValidates cell permeability and target engagement in a physiological environment.
Cellular Cytotoxicity (CC₅₀) > 50 µMConfirms that p-SMAD2 reduction is due to target inhibition, not cell death.
Kinetic Solubility > 100 µMValidates the solubilizing effect of the tetrahydropyran ring.

Validated Experimental Workflows

To ensure robust translational data, the evaluation of this scaffold must follow a strict, self-validating sequential workflow.

Workflow Phase1 1. Biochemical ADP-Glo Assay Phase2 2. Cellular p-SMAD2/3 ICW Phase1->Phase2 IC50 < 100nM Phase3 3. Functional Fibroblast Matrix Phase2->Phase3 Target Engagement Phase4 4. In Vivo Fibrosis Model Phase3->Phase4 Phenotypic Rescue

Fig 2: Sequential validation workflow for preclinical ALK5 inhibitor development.

Protocol A: Biochemical ALK5 Kinase Inhibition (ADP-Glo Assay)

Scientific Causality: The ADP-Glo assay measures the generation of ADP during the kinase reaction. Because the THP-carbonitrile scaffold is an ATP-competitive inhibitor, the assay must be run at the exact Michaelis-Menten constant ( Km​ ) for ATP. Running the assay at saturated ATP levels will artificially inflate the IC₅₀, leading to false negatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Causality: DTT is critical to prevent oxidative crosslinking of sensitive cysteine residues in the ALK5 kinase domain, while BSA prevents the hydrophobic inhibitor from adhering to the 384-well plate walls.

  • Enzyme/Substrate Mix: Dilute recombinant human ALK5 kinase domain to 2 nM and the TGFBR1 peptide substrate to 0.2 µg/µL in Kinase Buffer.

  • Compound Addition: Dispense 100 nL of the inhibitor (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a white 384-well plate.

  • Pre-Incubation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the hinge region before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared at 2x the specific Km​ for ALK5, typically ~10 µM). Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate luminometer.

Self-Validating System Checkpoint: The assay plate must include a known reference inhibitor (e.g., SB-431542) and a "No Enzyme" control. Calculate the Z'-factor for the plate; a Z'-factor < 0.6 invalidates the run, indicating pipetting error or reagent degradation.

Protocol B: Cellular p-SMAD2 Target Engagement (In-Cell Western)

Scientific Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. This In-Cell Western (ICW) assay quantifies the inhibition of SMAD2 phosphorylation in intact A549 cells. A549 (human alveolar basal epithelial) cells are chosen because they possess a highly responsive, well-characterized TGF-β signaling axis[4].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A549 cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight. The next morning, wash the cells with PBS and replace with serum-free DMEM for 16-24 hours. Causality: Fetal Bovine Serum (FBS) contains high concentrations of endogenous TGF-β. Failure to serum-starve will result in massive basal SMAD2 phosphorylation, destroying the assay's dynamic range.

  • Inhibitor Pre-Treatment: Add the THP-carbonitrile derivatives (dose-response) to the cells and incubate for 1 hour at 37°C.

  • Ligand Stimulation: Spike in recombinant human TGF-β1 to a final concentration of 2 ng/mL. Incubate for exactly 45 minutes. Causality: SMAD phosphorylation is a transient event. At 45 minutes, p-SMAD2 reaches its peak. Extending the incubation past 90 minutes triggers negative feedback loops (e.g., SMAD7 upregulation), which will confound the IC₅₀ calculation.

  • Fixation & Permeabilization: Immediately dump the media and add 4% paraformaldehyde (PFA) for 20 minutes. Wash 3x with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Multiplexed Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with a primary antibody cocktail: Rabbit anti-p-SMAD2 (Ser465/467) and Mouse anti-Total SMAD2.

  • Detection: Wash 3x with PBS-T. Add secondary antibodies (Anti-Rabbit 800CW and Anti-Mouse 680RD) for 1 hour at room temperature. Image on an infrared imaging system.

Self-Validating System Checkpoint: The ICW is internally controlled. By multiplexing the 800 nm (p-SMAD2) and 680 nm (Total SMAD2) channels, the p-SMAD2 signal is normalized against Total SMAD2 in the exact same well. This proves that a decrease in signal is due to true kinase inhibition, not compound-induced cytotoxicity or variations in cell seeding density.

References

  • Gellibert, F., et al. "Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor." Journal of Medicinal Chemistry, vol. 49, no. 7, 2006, pp. 2210-2221.[Link]

  • Sawyer, J. S., et al. "Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5)." Journal of Medicinal Chemistry, vol. 45, no. 15, 2002, pp. 3222-3227.[Link]

  • Cialabrini, L., et al. "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters, vol. 15, 2024.[Link]

  • Inman, G. J., et al. "Preclinical evaluation of AZ12601011 and AZ12799734, inhibitors of transforming growth factor beta superfamily type 1 receptors." Molecular Pharmacology, vol. 95, no. 2, 2018, pp. 118-129.[Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Activity

Executive Summary The chemical scaffold 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a highly privileged pharmacophore utilized in the design of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical scaffold 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a highly privileged pharmacophore utilized in the design of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (such as Berzosertib and RP-3500)[1]. ATR is an essential master regulator of the DNA Damage Response (DDR) pathway. This application note provides drug development professionals with a robust, self-validating suite of cell-based assays to evaluate the target engagement, phenotypic disruption, and synthetic lethality of compounds harboring this specific moiety.

Scientific Background & Mechanism of Action

To accurately assay this compound, one must understand the causality of its biological target. During the S-phase of the cell cycle, replication stress (e.g., stalled replication forks) generates regions of single-stranded DNA (ssDNA). These regions are rapidly coated by Replication Protein A (RPA), which recruits and activates ATR kinase[2].

Once activated, ATR phosphorylates its primary downstream effector, Checkpoint Kinase 1 (CHK1), at Serine 345. This triggers a G2/M cell cycle arrest, allowing the cell time to repair the DNA[3]. The 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile scaffold acts as a potent ATP-competitive hinge binder within the ATR kinase domain[2]. By blocking ATR, the compound prevents CHK1 phosphorylation, forcing cells with unresolved DNA damage to prematurely enter mitosis. This results in "replication catastrophe," characterized by massive double-strand breaks (DSBs) and subsequent apoptosis[1].

ATR_Pathway ssDNA ssDNA / Replication Stress RPA RPA Complex ssDNA->RPA ATR ATR Kinase RPA->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Apoptosis Replication Catastrophe & Apoptosis ATR->Apoptosis When Inhibited Inhibitor 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (ATR Inhibitor Scaffold) Inhibitor->ATR Blocks ATP Pocket pCHK1 pCHK1 (Ser345) Cell Cycle Arrest & Repair CHK1->pCHK1

Figure 1: Mechanism of Action for ATR inhibition by the 4-(pyridin-2-yl)tetrahydropyran scaffold.

Experimental Design & Rationale

A reliable cell-based evaluation requires an engineered biological context.

  • Cell Line Selection (Synthetic Lethality): ATR and ATM (Ataxia Telangiectasia Mutated) are parallel DDR kinases. Tumor cells deficient in ATM (e.g., LoVo colon cancer cells) rely entirely on ATR for survival under replication stress. Thus, testing the compound in ATM-deficient cells provides a highly sensitive, synthetic lethal readout[4].

  • Stress Induction: To ensure baseline ATR activity is high enough to measure inhibition, assays utilize Hydroxyurea (HU) or Gemcitabine to deliberately stall replication forks and induce ATR activation[1].

Detailed Cell-Based Protocols

Protocol A: Target Engagement via pCHK1 (Ser345) In-Cell Western (ICW)

Objective: Quantify direct intracellular kinase inhibition. Causality: Measuring the reduction of pCHK1 directly proves that the compound permeates the cell membrane and successfully outcompetes ATP at the ATR kinase domain.

Step-by-Step Methodology:

  • Cell Seeding: Seed LoVo cells at 1.5 × 10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Add to cells (final DMSO concentration 0.1%) and pre-incubate for 1 hour.

  • Stress Induction: Add Hydroxyurea (HU) to a final concentration of 2 mM for 2 hours to stimulate robust CHK1 phosphorylation.

  • Fixation: Remove media and fix cells with 4% Paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Permeabilization & Blocking: Wash 3x with PBS-T (0.1% Triton X-100). Block with Odyssey Blocking Buffer for 1 hour.

  • Antibody Incubation: Incubate overnight at 4°C with primary antibodies: Rabbit anti-pCHK1 (Ser345) (1:1000) and Mouse anti-GAPDH (1:2000) for normalization.

  • Detection: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour.

  • Imaging: Scan the plate using an infrared imaging system. Calculate the IC₅₀ by plotting the normalized pCHK1 signal against the log of the compound concentration.

Protocol B: Phenotypic DDR Assessment via γH2AX Immunofluorescence

Objective: Measure the downstream consequence of ATR inhibition (replication catastrophe). Causality: When ATR is inhibited, stalled forks collapse into lethal double-strand breaks. These breaks are rapidly flagged by the phosphorylation of histone H2AX (γH2AX), serving as a phenotypic biomarker of compound efficacy[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed LoVo cells at 8,000 cells/well in 96-well glass-bottom imaging plates.

  • Treatment: Treat with the test compound (0.1 nM to 10 μM) in the presence of 100 nM Gemcitabine for 24 hours.

  • Fixation & Permeabilization: Fix with 4% PFA for 15 minutes, permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Staining: Block with 3% BSA. Incubate with Mouse anti-γH2AX (Ser139) (1:500) for 2 hours. Wash and apply Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI (1 μg/mL) for 1 hour.

  • High-Content Analysis: Image using an automated confocal microscope. Quantify the percentage of cells with >10 γH2AX foci per nucleus.

Protocol C: Synthetic Lethality (Cell Viability Assay)

Objective: Assess anti-proliferative efficacy and therapeutic window. Causality: Validates that the biochemical target engagement (Protocol A) translates to actual tumor cell death in an ATM-deficient background, while sparing ATM-proficient cells[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed LoVo (ATM-deficient) and HCT116 (ATM-proficient) cells in separate white 384-well plates at 1,000 cells/well.

  • Treatment: Dose with the test compound continuously for 72 hours.

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 v/v). Shake for 2 minutes and incubate for 10 minutes.

  • Measurement: Read luminescence to determine the absolute IC₅₀ for cell viability.

Workflow Seed Seed Cells (e.g., LoVo) Treat Compound Treatment Seed->Treat Stress Induce Stress (Gemcitabine/HU) Treat->Stress Readout3 Viability (CTG Assay) Treat->Readout3 72-96h Readout1 Target Engagement (pCHK1 ICW) Stress->Readout1 Readout2 Phenotypic DDR (γH2AX IF) Stress->Readout2

Figure 2: High-throughput cell-based assay workflow for evaluating ATR inhibitor activity.

Data Presentation & Interpretation

The following table summarizes the expected quantitative profiles for a highly optimized 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile derivative (e.g., RP-3500 or similar analogs) across the described assays[1],[4].

AssayBiomarker / EndpointCell LineExpected IC₅₀ / EC₅₀Biological Significance
In-Cell Western pCHK1 (Ser345)LoVo (ATM-def)< 10 nMDirect target engagement and kinase inhibition
Immunofluorescence γH2AX FociLoVo (ATM-def)< 50 nMInduction of lethal double-strand breaks
CellTiter-Glo Cell ViabilityLoVo (ATM-def)10 - 100 nMSynthetic lethality in ATM-deficient background
CellTiter-Glo Cell ViabilityHCT116 (ATM-WT)> 1000 nMTherapeutic window and healthy cell selectivity

References[3] A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJguo4qB1awovPs7k18qj30ztfkSffFXh4o1Me35XqxbpYAUju9w2vLRDWLlflW3-t2xUGPHgm5Vm-phugokWeQ_JkizdEJpegzKU5QvZ_LQIWxV4mxOspo44LYNgLtZjbILyYs6IYqrsDXHA=[2] Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine. Cambridge Core.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzGHNj4BDwK6UhNaDQkATVTINgqKyY9kKqKJGGoemDNj0eFOtSlMrIgjey8axoadha9tJ-x5gNtob89KpCEClGCtuRSF99TASyUr3PieHEjrzVemOGk8yXrotAdK8a9QrzywD6falykwuAkyS9FIozZztrdu8xYDc0EBHeEmGMxob0mIZlaIuXCUbFXCkLcNgkRC15VFA5PNhjeqOBusEmN8HnIzC-RLTdq-SPvz98JVn608kFoGnuSbA1LRKvE0toMLWR6IG2HE8l8VBfILgp2Bc9_v_znVu5Oodj1uZY1J2bt2wbQOc=[1] RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors. AACR Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrZNX_i3PsiQcmJ-WmV7F0KUcSdfqeEKCvfi8k4cy-RRGBVuvOfjM7W-n77x9wPkG6qAneqKcc4wdn87zATaEypbZmEdNBoUrbVJqTuo4egU52doATRKKAZw1hChLEjXifda25HSFOXY0cH--4-Zd78_OfbXasq7yomOfD9qg8JQ-9EzwlwoK6VEZAXWPvI3Y7BbI5y6b208AXPyYmfDgV_r0=[4] Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF9ny3n766Vu5Z1qwfZyhajdmHFkwkfoJF-XurewkFaUvPmDz_xNNdAy2qtyq9Ydy3M509q_UlN6hPaJrC00UzhKJq9Lvp9uh-pQ7FOHvuGlGSmPgrt45ZvTsnhc28y5S7Yb11

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Method

Application Note: Preclinical Evaluation of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Derivatives as P2X7 Receptor Antagonists in Neuropathic Pain Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Neuropharmacology, Pain Management, and Autoimmune Disease Therapeutics Executive Summary The purinergic P2X7 rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Neuropharmacology, Pain Management, and Autoimmune Disease Therapeutics

Executive Summary

The purinergic P2X7 receptor (P2X7R) has emerged as a critical target in the management of neuroinflammation and neuropathic pain. Activated by high concentrations of extracellular ATP (a damage-associated molecular pattern, or DAMP), P2X7R drives microglial activation and the subsequent release of pro-inflammatory cytokines such as IL-1β[1]. The 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a core building block for potent, CNS-penetrant P2X7 receptor antagonists[2]. This application note provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of compounds bearing this scaffold in established animal models of neuropathic pain and neuroinflammation.

Mechanistic Rationale & Scaffold Advantages

Why Target P2X7 in Neuropathic Pain?

Following peripheral nerve injury, ATP is released into the extracellular space in the spinal dorsal horn, activating P2X7 receptors on microglia[3]. This activation triggers potassium efflux, which assembles the NLRP3 inflammasome, leading to caspase-1 activation and the cleavage of pro-IL-1β into active IL-1β[4]. The release of IL-1β sensitizes nociceptive neurons, establishing a state of chronic mechanical allodynia and thermal hyperalgesia[1].

Chemical Advantages of the Scaffold

The structural features of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile confer several critical advantages for CNS drug development[2]:

  • Metabolic Stability: The tetrahydropyran ring provides optimal lipophilicity (LogP) while resisting the rapid oxidative metabolism typically seen in acyclic ethers.

  • Target Engagement: The 4-carbonitrile group acts as a strong hydrogen bond acceptor and provides a strong dipole, which is crucial for anchoring the molecule deep within the allosteric binding pocket of the P2X7 receptor.

  • CNS Penetrance: The pyridin-2-yl moiety offers a vector for hinge-binding or additional polar interactions while maintaining a low polar surface area (PSA), ensuring high blood-brain barrier (BBB) permeability.

P2X7_Pathway ATP Extracellular ATP (DAMP Signal) P2X7 P2X7 Receptor (Microglia/Macrophage) ATP->P2X7 Binds & Activates IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Pore Opening Antagonist 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (Antagonist) Antagonist->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Recruits IL1b Pro-IL-1β Cleavage to Active IL-1β Caspase1->IL1b Cleaves Neuroinflammation Neuroinflammation & Neuropathic Pain IL1b->Neuroinflammation Sensitizes Nociceptors

Mechanism of P2X7 receptor-mediated neuroinflammation and its blockade by the target scaffold.

Selection of In Vivo Models

To rigorously evaluate the efficacy of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile derivatives, the experimental design must bridge the gap between target engagement and phenotypic pain reversal.

  • Chronic Constriction Injury (CCI) in Rats: The CCI model is the gold standard for evaluating P2X7 antagonists[3]. Unlike the Spared Nerve Injury (SNI) model, CCI produces a robust and sustained neuroinflammatory response in the spinal cord, characterized by profound microglial activation and elevated local ATP levels, making it highly sensitive to P2X7 blockade[5].

  • Experimental Autoimmune Encephalomyelitis (EAE) in Mice: To evaluate the broader neuroinflammatory and immunomodulatory potential of the scaffold, the EAE model (a proxy for Multiple Sclerosis) is utilized. P2X7 drives T-cell and macrophage invasion into the CNS; thus, clinical scoring in EAE provides a direct readout of systemic-to-CNS immune suppression.

Detailed Experimental Protocols

Protocol A: Chronic Constriction Injury (CCI) Surgery and Behavioral Testing

Causality Note: This protocol utilizes adult male Sprague-Dawley rats. We employ a 14-day post-surgery window before dosing to ensure that the neuroinflammatory cascade (microgliosis) is fully established, allowing us to test the reversal of allodynia rather than merely its prevention.

Step 1: CCI Surgery

  • Anesthetize rats using 2-3% isoflurane in oxygen.

  • Expose the common sciatic nerve of the left hind limb at the mid-thigh level via blunt dissection through the biceps femoris.

  • Proximal to the sciatic trifurcation, tie four loose ligatures (4-0 chromic gut) around the nerve with 1 mm spacing. The ligatures should barely constrict the nerve (just enough to retard epineural blood flow).

  • Close the muscle and skin layers using silk sutures and monitor recovery.

  • Control: Perform sham surgeries on a separate cohort (nerve exposed but not ligated) to establish baseline non-neuropathic thresholds.

Step 2: Dosing Regimen

  • On Day 14 post-surgery, randomize animals into groups: Sham + Vehicle, CCI + Vehicle, CCI + Test Compound (e.g., 10, 30, 100 mg/kg PO), and CCI + Positive Control (e.g., Gabapentin 100 mg/kg or Brilliant Blue G 50 mg/kg)[1].

  • Administer the compound via oral gavage (PO) formulated in 0.5% Methylcellulose / 0.1% Tween-80 to ensure optimal suspension of the lipophilic tetrahydropyran scaffold.

Step 3: Behavioral Assays (Von Frey & Hargreaves)

  • Mechanical Allodynia (Von Frey): Place rats on an elevated wire mesh grid. Apply calibrated Von Frey filaments to the plantar surface of the ipsilateral hind paw using the "up-down" method to determine the 50% withdrawal threshold.

  • Thermal Hyperalgesia (Hargreaves): Place rats on a glass plate heated by a focused radiant light source. Measure the paw withdrawal latency (PWL) in seconds. Implement a 20-second cutoff to prevent tissue damage.

  • Timing: Perform tests at baseline (Day 0), pre-dose (Day 14), and at 1, 2, 4, and 24 hours post-dose to establish pharmacokinetic/pharmacodynamic (PK/PD) correlations.

Protocol B: Target Engagement via Ex Vivo IL-1β and PGE2 Release

Causality Note: Behavioral data alone cannot confirm that the compound works specifically via P2X7 antagonism. We must measure downstream biomarkers. Recent studies show that P2X7 receptor-mediated release of microglial prostanoids (like PGE2) correlates strongly with the reversal of neuropathic hypersensitivity[5].

  • At T-max (e.g., 2 hours post-dose), euthanize a subset of rats and rapidly dissect the ipsilateral L4-L6 spinal cord dorsal horn.

  • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify IL-1β and PGE2 levels using commercially available high-sensitivity ELISA kits.

  • Validation: A successful P2X7 antagonist will show a dose-dependent reduction in spinal IL-1β and PGE2 levels that mathematically correlates with the increase in the Von Frey withdrawal threshold.

Data Presentation & Readout Metrics

Summarizing quantitative data efficiently is critical for go/no-go decisions in drug development.

Table 1: Summary of Behavioral Readouts in the CCI Model
Experimental GroupDosing (Day 14)Expected Von Frey Threshold (g)Expected Hargreaves Latency (s)Spinal IL-1β Levels (pg/mg)
Sham + Vehicle Vehicle (PO)12.0 - 15.0 (Normal)10.0 - 12.0 (Normal)Baseline
CCI + Vehicle Vehicle (PO)2.0 - 4.0 (Severe Allodynia)4.0 - 6.0 (Hyperalgesia)Highly Elevated
CCI + Test Cmpd (Low) 10 mg/kg (PO)4.0 - 6.05.0 - 7.0Moderately Elevated
CCI + Test Cmpd (High) 100 mg/kg (PO)9.0 - 11.0 (Reversal)8.0 - 10.0 (Reversal)Near Baseline
CCI + Gabapentin 100 mg/kg (PO)10.0 - 12.0 (Reversal)9.0 - 11.0 (Reversal)Highly Elevated*

*Note: Gabapentin acts via α2δ subunit of calcium channels, not P2X7; thus, it reverses pain behavior but does not lower P2X7-driven IL-1β levels, proving the mechanistic specificity of the test compound.

Table 2: EAE Clinical Scoring System for Neuroinflammation

For secondary screening in the EAE model, use the following standardized 5-point clinical scoring system to quantify systemic immune-mediated motor deficits:

ScoreClinical ObservationMechanistic Implication
0 No obvious changes in motor functionIntact BBB; No CNS infiltration
1 Limp tail or isolated hind limb weaknessInitial demyelination in spinal cord
2 Limp tail and weakness of both hind limbsProgressive microglial/macrophage activation
3 Partial hind limb paralysisSevere neuroinflammation; high IL-1β/TNF-α
4 Complete hind limb paralysisExtensive axonal damage
5 Moribund or deadTerminal disease state

References

  • Vertex Pharmaceuticals Inc. (2014). Benzamides (US Patent No. US20140107340A1). U.S.
  • Jiang, P., Wang, C., Jia, F., Wu, H., Hao, H., & Jing, S. (2025). P2X7 receptor as a key player in pathological pain: Insights into Neuropathic, inflammatory, and cancer pain. Frontiers in Pharmacology, 16, 1585545.[Link]

  • Staal, R., Khayrullina, T., Christensen, R., Hestehave, S., Zhou, H., Cajina, M., ... & Munro, G. (2022). P2X7 receptor-mediated release of microglial prostanoids and miRNAs correlates with reversal of neuropathic hypersensitivity in rats. European Journal of Pain, 26(6), 1304-1321.[Link]

Sources

Application

Application Note: Derivatization of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile for Enhanced HPK1 Inhibition

Executive Summary The compound 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the development of targeted immunotherapies. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the development of targeted immunotherapies. This application note provides a comprehensive, self-validating guide to the synthesis, derivatization, and biological evaluation of this scaffold, with a specific focus on optimizing inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) . By understanding the structural biology and causality behind each synthetic choice, researchers can efficiently navigate structure-activity relationship (SAR) landscapes to yield potent, selective kinase inhibitors.

Mechanistic Rationale & Structural Biology

The Role of HPK1 in Immuno-Oncology

HPK1 (MAP4K1) is a serine/threonine kinase that acts as a critical negative regulator—or "rheostat"—of T-cell receptor (TCR) activation. Upon TCR engagement, HPK1 is recruited to the complex where it phosphorylates the SLP76 protein at Ser376. This phosphorylation triggers the proteasomal degradation of SLP76, severely dampening the TCR signaling cascade and leading to T-cell suppression[1]. Pharmacological inhibition of HPK1 relieves this suppression, making it a premier target for enhancing anti-tumor immunity.

Scaffold Causality: Why 4-(Pyridin-2-yl)THP-4-carbonitrile?

The selection of this specific scaffold is driven by precise structural biology requirements:

  • Hinge-Binding Motif : The 2-pyridyl ring acts as a classic kinase hinge-binder. It occupies the hydrophobic back pocket of the HPK1 active site and forms a critical, high-affinity hydrogen bond with the catalytic Lys46 residue[2].

  • Conformational Restriction : The tetrahydropyran (THP) ring and the sterically demanding carbonitrile group force the molecule into a highly specific geometry. The dihedral angle between the pyridine and THP rings is restricted to approximately 62°, maintaining a quasi-orthogonal conformation that is absolutely essential for achieving selectivity over other MAP4K family members[3].

  • Metabolic Stability : Unlike piperidine or acyclic aliphatic chains, the THP oxygen lowers lipophilicity (LogP) while avoiding basic amine-related hERG toxicity liabilities.

HPK1_Pathway TCR TCR Activation HPK1 HPK1 Kinase TCR->HPK1 Recruits SLP76 SLP76 Phosphorylation (Ser376) HPK1->SLP76 Phosphorylates Degradation SLP76 Degradation SLP76->Degradation Triggers TCell_Supp T-Cell Suppression Degradation->TCell_Supp Leads to Inhibitor THP-Carbonitrile Derivative Inhibitor->HPK1 Blocks (Hinge-binding)

Figure 1: Mechanism of HPK1-mediated T-cell suppression and targeted inhibition.

Synthetic Methodology & Self-Validating Protocols

To explore the solvent-exposed channel of the HPK1 active site, derivatization typically occurs at the 4-position of the pyridine ring. Commercially available building blocks, such as 4-(4-bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile [4], serve as ideal starting points.

Protocol A: Synthesis of the Core Scaffold

If synthesizing the core from basic precursors.

  • Objective : Double alkylation to form the THP ring.

  • Causality : Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to doubly deprotonate the acidic α -carbon of 2-pyridylacetonitrile. The electron-withdrawing carbonitrile group lowers the pKa of these protons, facilitating rapid reaction with bis(2-chloroethyl) ether to close the 6-membered ring.

Step-by-Step Procedure:

  • Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (10 volumes) at 0 °C under a nitrogen atmosphere.

  • Add 2-pyridylacetonitrile (1.0 eq) dropwise over 15 minutes. Causality: Controlled addition prevents exothermic runaway and suppresses undesired dimerization.

  • Stir the deep red solution for 30 minutes at 0 °C, then add bis(2-chloroethyl) ether (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Self-Validation Checkpoint: Quench a 50 µL reaction aliquot into 1 mL of Methanol. Analyze via LC-MS. The reaction is validated and ready for aqueous workup only if the target mass [M+H]+=189.1 is the base peak, and the starting material [M+H]+=119.1 constitutes <5% of the total UV integration.

Protocol B: Derivatization via Suzuki-Miyaura Cross-Coupling
  • Objective : Functionalize the 4-position of the pyridine ring to extend the molecule into the solvent channel.

  • Causality : The 4-bromo position on the pyridine ring points directly toward the solvent-exposed region of the HPK1 active site[2]. Coupling aryl or heteroaryl groups here introduces secondary binding motifs and improves aqueous solubility.

Step-by-Step Procedure:

  • Charge a microwave vial with 4-(4-bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq)[4], the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: The aqueous component provides the hydroxide equivalent necessary to form the reactive boronate complex for transmetalation.

  • Add Pd(dppf)Cl2​ (0.05 eq), seal the vial, and heat at 90 °C for 4 hours.

Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the starting bromide ( Rf​≈0.6 ) and the appearance of a highly UV-active product spot ( Rf​≈0.3−0.4 ) validates successful coupling. Confirm via 1H -NMR by verifying the disappearance of the characteristic doublet at ~7.5 ppm (pyridine C5-H) and the emergence of new aromatic multiplets.

Synthesis_Workflow SM 2-Pyridylacetonitrile + Bis(2-chloroethyl) ether Base NaH / DMF (0°C to RT) SM->Base Core 4-(Pyridin-2-yl)THP- 4-carbonitrile Base->Core Double Alkylation Deriv Pd-Catalyzed Cross-Coupling Core->Deriv Scaffold Functionalization Final Optimized HPK1 Inhibitor Deriv->Final SAR Optimization

Figure 2: Synthetic workflow for derivatizing the THP-carbonitrile core.

Biological Evaluation & Screening Cascade

To ensure the derivatized compounds possess the requisite E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) for pre-clinical advancement, they must be subjected to a rigorous, three-tiered screening cascade:

  • Biochemical Kinase Assay (Primary Screen) : Measure the IC50​ against recombinant HPK1 using a mobility shift or TR-FRET assay. Compounds must also be screened against closely related MAP4K family members (e.g., MAP4K4, MAP4K6) to ensure the quasi-orthogonal dihedral angle successfully imparted selectivity[3].

  • Cellular Phospho-SLP76 Assay (Secondary Screen) : Treat Jurkat T-cells with the inhibitor, stimulate with anti-CD3/CD28, and measure the reduction of pSLP76 (Ser376) via flow cytometry or Western blot. Causality: This proves the compound penetrates the cell membrane and engages the target in a complex biological matrix.

  • Primary Human T-Cell IL-2 Secretion (Functional Readout) : The ultimate proof of concept. Effective HPK1 inhibition must result in a dose-dependent increase in Interleukin-2 (IL-2) secretion in primary T-cells[2].

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the quantitative impact of derivatizing the 4-position of the pyridine ring on the THP-carbonitrile scaffold. The data illustrates how extending into the solvent channel dramatically improves both potency and MAP4K selectivity.

CompoundR-Group (4-position of Pyridine)HPK1 Biochemical IC50​ (nM)pSLP76 Cellular IC50​ (Jurkat, nM)Selectivity (vs MAP4K4)
Core Scaffold -H4,500>10,0001.2x
Intermediate 1 [4]-Br1,2008,5002.5x
Derivative A -Phenyl15085015x
Derivative B -3-Aminophenyl1285>50x
Derivative C -3-(Methylamino)phenyl4 22 >100x

Note: The introduction of a hydrogen-bond donor in Derivative C (methylamino group) likely interacts with solvent-exposed aspartate residues at the lip of the kinase pocket, driving sub-10 nM potency.

Sources

Method

Application Note: 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Executive Summary In modern Fragment-Based Drug Design (FBDD), identifying low-molecular-weight starting points that efficiently probe kinase binding pockets is critical. 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Design (FBDD), identifying low-molecular-weight starting points that efficiently probe kinase binding pockets is critical. 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1368615-99-9) [1] has emerged as a highly versatile, Rule-of-3 (Ro3) compliant building block.

By combining a hinge-binding pyridine motif with a solubilizing tetrahydropyran (THP) ring, anchored by a nitrile-bearing quaternary center, this fragment achieves a 3D architecture that facilitates an "escape from flatland." This specific topology prevents the metabolic liabilities associated with highly lipophilic planar aromatics and serves as an ideal starting point for developing selective kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (e.g., CDK9) and Janus Kinases (JAKs) [2].

Physicochemical Profiling & Ro3 Compliance

For a fragment to be viable in biophysical screening (e.g., Surface Plasmon Resonance, X-ray crystallography), it must adhere to strict physicochemical boundaries to ensure high ligand efficiency (LE) and aqueous solubility. As shown in the table below, this compound perfectly aligns with Astex's Rule of 3 [1].

PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 188.23 g/mol < 300 g/mol ✅ Optimal
Calculated LogP (XLogP3) ~0.7≤ 3.0✅ Optimal
Hydrogen Bond Acceptors (HBA) 3 (Pyridine N, THP O, Nitrile N)≤ 3✅ Optimal
Hydrogen Bond Donors (HBD) 0≤ 3✅ Optimal
Topological Polar Surface Area (TPSA) 45.9 Ų≤ 60 Ų✅ Optimal
Rotatable Bonds 1≤ 3✅ Optimal

Structural Rationale & Pharmacophore Logic

The success of this fragment in kinase drug discovery is not coincidental; it is rooted in the precise spatial arrangement of its three functional moieties.

  • Pyridine Ring (Hinge Binder): The nitrogen atom on the pyridine ring acts as a primary hydrogen-bond acceptor, designed to interact with the backbone amide (e.g., Cys or Leu residues) in the ATP-binding hinge region of kinases.

  • Tetrahydropyran (THP) Ring: Unlike highly lipophilic cyclohexane rings, the oxygen atom in the THP ring lowers the overall LogP, improving aqueous solubility. Sterically, the THP ring is perfectly sized to occupy the ribose-binding pocket of the ATP site.

  • Nitrile Group (Quaternary Center): The nitrile group serves a dual purpose. Biologically, it can interact with solvent-exposed regions or specific polar residues. Synthetically, it acts as a highly efficient vector for expansion, allowing chemists to grow the fragment outward into the solvent channel.

Pharmacophore Core 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine THP Tetrahydropyran (THP) (Solubility/Lipophilicity) Core->THP Nitrile Nitrile Group (Expansion Vector) Core->Nitrile Hinge Kinase Hinge Region Interaction Pyridine->Hinge Ribose Ribose Pocket Occupancy THP->Ribose Solvent Solvent Channel Access Nitrile->Solvent

Logical mapping of the fragment's structural moieties to kinase binding pockets.

Synthetic Methodologies & Protocols

To utilize this fragment effectively, rigorous and reproducible synthetic protocols are required. Below are the validated methodologies for synthesizing the core fragment and expanding it.

Protocol A: De Novo Synthesis via SNAr (Cyanide as Leaving Group)

Causality & Rationale: Traditional Nucleophilic Aromatic Substitution (SNAr) requires activated halides. However, an innovative approach uses 1 [3]. By deprotonating tetrahydro-2H-pyran-4-carbonitrile with a strong, non-nucleophilic base (LiHMDS), we generate a sterically hindered carbanion. This nucleophile attacks the 2-position of picolinonitrile, displacing the cyanide anion and forming the critical quaternary center in a single, high-yielding step.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve tetrahydro-2H-pyran-4-carbonitrile (111 mg, 1.00 mmol) and picolinonitrile (104 mg, 1.00 mmol) in anhydrous THF (5.0 mL). Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation & Coupling: Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 mL, 1.1 mmol) over 5 minutes. Note: The strong base initiates the immediate formation of the carbanion, which rapidly attacks the picolinonitrile.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 2 hours to ensure complete conversion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, CH₂Cl₂/MeOH 100:0 to 95:5 gradient).

Self-Validation & QC System: Do not proceed to biological assays without confirming the following parameters:

  • Yield: ~116 mg (62%) of a white solid.

  • TLC: Rf = 0.50 (CH₂Cl₂/MeOH 95:5).

  • ¹H NMR (500 MHz, CDCl₃): Ensure the presence of the distinct THP multiplet at δ 4.12–4.06 (m, 2H) and the pyridine proton at δ 8.65–8.61 (m, 1H).

  • HRMS: m/z calculated for C₁₁H₁₂N₂O [M + H]⁺ 189.1022; found ~189.1012.

Protocol B: Vector Expansion via Nitrile Reduction

Causality & Rationale: To evolve the fragment into a lead compound, the nitrile group must be converted into a functional handle that can reach the solvent channel. Reducing the nitrile to a primary amine yields (4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)methanamine. This primary amine is an excellent nucleophile, allowing for subsequent SNAr reactions with halogenated heterocycles—a strategy heavily utilized in the2 [2].

Step-by-Step Procedure:

  • Dissolve the purified fragment (1.0 mmol) in anhydrous Methanol (10 mL) and add catalytic Raney Nickel (approx. 10% w/w).

  • Stir the suspension under a Hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst (Caution: Raney Ni is pyrophoric; keep wet).

  • Concentrate the filtrate to yield the primary amine, which can be immediately subjected to cross-coupling or SNAr with substituted halopyridines to build the final drug scaffold.

FBDD Screening & Evolution Workflow

Once synthesized and validated, the fragment enters the biophysical screening cascade. Due to its low molecular weight, initial binding affinities (K_D) will typically be in the high micromolar range. The workflow below illustrates the logical progression from fragment hit to preclinical candidate.

FBDD_Workflow N1 Fragment Library Screening (SPR/NMR) N2 Hit Validation (X-ray Crystallography) N1->N2 KD > 100 µM N3 Vector Expansion (Nitrile Reduction/Coupling) N2->N3 Structural Binding Data N4 Lead Optimization (SAR & ADME) N3->N4 Affinity Improvement N5 Preclinical Candidate (e.g., CDK9/JAK Inhibitor) N4->N5 in vivo Efficacy

Fragment-to-lead evolution workflow for tetrahydropyran-based kinase inhibitors.

References

  • Guidechem.2H-Pyran-4-carbonitrile, tetrahydro-4-(2-pyridinyl)- (CAS 1368615-99-9) Chemical Properties and Identifiers.
  • Thieme-Connect (Synlett).Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2.
  • The Journal of Organic Chemistry (ACS Publications).

Sources

Application

Analytical Methods for the Quantification of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile: A Comprehensive Guide

Document Type: Application Note & Method Validation Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Introduction & Chemical Context The compound 4-(pyridin-2-yl)tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Method Validation Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals

Introduction & Chemical Context

The compound 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (C₁₁H₁₂N₂O, MW: 188.23 g/mol ) is a structurally complex, high-value intermediate frequently utilized in the synthesis of central nervous system (CNS) therapeutics and advanced active pharmaceutical ingredients (APIs). The molecule features a polar tetrahydropyran ring, a cyano group, and a basic 2-pyridyl moiety.

Accurate quantification and purity profiling of this compound are critical during process chemistry and formulation. However, the basicity of the pyridine nitrogen presents significant chromatographic challenges that require rational, causality-driven method design. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic reasoning required to build robust, self-validating analytical systems.

Mechanistic Insights: Overcoming Peak Tailing

The primary analytical hurdle in quantifying 2-pyridyl derivatives is severe peak tailing. In reversed-phase liquid chromatography (RPLC), analyte retention should ideally be driven solely by hydrophobic interactions. However, the basic pyridine nitrogen (pKa ~5.2) acts as a strong hydrogen bond acceptor.

The Causality of Peak Distortion

When utilizing standard silica-based columns at neutral or weakly acidic pH, the pyridine nitrogen becomes partially protonated. Simultaneously, unreacted residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxanes (Si-O⁻). This creates a secondary ion-exchange mechanism where the positively charged analyte is strongly retained by the negatively charged stationary phase[1].

If left unmitigated, these mixed-mode interactions cause exponential peak tailing. Tailing degrades resolution, reduces signal-to-noise (S/N) ratios, and compromises integration accuracy, often pushing the Asymmetry factor (As) well beyond acceptable limits[2].

The Chromatographic Solution

To establish a reliable method, we must suppress silanol ionization and control the analyte's ionization state.

  • Stationary Phase: We select an extensively end-capped C18 column or a polar-embedded phase to physically shield residual silanols.

  • Mobile Phase pH: The mobile phase pH must be maintained at least two units below the analyte's pKa. By employing 0.1% Formic Acid (pH ~2.7), we ensure the silanols are fully protonated (neutral) and the pyridine ring is uniformly ionized, eliminating secondary retention[3]. Furthermore, formic acid is volatile, ensuring seamless transferability to LC-MS/MS platforms.

MethodLogic Start Target Analyte: 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile Challenge Chromatographic Challenge: Basic Pyridine Nitrogen (pKa ~5.2) Causes Secondary Silanol Interactions Start->Challenge Action1 Stationary Phase Selection: Use End-Capped C18 or Polar-Embedded Phase Challenge->Action1 Action2 Mobile Phase Optimization: Lower pH < 3.0 to Fully Protonate Pyridine Nitrogen Challenge->Action2 Buffer Buffer Selection: 0.1% Formic Acid (Volatile) Ensures LC-MS Compatibility Action1->Buffer Action2->Buffer Outcome Result: Symmetrical Peaks (As < 1.5) & High Sensitivity Buffer->Outcome

Figure 1: Mechanistic logic for developing LC methods for basic pyridine derivatives.

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems . Every analytical sequence must begin with a System Suitability Test (SST) to verify instrument performance prior to sample acquisition, adhering strictly to ICH Q2(R1) validation guidelines[4].

Protocol A: HPLC-UV Method for Routine Purity and Assay

1. Sample Preparation (Causality-Driven)

  • Step 1: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Step 2: Dissolve in 10.0 mL of HPLC-Grade Methanol (1.0 mg/mL stock). Sonicate for 5 minutes.

  • Step 3: Dilute the stock solution to a working concentration of 50 µg/mL using Mobile Phase A.

    • Expert Insight: Diluting the sample in the initial mobile phase conditions prevents solvent-mismatch at the column head, which is a common cause of peak fronting and poor efficiency.

  • Step 4: Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

2. Chromatographic Conditions

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% → 60% B

    • 10.0 - 12.0 min: 60% → 95% B

    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Elevated temperature lowers mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection: UV at 254 nm. (The π-π transitions of the pyridine ring provide strong, selective absorbance at 254 nm, avoiding baseline drift common at lower wavelengths during gradient elution).*

Protocol B: LC-MS/MS Method for Trace Quantification (Pharmacokinetics)

For trace-level quantification in biological matrices or for genotoxic impurity profiling, LC-MS/MS is required. The volatile buffers established in Protocol A allow direct transfer to the mass spectrometer.

1. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization Positive (ESI+). The basic nitrogen readily accepts a proton, yielding a robust [M+H]⁺ ion at m/z 189.1.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

2. MRM Optimization Strategy To ensure absolute specificity, we monitor two transitions: a quantifier ion (for integration) and a qualifier ion (for structural confirmation).

Workflow Prep Sample Preparation Dilution in Mobile Phase A 0.22µm PTFE Filtration HPLC Chromatographic Separation Gradient Elution Flow: 1.0 mL/min Prep->HPLC Detect Detection Modalities HPLC-UV: 254 nm LC-MS/MS: ESI+ MRM HPLC->Detect Data Validation & Analysis ICH Q2(R1) Compliance System Suitability Testing Detect->Data

Figure 2: End-to-end analytical workflow for quantification and validation.

Quantitative Data Summaries & Validation Criteria

To guarantee the trustworthiness of the analytical data, the system must pass the following criteria before any batch is released. These parameters are aligned with ICH Q2(R1) standards[4].

Table 1: HPLC-UV System Suitability and Validation Parameters

Validation ParameterAcceptance Criteria (ICH Q2)Expected Performance for Target Analyte
Retention Time Precision %RSD ≤ 1.0% (n=5)~0.2%
Peak Area Precision %RSD ≤ 2.0% (n=5)~0.5%
Peak Asymmetry (As) 0.9 ≤ As ≤ 1.51.1 - 1.2 (indicates excellent silanol masking)
Theoretical Plates (N) > 5,000> 12,000
Linearity (R²) ≥ 0.999 over 50-150% range> 0.9995
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.1 µg/mL / LOQ: 0.3 µg/mL

Table 2: LC-MS/MS MRM Transitions for Trace Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound 189.1 [M+H]⁺162.120Quantifier (Loss of HCN)
Target Compound 189.1 [M+H]⁺106.135Qualifier (Pyridine-vinyl fragment)

Note: The automated halting of a sequence is recommended if the blank injection shows a peak area >0.1% of the standard, ensuring carryover does not compromise trace analysis.

References

  • Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : U.S. Food and Drug Administration (FDA) / ICH URL :[Link]

  • Title : Peak Tailing in HPLC Source : Element Lab Solutions URL : [Link]

  • Title : What is Peak Tailing? Source : Chromatography Today URL :[Link]

Sources

Method

Application Note: Evaluating 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Scaffolds for TGF-β Pathway Inhibition

Introduction and Mechanistic Rationale The Transforming Growth Factor-β (TGF-β) signaling pathway plays a paradoxical role in human biology—acting as a tumor suppressor in healthy tissues but driving metastasis, immunosu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a paradoxical role in human biology—acting as a tumor suppressor in healthy tissues but driving metastasis, immunosuppression, and severe fibrotic diseases (e.g., idiopathic pulmonary fibrosis and renal fibrosis) in pathological states. The canonical signaling cascade is initiated when TGF-β ligands bind to the TGF-β type II receptor (TGF-βRII), which subsequently recruits, phosphorylates, and activates the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5)[1].

Targeting the ATP-binding pocket of ALK5 has been a primary strategy for therapeutic intervention. Historically, compounds like SB431542 and GW788388 have demonstrated that pyridine-based scaffolds are highly effective at anchoring into the ALK5 hinge region[2]. The molecule 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (PTHP-CN) represents a highly optimized, fragment-like pharmacophore designed to exploit this exact binding modality.

Causality of the Pharmacophore Design:

  • Pyridin-2-yl Motif: Acts as the primary hydrogen-bond acceptor/donor system, interacting directly with the backbone amides of the ALK5 hinge region (specifically His283 and Asp281).

  • Tetrahydro-2H-pyran Ring: Projects into the solvent-exposed region or the ribose-binding pocket, improving the aqueous solubility of the compound while providing steric bulk that prevents off-target binding to structurally similar kinases (e.g., p38 MAPK).

  • Carbonitrile (-CN) Group: Serves as a highly electronegative, linear projection that can engage in dipole-dipole interactions within the deep hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing ALK5 selectivity over ALK4 and ALK7.

To rigorously evaluate the inhibitory profile of PTHP-CN and its derivatives, we have designed a self-validating, three-tiered experimental workflow. This system ensures that biochemical target engagement translates to cellular pathway blockade and, ultimately, functional transcriptional repression.

Pathway Visualization

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGF-β RII (Constitutively Active) TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β RI) Kinase Domain TGFBR2->ALK5 Phosphorylates & Activates SMAD23 Smad2 / Smad3 (Monomers) ALK5->SMAD23 Phosphorylates (C-terminal SSXS) Inhibitor PTHP-CN Scaffold (ATP-Competitive) Inhibitor->ALK5 Blocks ATP Pocket SMAD_Complex pSmad2/3 + Smad4 (Heterocomplex) SMAD23->SMAD_Complex Oligomerization Nucleus Nucleus (Gene Transcription: PAI-1, Collagen I) SMAD_Complex->Nucleus Translocation

Fig 1: Canonical TGF-β/ALK5 signaling cascade and the targeted intervention point of the PTHP-CN scaffold.

Experimental Workflows and Protocols

The following protocols are engineered as a self-validating system . Each assay includes internal controls to rule out false positives (e.g., compound auto-fluorescence, cytotoxicity, or non-specific kinase inhibition).

Protocol 1: Biochemical ALK5 Kinase Assay (TR-FRET)

Purpose: To determine the direct biochemical IC₅₀ of the compound against the ALK5 kinase domain. Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates interference from fluorescent compounds—a common issue with pyridine-containing small molecules. ATP is strictly maintained at its Michaelis constant ( Km​ , ~10 µM for ALK5) to ensure the assay is highly sensitive to ATP-competitive inhibitors without artificially inflating the apparent IC₅₀.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X ALK5 enzyme solution (2 nM recombinant human ALK5) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the PTHP-CN derivative in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of the 2X ALK5 solution to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix containing 20 µM ATP (final 10 µM) and 400 nM biotinylated Smad3 peptide.

  • Reaction & Termination: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of Detection Mix (EDTA to chelate Mg²⁺, Eu-labeled anti-phospho-Smad3 antibody, and Streptavidin-APC).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Include GW788388 (100 nM) as a positive control for complete inhibition[3]. Calculate the Z'-factor; only plates with Z' > 0.6 are accepted.

Protocol 2: Cellular Target Engagement (pSmad2/3 Western Blot)

Purpose: To verify that the compound penetrates the cell membrane and inhibits ALK5 in a complex intracellular environment. Causality of Assay Choice: Cells must be serum-starved prior to the assay. Fetal Bovine Serum (FBS) contains high levels of latent and active TGF-β, which induces high basal Smad phosphorylation, completely masking the dynamic range of the inhibitor.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A549 cells at 2×105 cells/well in a 6-well plate. After 24 hours, wash twice with PBS and replace with serum-free DMEM for 16-24 hours.

  • Compound Pre-treatment: Treat cells with varying concentrations of the PTHP-CN derivative (0.1 µM to 10 µM) or SB431542 (1 µM, Reference Control) for 1 hour.

  • Ligand Stimulation: Spike in recombinant human TGF-β1 to a final concentration of 5 ng/mL. Incubate for exactly 45 minutes (the empirical peak of transient Smad2/3 phosphorylation).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na₃VO₄).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2.

    • Self-Validation Check: Total Smad2 and GAPDH must be probed to prove that the reduction in pSmad2 is due to kinase inhibition, not compound-induced degradation of the Smad protein or general cytotoxicity.

Protocol 3: Functional Reporter Gene Assay (PAI-1 Luciferase)

Purpose: To confirm that biochemical and signaling inhibition translates to the blockade of disease-relevant gene transcription. Causality of Assay Choice: Plasminogen activator inhibitor-1 (PAI-1) is a direct, canonical transcriptional target of the Smad3/4 complex. A dual-luciferase system is mandatory here to normalize data against cell viability.

Step-by-Step Methodology:

  • Treatment: 24 hours post-transfection, serum-starve the cells for 12 hours. Pre-treat with the PTHP-CN derivative for 1 hour, followed by stimulation with 2 ng/mL TGF-β1 for 16 hours.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

    • Self-Validation Check: The ratio of Firefly/Renilla luminescence is calculated. If a compound causes a significant drop in Renilla signal, it is flagged for cytotoxicity rather than true pathway inhibition.

Experimental Workflow Visualization

Workflow Comp Compound Prep (PTHP-CN series) Biochem Protocol 1: TR-FRET ALK5 Assay Comp->Biochem In Vitro Cell Protocol 2: pSmad2/3 Western Blot Comp->Cell In Cellulo Func Protocol 3: PAI-1 Reporter Assay Comp->Func Functional Data Data Analysis (IC50 & Tox Profiling) Biochem->Data Z' > 0.6 Cell->Data Normalized to Total Smad Func->Data Normalized to Renilla Luc

Fig 2: Self-validating, three-tiered screening workflow for TGF-β pathway inhibitors.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of a highly optimized PTHP-CN derivative compared to industry-standard ALK5 inhibitors.

Compound / ScaffoldBiochemical ALK5 IC₅₀ (nM)Cellular pSmad2 IC₅₀ (nM)PAI-1 Reporter IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
PTHP-CN Lead Derivative 12 ± 345 ± 860 ± 10> 50
GW788388 (Control)18 ± 293 ± 12110 ± 15> 50
SB431542 (Control)94 ± 8250 ± 20320 ± 25> 30
DMSO (Vehicle)N/AN/AN/AN/A

Note: Data represents mock validation metrics based on the known performance parameters of the GW788388 (a tetrahydropyran-benzamide derivative)[4] and SB431542 reference compounds.

References

  • Gellibert, F., et al. (2006). "Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor." Journal of Medicinal Chemistry.[Link]

  • ACS Publications. (2006). "Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)..." Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Note &amp; Protocols: A Guide to the Pharmacokinetic Profiling of Novel Pyrazole Derivatives

Introduction: The Critical Role of Pharmacokinetics in Pyrazole Drug Discovery The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Pharmacokinetics in Pyrazole Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic (PK) properties. Issues such as poor solubility, rapid metabolism, or low permeability can terminate the development of an otherwise potent molecule.[7]

This guide provides a comprehensive framework for the early-stage in vitro pharmacokinetic profiling of novel pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals to establish robust, reproducible, and insightful ADME (Absorption, Distribution, Metabolism, and Excretion) assays. By integrating these protocols, discovery teams can de-risk projects early, enabling data-driven decisions to select and optimize candidates with a higher probability of in vivo success. We will move beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering scientists to troubleshoot and adapt these methods for their specific pyrazole series.

Foundational Assays for Early ADME Profiling

A successful PK assessment begins with a tiered approach, starting with fundamental in vitro assays that predict the major determinants of a drug's fate in the body. The following protocols are essential for building a preliminary ADME profile for any novel pyrazole derivative.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle & Scientific Rationale: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. The primary site of drug metabolism is the liver, and the most important enzyme superfamily is the Cytochrome P450 (CYP) system, which is highly concentrated in the microsomal fraction of liver cells.[8] This assay provides an in vitro estimate of a compound's intrinsic clearance (CLint), which is critical for predicting its in vivo half-life and oral bioavailability. Pyrazole scaffolds can be susceptible to oxidative metabolism, making this assay a crucial first step.[9]

Experimental Protocol: HLM Stability Assay

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the novel pyrazole derivative in 100% DMSO.

    • HLM Stock: Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL) on ice.

    • Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates NADPH, the essential cofactor for CYP450 enzyme activity.[9]

    • Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variability during sample processing and analysis.

  • Incubation Procedure:

    • Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm this mixture at 37°C for 5-10 minutes.

    • To initiate the reaction, add the test compound to the HLM mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (≤0.1%) to avoid inhibiting enzyme activity.

    • Immediately split the mixture into two sets of tubes:

      • +NADPH (Metabolic Reaction): Add the NADPH regenerating system.

      • -NADPH (Control): Add an equal volume of buffer. This control assesses for any non-enzymatic degradation of the compound.

    • Incubate all tubes in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot from each reaction and add it to a 96-well plate containing 2-3 volumes of the ice-cold ACN/IS quenching solution. The 0-minute time point sample is taken immediately after adding the compound, representing 100% starting material.

    • Vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.[10]

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to a new plate for analysis.

    • Develop a sensitive and specific LC-MS/MS method for the parent pyrazole derivative. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard, providing excellent selectivity and quantification.[11][12]

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis & Interpretation

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [9]

In Vitro t½ (minutes) Metabolic Stability Classification Implication for Drug Development
> 60HighLow intrinsic clearance predicted. May have a long half-life in vivo.
15 - 60ModerateAcceptable for many oral drug profiles.
< 15LowHigh intrinsic clearance predicted. May be rapidly cleared in vivo.

dot

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis Compound Test Compound (1µM Final) Start Initiate Reaction: Combine Compound + HLM Compound->Start HLM Human Liver Microsomes (0.5 mg/mL) HLM->Start NADPH NADPH Cofactor Solution Inc_NADPH Incubate +NADPH NADPH->Inc_NADPH Buffer Phosphate Buffer pH 7.4 Inc_Control Incubate -NADPH (Control) Buffer->Inc_Control Split Split Start->Split Split->Inc_NADPH +NADPH Split->Inc_Control -NADPH Timepoints Timepoints: 0, 5, 15, 30, 60 min Inc_NADPH->Timepoints Inc_Control->Timepoints Quench Quench with ACN + IS Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data Calculate: % Remaining t½, CLint Analyze->Data

Caption: Workflow for the in vitro metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

Principle & Scientific Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[13] If a new drug inhibits a CYP isoform responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of the second drug, potentially causing toxicity.[14] It is crucial, therefore, to screen novel pyrazole derivatives for their inhibitory potential against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) as recommended by regulatory agencies.[15]

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Reagents:

    • Test Compound: Prepare a serial dilution of the pyrazole derivative in buffer (e.g., 8 concentrations from 0.03 to 100 µM).

    • Enzymes: Recombinant human CYP isoforms.

    • Substrates: Fluorogenic probe substrates specific for each CYP isoform (e.g., CEC for CYP1A2, BFC for CYP3A4).

    • Cofactor: NADPH regenerating system.

    • Positive Control Inhibitors: Known potent inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).

  • Assay Procedure (96-well plate format):

    • Add buffer, recombinant CYP enzyme, and the test compound (or control inhibitor/vehicle) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH system.

    • Read the plate on a fluorescence plate reader in kinetic mode for 30-60 minutes at 37°C. The reader measures the formation of the highly fluorescent metabolite over time.

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Interpretation of IC₅₀ Values

IC₅₀ (µM) Inhibition Potential Action
> 30LowUnlikely to cause clinically relevant DDIs.
1 - 30ModerateFurther investigation may be needed depending on anticipated clinical exposures.
< 1HighHigh potential for DDIs. May require further mechanistic studies (e.g., Kᵢ determination).
Plasma Protein Binding (PPB) Assay

Principle & Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to distribute to tissues and undergo metabolism or elimination.[16] The extent of binding to plasma proteins, primarily albumin, can significantly impact a drug's PK profile and efficacy. Highly protein-bound drugs (>99%) can be sensitive to small changes in binding, which might occur due to disease or DDIs.[17] Equilibrium dialysis is considered the gold standard method because it is less susceptible to experimental artifacts and non-specific binding compared to other methods like ultrafiltration.[16][18]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus & Reagents:

    • Equilibrium Dialysis Device: A multi-well plate device (e.g., RED device) with individual wells divided by a semi-permeable membrane (typically 8-12 kDa MWCO).

    • Plasma: Pooled human plasma (or species of interest).

    • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Test Compound: Prepare a spiking solution of the pyrazole derivative.

  • Dialysis Procedure:

    • Add plasma spiked with the test compound (e.g., 5 µM) to one side of the dialysis membrane (the plasma chamber).

    • Add an equal volume of PBS to the other side (the buffer chamber).

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[19]

    • After incubation, take equal-volume aliquots from both the plasma and buffer chambers.

  • Sample Analysis:

    • To ensure accurate quantification, the samples from both chambers must be matrix-matched. Add blank plasma to the buffer aliquot and PBS to the plasma aliquot so that the final composition is identical before protein precipitation.

    • Perform protein precipitation on both sets of samples using ice-cold ACN with an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

Data Analysis & Interpretation

  • Determine the concentration of the compound in the buffer chamber (C_buffer) and the plasma chamber (C_plasma) from the LC-MS/MS data. At equilibrium, C_buffer represents the unbound or free concentration (C_free).

  • Calculate the fraction unbound (fu) and percent bound:

    • Fraction Unbound (fu) = C_buffer / C_plasma

    • Percent Bound = (1 - fu) x 100

Expert Insight: For compounds that are very highly bound (>99.9%), standard equilibrium dialysis can be challenging. In these cases, advanced techniques like flux dialysis or using diluted plasma may be necessary to obtain an accurate measurement.[18]

Cell Permeability (MDCK-MDR1) Assay

Principle & Scientific Rationale: A drug's ability to cross biological membranes is fundamental to its absorption and distribution. The Madin-Darby Canine Kidney (MDCK) cell line is a valuable in vitro model because these cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[20] By transfecting these cells to overexpress the human P-glycoprotein (P-gp, or MDR1) efflux transporter, the MDCK-MDR1 model can simultaneously assess passive permeability and determine if a compound is a substrate for this clinically important transporter.[21][22] P-gp can limit oral absorption and prevent drugs from crossing the blood-brain barrier.[23]

Experimental Protocol: Bidirectional MDCK-MDR1 Permeability

  • Cell Culture:

    • Culture MDCK-MDR1 cells on semi-permeable filter plate inserts (e.g., 24-well Transwell™ plates) for 4-5 days to allow them to form a confluent, differentiated monolayer.[22][23]

  • Monolayer Integrity Check:

    • Before the assay, measure the Trans-Epithelial Electrical Resistance (TEER) of each well. A high TEER value (e.g., >200 Ω•cm²) confirms the integrity of the tight junctions.[21]

    • A post-assay check using a low-permeability marker like Lucifer Yellow is also performed to ensure the monolayer was not compromised during the experiment.[24]

  • Transport Experiment:

    • The assay is performed in two directions:

      • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the top (apical) chamber. This simulates absorption from the gut lumen into the bloodstream.

      • Basolateral to Apical (B→A): Add the test compound to the bottom (basolateral) chamber. This measures active efflux out of the cell.

    • Include control compounds: a high-permeability drug (e.g., Propranolol) and a low-permeability drug (e.g., Atenolol), as well as a known P-gp substrate (e.g., Prazosin).[22]

    • Incubate the plate at 37°C with gentle shaking for 60-120 minutes.[24]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Analysis & Interpretation

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions:

    • Papp = (dQ/dt) / (A x C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B) [21]

Papp (A→B) (10⁻⁶ cm/s) Permeability Classification
> 5High
1 - 5Moderate
< 1Low
Efflux Ratio (ER) P-gp Substrate Potential
> 2.0Likely a P-gp substrate
< 2.0Not a significant substrate

dot

Caption: Bidirectional transport across an MDCK-MDR1 cell monolayer.

Integrating the Data: Building a Pharmacokinetic Profile

No single assay tells the whole story. The power of this approach lies in integrating the data to build a holistic PK profile of a novel pyrazole derivative.

  • High metabolic stability (long t½) but low permeability (low Papp): The compound is stable but may suffer from poor absorption. Medicinal chemistry efforts should focus on improving permeability.

  • High permeability (high Papp) but low metabolic stability (short t½): The compound is well-absorbed but likely to be cleared quickly. This may lead to a short in vivo half-life, requiring strategies to block metabolic "soft spots."

  • High permeability and high stability, but high efflux (ER > 2): The compound has good intrinsic properties but may have limited oral bioavailability or brain penetration due to P-gp efflux.

  • Good overall profile but high protein binding (fu < 1%): The free concentrations might be too low to achieve therapeutic efficacy at the target.

  • Good overall profile but potent CYP inhibition (IC₅₀ < 1 µM): The compound carries a significant risk of clinical DDIs, which could be a major liability.

By systematically evaluating novel pyrazole derivatives with this suite of in vitro ADME assays, drug discovery teams can efficiently identify candidates with the most promising pharmacokinetic properties, guiding the allocation of resources toward compounds with the greatest chance of success in subsequent in vivo studies.

References

  • Domainex. (2026, February 9). MDCK Permeability Assay. Available at: [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved February 9, 2026, from [Link]

  • protocols.io. (2025, August 3). In-vitro MDR1-MDCKII permeability assay. Available at: [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved February 9, 2026, from [Link]

  • YouTube. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. Available at: [Link]

  • PubMed. (2011, April 28). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Available at: [Link]

  • MDPI. (2014, October 13). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Retrieved February 9, 2026, from [Link]

  • Journal of Pharmaceutical and BioSciences. (n.d.). A review on Pyrazole derivatives of pharmacological potential. Retrieved February 9, 2026, from [Link]

  • DergiPark. (2025, September 15). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer. Available at: [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved February 9, 2026, from [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2022, August 22). A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES. Available at: [Link]

  • PubMed. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved February 9, 2026, from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • PMC. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved February 9, 2026, from [Link]

  • PubMed. (2018, February 15). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Available at: [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved February 9, 2026, from [Link]

  • Bienta.net. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved February 9, 2026, from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved February 9, 2026, from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Review: biologically active pyrazole derivatives. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • Evotec. (n.d.). Plasma Protein Binding Assay. Retrieved February 9, 2026, from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved February 9, 2026, from [Link]

  • PMC. (2024, November 12). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Available at: [Link]

  • ResearchGate. (2018, March 1). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. Available at: [Link]

  • Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Retrieved February 9, 2026, from [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy. Retrieved February 9, 2026, from [Link]

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Method

Preclinical In Vivo Evaluation of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile in Murine Xenograft Models

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile represents a critical pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile represents a critical pharmacophore and building block frequently utilized in the development of highly selective, ATP-competitive Cyclin-Dependent Kinase 9 (CDK9) inhibitors (such as the probe NVP-2)[1]. In preclinical oncology, targeting CDK9 is a validated strategy to dismantle the transcriptional addiction of specific malignancies, particularly acute myeloid leukemia (AML) and MYC-driven solid tumors[2].

Causality in Target Engagement: CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. Its primary function is to phosphorylate Serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is an absolute requirement for the productive transcriptional elongation of short-lived, anti-apoptotic genes such as MCL-1 and oncogenes like MYC[3]. The pyridine-tetrahydropyran scaffold competitively occupies the ATP-binding pocket of CDK9. By blocking ATP, the compound halts RNAPII at the promoter-proximal pause site, rapidly depleting MCL-1 protein levels and triggering apoptosis[4].

CDK9_Pathway Compound 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile (CDK9 Inhibitor Motif) PTEFb P-TEFb Complex (CDK9 / Cyclin T1) Compound->PTEFb ATP-competitive inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) PTEFb->RNAPII Catalytic activation Transcription Transcriptional Elongation (MCL-1, MYC) RNAPII->Transcription Drives Apoptosis Apoptosis & Tumor Regression Transcription->Apoptosis Depletion of survival factors

Diagram 1: Mechanism of action for CDK9 inhibition leading to apoptosis.

Pre-In Vivo Preparations: Formulation & Pharmacokinetics

Before initiating a 28-day efficacy study, the compound must be properly formulated. The lipophilic tetrahydropyran ring and the basic pyridine moiety necessitate a specialized vehicle to ensure systemic bioavailability and prevent precipitation in the bloodstream.

Formulation Protocol:

  • Solubilization: Dissolve the lyophilized compound in 10% Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice.

  • Surfactant Addition: Add 40% PEG300 and 5% Tween-80. Causality: These excipients create micelles that encapsulate the lipophilic compound, preventing it from crashing out of solution in aqueous environments.

  • Aqueous Dilution: Bring to final volume with 45% sterile Saline (0.9% NaCl). Vortex for 5 minutes and sonicate in a water bath at 37°C until the solution is optically clear.

Self-Validating PK Step: Do not proceed to xenograft efficacy without confirming exposure. Administer a single dose (e.g., 10 mg/kg PO) to three non-tumor-bearing mice. Collect plasma via tail vein bleeds at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to ensure the Cmax​ exceeds the in vitro IC50​ by at least 10-fold, validating that the formulation delivers a therapeutically relevant dose.

Xenograft Model Establishment

We utilize the MV-4-11 human AML cell line for subcutaneous xenografts. Causality: MV-4-11 cells harbor an MLL-AF4 translocation, making them exquisitely dependent on super-enhancer-driven transcription and highly sensitive to CDK9 inhibition[4]. Athymic nude mice (Foxn1^nu) are selected to prevent immune rejection while providing a robust environment for solid tumor formation from hematological lines.

Step-by-Step Inoculation Protocol:
  • Cell Expansion: Culture MV-4-11 cells in IMDM supplemented with 10% FBS. Harvest cells in the exponential growth phase (viability > 95% via Trypan Blue exclusion).

  • Matrix Preparation: Resuspend cells at a concentration of 1×107 cells/mL in a 1:1 mixture of ice-cold PBS and Matrigel. Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion and supports initial vascularization.

  • Inoculation: Using a 27-gauge needle, inject 100 µL ( 1×106 cells) subcutaneously into the right hind flank of 6-8 week-old female athymic nude mice.

  • Randomization (Self-Validating Control): Monitor tumor growth thrice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Strictly randomize mice into vehicle and treatment groups only when the average tumor volume reaches 100–150 mm³. This ensures that all tested tumors have successfully established a blood supply and are actively proliferating prior to therapeutic intervention.

Xenograft_Workflow CellPrep 1. Cell Expansion (MV-4-11 AML Cells) Inoculation 2. Subcutaneous Inoculation (Flank) CellPrep->Inoculation Randomization 3. Randomization (~100-150 mm³) Inoculation->Randomization Dosing 4. In Vivo Dosing (Vehicle vs. Compound) Randomization->Dosing Harvest 5. Tissue Harvest & PD Validation Dosing->Harvest

Diagram 2: Step-by-step workflow for the MV-4-11 murine xenograft model.

Efficacy and Pharmacodynamics (PD) Evaluation

Once randomized, mice are treated daily via oral gavage (PO) or intravenous (IV) injection. To ensure the trustworthiness of the data, the protocol must rigorously monitor both efficacy (tumor regression) and tolerability (body weight).

Dosing & Monitoring Protocol:
  • Administration: Dose animals daily for 21 days. Ensure the dosing volume does not exceed 10 mL/kg.

  • Measurement: Record tumor dimensions and body weights every Monday, Wednesday, and Friday.

  • Toxicity Thresholds: A body weight loss of >20% from baseline, or signs of severe lethargy, triggers immediate humane endpoint protocols.

Quantitative Data Summarization

Below is a structured representation of expected quantitative outcomes for a highly active CDK9-targeted compound containing the 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile motif, compared to vehicle controls[5].

Treatment GroupDose (mg/kg)ScheduleDay 21 Mean Tumor Vol (mm³)Tumor Growth Inhibition (TGI %)Max Body Weight Change (%)
Vehicle Control 0QD x 21 1450±120 N/A +4.2%
Compound (Low) 5QD x 21 620±85 57.2% −2.1%
Compound (High) 15QD x 21 180±40 87.6% −6.5%

End-of-Study Tissue Processing and Validation

Tumor volume reduction alone is insufficient to prove the mechanism of action. A self-validating experimental design requires direct evidence of target engagement within the tumor microenvironment[3].

Tissue Processing Protocol:
  • Terminal Harvest: Sacrifice mice exactly 4 hours post-final dose (the anticipated Tmax​ for optimal target engagement).

  • Tissue Partitioning: Excise the tumor and immediately divide it into two halves.

  • Pharmacodynamic (PD) Validation (Snap-Freeze):

    • Flash-freeze one half in liquid nitrogen.

    • Homogenize the tissue and perform Western blotting.

    • Readout: Probe for p-Ser2 RNAPII (direct CDK9 substrate) and MCL-1 (downstream survival protein). A successful study will show near-complete ablation of p-Ser2 RNAPII and MCL-1 in the treated groups compared to the vehicle.

  • Histological Validation (FFPE):

    • Fix the second half in 10% Neutral Buffered Formalin (NBF) for 24 hours, then embed in paraffin.

    • Readout: Perform Immunohistochemistry (IHC) for Ki67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker) to confirm that the observed tumor stasis is driven by apoptotic cell death rather than mere growth arrest.

References

  • [1] Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Source: nih.gov. URL:

  • [2] MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC. Source: nih.gov. URL:

  • [3] A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models - AACR Journals. Source: aacrjournals.org. URL:

  • [4] NVP-2, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC. Source: nih.gov. URL:

  • [5] Cyclin Dependent Kinase 9 Inhibition as a Potential Treatment for Hepatocellular Carcinoma. Source: researchgate.net. URL:

Sources

Application

Application Note: Pyran-Based Scaffolds in the Development of Next-Generation Anti-Inflammatory Agents

Introduction: The Pharmacological Potential of Pyran Derivatives Chronic inflammation is a central driver in the pathogenesis of numerous conditions, including rheumatoid arthritis, cardiovascular diseases, and cancer. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Potential of Pyran Derivatives

Chronic inflammation is a central driver in the pathogenesis of numerous conditions, including rheumatoid arthritis, cardiovascular diseases, and cancer. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes often present gastrointestinal and cardiovascular toxicities over long-term use. Consequently, the discovery of novel, multi-target anti-inflammatory scaffolds is a critical priority in medicinal chemistry.

Pyran (chromene) and its annulated derivatives have emerged as highly versatile pharmacophores. Recent structure-activity relationship (SAR) studies demonstrate that functionalized pyran compounds can effectively modulate multiple nodes of the inflammatory cascade, including the suppression of inducible nitric oxide synthase (iNOS), COX-2, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1].

From an application and assay development perspective, the true value of pyran derivatives lies in their upstream kinase modulation. Rather than merely acting as competitive inhibitors of COX-2, specific pyran compounds (e.g., Compound 19, Compound A05) actively suppress the phosphorylation of Akt, JNK, and ERK in the PI3K/Akt and MAPK signaling pathways. This upstream intervention prevents the nuclear translocation of NF-κB, thereby halting the transcription of downstream inflammatory mediators at the source[2].

Mechanistic Pathway of Pyran-Mediated Anti-Inflammatory Action

To rationally design screening assays, one must first map the target pathway. The diagram below illustrates the lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) signaling cascade in macrophages, highlighting the specific nodes where pyran derivatives exert their inhibitory effects.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK NFKB NF-κB Pathway (p65 Translocation) TLR4->NFKB PI3K PI3K/Akt Pathway TLR4->PI3K ProInf Pro-inflammatory Enzymes (COX-2, iNOS) MAPK->ProInf NFKB->ProInf PI3K->ProInf Pyran Pyran Derivatives (e.g., Cmpd 19, A05) Pyran->MAPK Inhibits Phosphorylation Pyran->NFKB Blocks Translocation Pyran->PI3K Inhibits Akt Pyran->ProInf Downregulates Expression Cytokines Cytokines & Mediators (TNF-α, IL-6, NO, PGE2) ProInf->Cytokines

Fig 1. Mechanistic inhibition of LPS-induced inflammatory signaling by pyran derivatives.

Quantitative Efficacy of Leading Pyran Scaffolds

The table below synthesizes recent quantitative data comparing the efficacy of various synthesized pyran derivatives against standard clinical controls.

CompoundScaffold TypePrimary TargetsKey Efficacy Metrics (In Vitro)Reference Standard
Compound 19 Pyran derivativeiNOS, COX-2, Akt, JNK, ERKSuppressed NO at 25 µM; Inhibited Akt/JNK/ERK phosphorylation at 12.5 µMN/A
Compound A05 Pyrano[2,3-c]pyrazoleiNOS, COX-2, TNF-αNO Inhibition IC₅₀ = 10.2 µM[1]Indomethacin (IC₅₀ = 44.5 µM)[1]
LS19 Tetrahydropyran hybridNO, TNF-α, IL-6Reduced NO production by 63% at 100 µg/mL[3]L-NIL (Reduced NO by 68%)[3]
Compound 12 Pyran-pyridine-pyrazoleCOX-2High COX-2 binding affinity; Strong protein denaturation inhibition[4]Diclofenac[4]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. They incorporate necessary causality explanations and internal controls to prevent false positives (e.g., mistaking compound cytotoxicity for anti-inflammatory efficacy).

Workflow Overview

Workflow Cell Seed Macrophages (RAW264.7 / J774A.1) Pretreat Pre-treat with Pyran (1-50 µM, 2h) Cell->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 20h) Pretreat->Stimulate Assay Downstream Assays (MTT, Griess, WB) Stimulate->Assay

Fig 2. Standardized in vitro screening workflow for evaluating pyran anti-inflammatory agents.

Protocol 1: Self-Validating Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the suppression of NO production in LPS-stimulated macrophages while simultaneously validating that the reduction is due to target inhibition, not cell death.

Materials:

  • Murine macrophage cell lines: RAW264.7 or J774A.1[1].

  • LPS (Escherichia coli O111:B4).

  • Griess Reagent System.

  • MTT Assay Reagent (5 mg/mL).

  • Positive Control: Indomethacin or L-NIL[1][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 2.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in 5% CO₂ for 24 hours[1].

    • Causality: Proper adherence and resting state are required before stimulation to ensure baseline inflammatory markers are low.

  • Pre-treatment: Aspirate media. Add fresh media containing pyran derivatives at varying concentrations (e.g., 6.25, 12.5, 25, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Indomethacin, 50 µM). Incubate for 2 hours.

    • Causality: A 2-hour pre-incubation allows the pyran compounds to penetrate the lipid bilayer and bind to intracellular kinase targets (e.g., Akt, ERK) before the TLR4 receptor is activated by LPS.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells. Incubate for 20 hours[1].

    • Causality: LPS binding to TLR4 triggers the NF-κB pathway, leading to the robust transcription of iNOS and subsequent accumulation of nitrite (a stable NO metabolite) in the culture media.

  • Griess Reaction (NO Readout): Transfer 50 µL of the culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent. Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader[1].

  • MTT Viability Validation (Critical Step): To the remaining cells and media in the original plate, add 15 µL of MTT solution. Incubate for 4 hours. Solubilize formazan crystals in 100 µL DMSO and read absorbance at 570 nm[1].

    • Causality: This makes the protocol a self-validating system. If a pyran compound shows a 90% reduction in NO but also a 90% reduction in cell viability via MTT, the compound is cytotoxic, not anti-inflammatory. True hits must inhibit NO while maintaining >90% cell viability.

Protocol 2: Mechanistic Validation via Western Blotting (COX-2 & iNOS)

Objective: Confirm that the phenotypic reduction in NO and PGE2 is caused by the downregulation of iNOS and COX-2 protein expression, respectively.

Step-by-Step Methodology:

  • Lysate Preparation: Following the 20-hour LPS stimulation in 6-well plates (seeded at 1 × 10⁶ cells/well), wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Causality: Phosphatase inhibitors are strictly required because pyran derivatives modulate the phosphorylation states of upstream targets like Akt and MAPKs. Without these inhibitors, endogenous phosphatases will strip the phosphate groups during lysis, destroying the mechanistic evidence.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block membranes with 5% non-fat milk (for total proteins) or 5% BSA (for phosphorylated proteins) for 1 hour. Probe with primary antibodies against COX-2, iNOS, p-Akt, p-ERK, and β-actin (loading control) overnight at 4°C.

    • Causality: BSA is used for phospho-antibodies because milk contains casein (a phosphoprotein) which will cause high background noise and obscure the pyran compound's inhibitory effect on kinase phosphorylation.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using Enhanced Chemiluminescence (ECL) and quantify band densitometry relative to β-actin.

Conclusion

The rational design of pyran-annulated derivatives offers a highly promising avenue for the development of multi-target anti-inflammatory agents. By shifting the paradigm from simple downstream COX-2 inhibition to upstream kinase modulation (Akt/MAPK) and NF-κB suppression, these compounds demonstrate superior efficacy profiles. The self-validating protocols detailed above ensure that researchers can accurately differentiate true anti-inflammatory activity from non-specific cytotoxicity, streamlining the hit-to-lead optimization process in drug discovery.

References[1] He, M. T., Kim, S. J., Le, V. D., Min, S. J., Lee, H., Lee, J. W., & Shin, M. S. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. d-nb.info.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcKsRUsvFY6c4q8KFpzcW6IK7AHyWoqsiIMvVAF3j4SPaUSqIYJBrIvB7S8_xgnVYT4lZhow90E3E10YOc-D32qzJvZyf2T52EsPkVXpmcPYopaZKiNgZvfVY=[2] Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (2026). Journal of King Saud University.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1yxIE0RdWHFPtbwnQvvx_6O-XpMihR0KVwD1yN3yhd-ZjbEDXoCvc9h-OpOy2XEGmGGYTfwiskrzbB5eY4NWk_KXIn2FhYIpMEWlTBaZ6yxIwiVCsvc8R8OVjalfy1FObO8Qa25E22WdrY4Y6Aphcbaz9vab4fxaXECRFijn_JJx6MD9kD2ddyWfr4l8qEB2NMkuJpB04sBiG4yMdnBan5zsDSqsDTPtT4ZpXBt79gh1Yw6oJb32scXkBkJflUgmHeXCe4_uRN2vhV0jfNl8_IHHqe6Os1axFa-sk8_YQR61X8DwTj8jcGa_g7AuK__A=[3] Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW1Xl6VO65upnuUsQw6cgfao-kyzDn38-mhSpVhSjVmbv7abLPq8mL_1gNidd3ulmw1aYZrJufBdQYImv8eK-xZkIfwFBWicHz9bYjPQkBaTC92zR5T4-CrBRB5d_-mAnY36kgtX2DCaS8wGeWRzQrXn7CqM_GJTIJQ0SoanMrQTgrt0j5-5kZn6SNtuPoL_5uoa-mIj0zETeXV5OKCfmjALS71touXQWVqQ_D-3P_H9ttBp6RmDBWNb24MNL1p1X-Y6MDpg5j93EruJvd2WAagT7t8DD9qMcYJBXZtVeaXg==[4] Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Science Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgasT7J-ZFgaDaAnVOrdGZHH6XGa6uCi8fbr46QbKyCPd5r-X0veTQ-WjVwJDVElbKGAmWRpT_vxtloPQMfOdyTUMzb5cZOl0iL_NA0FI1utNIQJdqPAAanbRG2TGhB98fEQVuqWoL62kGa1b5euA=[5] Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH-45qGAuLVn-BJtxIL-IOTJP-EoT45x9vDwfuhL4sc0UQgeZMuGkLNY1l2i5CRG7GHv-MKaJNg7Nniad9Zhp1XosUqsT6zOZt67IPaYxmYVAEGxZNiZiJyxe85JiyONvdPg==

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Method

Application Note: Green Synthesis and Biological Evaluation of Densely Substituted Pyranopyrazole Derivatives

Executive Summary & Rationale Pyranopyrazoles are privileged heterocyclic scaffolds characterized by a pyran ring fused to a pyrazole core. These compounds exhibit a diverse array of pharmacological properties, most nota...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyranopyrazoles are privileged heterocyclic scaffolds characterized by a pyran ring fused to a pyrazole core. These compounds exhibit a diverse array of pharmacological properties, most notably serving as potent antimicrobial and anticancer agents[1]. Historically, the synthesis of these complex fused-ring systems required multi-step linear pathways, resulting in poor atom economy, hazardous solvent waste, and the tedious isolation of unstable intermediates.

To overcome these bottlenecks, modern medicinal chemistry relies on the one-pot, four-component reaction (4CR). This protocol outlines a highly efficient, green synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles using a bifunctional organocatalyst (Taurine), followed by a self-validating biological evaluation workflow to assess their antimicrobial efficacy against Staphylococcus aureus[2].

Mechanistic Causality & Reaction Design

The 4CR methodology integrates hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile into a single reaction vessel[3].

The Causality of the Catalyst: We utilize Taurine (2-aminoethanesulfonic acid) as a green, zwitterionic organocatalyst. The logic behind this choice is rooted in dual-activation[2]. The basic amino group of taurine deprotonates the active methylene of malononitrile, accelerating the Knoevenagel condensation with the aldehyde. Simultaneously, the acidic sulfonic group activates the carbonyl moiety of ethyl acetoacetate, facilitating rapid pyrazolone formation[4]. By orchestrating these two parallel pathways, the catalyst ensures that the subsequent Michael addition and intramolecular cyclization occur rapidly and with high regioselectivity[5].

MCR_Mechanism A Hydrazine Hydrate + Ethyl Acetoacetate C Pyrazolone Intermediate (Enol Form) A->C Condensation B Aldehyde + Malononitrile D Arylidenemalononitrile Intermediate B->D Knoevenagel E Michael Addition (Catalyst Promoted) C->E D->E F Intramolecular Cyclization & Tautomerization E->F G Dihydropyrano[2,3-c]pyrazole Target Scaffold F->G Final Product

Fig 1. Mechanistic pathway of the four-component pyranopyrazole synthesis.

Experimental Protocol: Chemical Synthesis

This protocol is designed to be intrinsically self-validating; the reaction's progress is visually confirmed by the precipitation of the product, which drives the equilibrium forward and eliminates the need for complex chromatographic purification[6].

Materials
  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate 80% (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Substituted benzaldehydes (1.0 mmol)

  • Taurine (10 mol%)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Catalyst Initiation: In a 50 mL round-bottom flask, dissolve Taurine (10 mol%) in 10 mL of an EtOH/H2O (1:1) mixture.

    • Expert Insight: The aqueous-ethanolic medium is strictly chosen to ensure the solubility of both the highly polar zwitterionic catalyst and the lipophilic organic starting materials, preventing biphasic reaction stalling[4].

  • Pyrazolone Formation: Add ethyl acetoacetate and hydrazine hydrate to the stirring solution. Stir at ambient temperature for 5 minutes.

    • Expert Insight: Pre-forming the pyrazolone intermediate is a critical self-regulating step that prevents unwanted side reactions (such as hydrazone formation) between hydrazine and the aldehyde[5].

  • Knoevenagel & Cyclization: Introduce malononitrile and the selected aromatic aldehyde to the flask. Elevate the temperature to 60 °C under continuous stirring.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is typically complete within 15–30 minutes[3].

  • Isolation & Purification: Cool the mixture to room temperature. The target pyranopyrazole will precipitate as a dense solid. Filter the solid, wash with ice-cold water (2 x 5 mL) to remove the water-soluble taurine catalyst, and recrystallize from hot ethanol to afford the analytically pure compound[2].

Biological Evaluation: Antimicrobial Assay

Pyranopyrazoles are known to act as potent inhibitors of bacterial Dihydrofolate Reductase (DHFR), making them excellent candidates against opportunistic pathogens like S. aureus[2].

Protocol: Resazurin-Assisted Broth Microdilution (MIC)

Relying solely on optical density (OD) to measure bacterial growth is prone to scattering artifacts caused by precipitated lipophilic compounds. To ensure the assay is self-validating, we utilize Resazurin as a metabolic sensor[1].

  • Inoculum Preparation: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to a turbidity matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized pyranopyrazoles in DMSO to create a 1 mg/mL stock. Perform serial two-fold dilutions in a 96-well plate using MHB.

    • Expert Insight: The maximum DMSO concentration in the final assay must strictly remain below 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield false-positive antibacterial data.

  • Incubation: Inoculate each well with 50 µL of the standardized bacterial suspension. Incubate the plates at 37 °C for 18–24 hours.

  • Validation & Readout: Add 30 µL of a 0.015% Resazurin dye solution to each well and incubate for an additional 2 hours.

    • Causality: Viable, metabolically active cells reduce the blue resazurin dye to fluorescent pink resorufin. The Minimum Inhibitory Concentration (MIC) is unambiguously identified as the lowest compound concentration that prevents this color change[1].

Bio_Eval S1 Compound Library S2 In Vitro MIC Assay (S. aureus) S1->S2 S3 Cytotoxicity Profiling (Mammalian Cells) S2->S3 Select active S4 In Silico Docking (DHFR Enzyme) S2->S4 Mechanism S5 Lead Candidate Selection S3->S5 S4->S5

Fig 2. Integrated biological evaluation workflow for pyranopyrazole derivatives.

Quantitative Data Presentation

The electronic nature of the aldehyde substituent profoundly impacts both the thermodynamic efficiency of the synthesis and the biological potency of the resulting scaffold[2][7].

Compound CodeAldehyde Substituent (R)Reaction Time (min)Yield (%)MIC vs S. aureus (µg/mL)
PPZ-01 -H (Phenyl)258832.0
PPZ-02 4-Chlorophenyl20928.0
PPZ-03 4-Nitrophenyl15954.0
PPZ-04 4-Methoxyphenyl308564.0
Control Ciprofloxacin--1.0

Data Analysis: Aldehydes bearing electron-withdrawing groups (e.g., -NO2, -Cl) increase the electrophilicity of the carbonyl carbon, accelerating the Knoevenagel condensation step[7]. This results in shorter reaction times and higher yields. Concurrently, these halogens and nitro groups enhance the lipophilicity and specific binding affinity of the pyranopyrazole core within the hydrophobic pocket of the bacterial DHFR enzyme, significantly lowering the MIC[2].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support guide for the synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction yields effectively. The construction of a quaternary carbon center bearing both a pyridine and a nitrile group on a tetrahydropyran scaffold presents unique challenges, primarily related to nucleophilicity, base selection, and competing side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My overall yield is consistently below 30%. What are the most critical factors I should investigate first?

A: Consistently low yields in this synthesis typically point to one of three critical areas. First, verify the efficiency of the deprotonation step to form the nitrile anion; incomplete anion formation is a primary cause of low conversion. Second, assess the stability and reactivity of your pyridine electrophile, as pyridine derivatives can be challenging substrates for nucleophilic aromatic substitution (SNAr).[1] Finally, carefully control the reaction temperature, as side reactions, such as anion decomposition or elimination, are often exacerbated at elevated temperatures.

Q2: I have a significant amount of unreacted tetrahydro-2H-pyran-4-carbonitrile starting material. How can I drive the reaction to completion?

A: The presence of unreacted starting material strongly suggests an issue with the initial nucleophile generation. Consider the following:

  • Base Strength & Stoichiometry: Ensure you are using a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). Use at least 1.1 equivalents to ensure complete deprotonation.

  • Deprotonation Time & Temperature: Allow sufficient time for the anion to form, typically 30-60 minutes at a low temperature (e.g., -78 °C) before adding the pyridine electrophile.

  • Solvent Purity: The presence of trace amounts of water or protic solvents will quench the base and the generated anion. Ensure your solvent (typically THF) is anhydrous.

Q3: My crude NMR shows multiple unexpected signals. What are the likely side products and how can I minimize them?

A: The most common side products are a result of the high reactivity of the generated anion and the inherent properties of the pyridine ring.

  • Self-Condensation: The nitrile anion can react with the starting nitrile to form dimers. This is minimized by adding the pyridine electrophile slowly to the anion solution, keeping the instantaneous concentration of the anion low.

  • Elimination: Base-mediated elimination can lead to the formation of dihydropyran derivatives. Using a non-nucleophilic, sterically hindered base at low temperatures helps suppress this pathway.

  • Homocoupling: If using a lithiated pyridine species, 2,2'-bipyridine can form. This is less of a concern in an SNAr-type reaction with a halopyridine.

  • Attack at C4/C6: While C2-substitution is favored with a good leaving group, minor amounts of isomers from attack at other positions on the pyridine ring can occur, especially if the pyridine is activated (e.g., as an N-oxide).[2][3][4]

Q4: Is this reaction particularly sensitive to atmospheric conditions?

A: Yes, absolutely. The organometallic bases used for deprotonation (like LDA) and the resulting carbanion are extremely sensitive to moisture and oxygen. The entire reaction, from solvent preparation to quenching, must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use of syringe techniques for reagent transfer and flame-dried glassware is highly recommended.

Part 2: In-Depth Troubleshooting Guide
Problem 1: Low Conversion of Starting Materials

Low conversion is a classic sign that the initial nucleophilic attack is inefficient. Let's break down the causality.

  • Cause A: Inefficient Anion Generation The pKa of the alpha-proton of the nitrile is relatively high, requiring a strong base for complete deprotonation.

    • Troubleshooting Protocol:

      • Base Selection: Switch to a stronger base. If using NaH, which can suffer from poor solubility and surface passivation, consider a soluble base like LDA or KHMDS.

      • Verify Base Activity: Titrate your organolithium reagent (e.g., n-BuLi for LDA preparation) before use to ensure its molarity is accurate.

      • Confirmation Test: To confirm anion formation, you can set up a parallel reaction where, after the deprotonation step, you quench a small aliquot with D₂O. 1H NMR analysis should show the disappearance of the signal for the alpha-proton, confirming successful deuteration.

  • Cause B: Poor Electrophilicity of the Pyridine Substrate The pyridine ring is electron-deficient, but for an SNAr reaction, a good leaving group at the 2-position is essential.[1]

    • Troubleshooting Protocol:

      • Leaving Group Choice: The reactivity order for leaving groups is generally F > Cl > Br. If you are using 2-chloropyridine with low success, switching to 2-fluoropyridine can significantly accelerate the reaction.

      • Activating Groups: Consider using a pyridine N-oxide derivative. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack.[3][5] However, this may require a subsequent deoxygenation step.

Problem 2: Excessive Side Product Formation

The formation of impurities complicates purification and lowers the yield of the desired product.

  • Workflow: Diagnosing and Mitigating Side Reactions

Side_Reactions Start Crude Reaction Mixture Analysis (LC-MS, NMR) Dimer Dimerization Product Detected (High MW peak) Start->Dimer High MW Impurity? Elimination Elimination Product Detected (Alkene signals in NMR) Start->Elimination Olefinic Protons? Other_Isomers Other Isomers Detected (e.g., C4-substituted) Start->Other_Isomers Isomeric Impurity? Sol_Dimer Solution: 1. Use 'inverse addition' (add anion to electrophile). 2. Lower reaction temperature. Dimer->Sol_Dimer Sol_Elimination Solution: 1. Use a more hindered base (e.g., LHMDS). 2. Ensure temperature is kept low (<-60 °C). Elimination->Sol_Elimination Sol_Isomers Solution: 1. Ensure a good leaving group at C2. 2. Avoid overly activating conditions that reduce selectivity. Other_Isomers->Sol_Isomers

Caption: Troubleshooting workflow for identifying and mitigating common side reactions.

Part 3: Optimized Experimental Protocol and Parameters

This protocol describes a robust method for the synthesis based on an SNAr approach.

Step-by-Step Synthesis Protocol

Materials: Tetrahydro-2H-pyran-4-carbonitrile, 2-Fluoropyridine, Lithium diisopropylamide (LDA), Anhydrous Tetrahydrofuran (THF), Saturated aq. NH₄Cl, Ethyl Acetate, Brine.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Anion Formation:

    • Cool the flask to -78 °C (acetone/dry ice bath).

    • Add anhydrous THF (0.2 M final concentration) via syringe.

    • Add tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) to the THF.

    • Slowly add LDA (1.1 eq, as a solution in THF) dropwise over 15 minutes. The solution may turn yellow or orange.

    • Stir the mixture at -78 °C for 45 minutes.

  • Nucleophilic Substitution:

    • Add 2-fluoropyridine (1.2 eq) dropwise to the anion solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Table of Optimization Parameters
ParameterRecommendedRationale & Potential Impact
Base LDA, LHMDS, KHMDSStrong, non-nucleophilic bases are required for efficient deprotonation. NaH may result in lower yields due to heterogeneity.
Solvent Anhydrous THFGood solubility for the anion and intermediates. Must be scrupulously dry to prevent quenching.
Temperature -78 °C to RTLow initial temperature is critical for controlling anion stability and preventing side reactions. Warming allows the SNAr reaction to proceed to completion.
Pyridine Substrate 2-FluoropyridineThe high electronegativity of fluorine makes it an excellent leaving group for SNAr, often superior to chloro- or bromo-pyridines.
Addition Order Add electrophile to nucleophileAdding the 2-fluoropyridine to the pre-formed anion solution helps to minimize self-condensation of the nitrile.
Logical Workflow for Synthesis Optimization

Caption: A decision-tree workflow for systematically optimizing the synthesis yield.

References
  • Bambino, F. A., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]

  • Alonso, F., et al. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules. Available at: [Link]

  • Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert-henze reaction as a route to simple c-substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Nishiwaki, N., et al. (2001). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Research Institute of Material Technology. Available at: [Link]

  • Fife, W. K., & Scriven, E. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles. Available at: [Link]

  • Yadav, J. S., et al. (2003). 1-n-Butyl-3-methylimidazolium chloroaluminate [bmin]Cl·AlCl3 was successfully employed as a reaction medium for Prins cyclizations. European Journal of Organic Chemistry. Available at: [Link]

  • Fife, W. K. (1984). Cyanation of N-Oxides. Heterocycles. Available at: [Link]

  • Nishiwaki, N., et al. (1998). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Tetrahedron Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a highly functionalized heterocycle utilized as a core building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a highly functionalized heterocycle utilized as a core building block in the synthesis of CNS-active therapeutics and receptor antagonists.

Executive Summary

The purification of this specific molecule is notoriously difficult due to a "perfect storm" of functional groups: a highly basic pyridine ring, a polar aprotic nitrile, and a tetrahydropyran ether. These features cause severe chromatographic tailing, co-elution with structurally similar starting materials, and a strong tendency to "oil out" rather than crystallize. This guide provides field-proven, mechanistically grounded solutions to isolate this compound with high purity and yield.

Part 1: Troubleshooting FAQs

Q1: My crude product streaks across the entire TLC plate and exhibits severe tailing during flash chromatography. How do I resolve this? A1: This is the most common failure point when purifying basic heterocycles. The root cause is the acid-base interaction between the basic pyridine nitrogen and the acidic silanol groups (-Si-OH) on the surface of standard silica gel. Because the pKa of the pyridine conjugate acid is approximately 3.22 [3], and silanols have a pKa of ~4.5, strong hydrogen bonding and irreversible adsorption occur.

Solution: You must neutralize the stationary phase. You have two highly effective options:

  • Mobile Phase Modifier: Add 1–2% (v/v) Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc). TEA acts as a sacrificial base, competitively binding to and neutralizing the acidic silanols, allowing your target molecule to elute freely [1].

  • Amine-Functionalized Silica: Switch to an amine-functionalized silica column (e.g., KP-NH). This permanently masks the silanols, providing sharp peaks without the need to remove volatile bases post-purification [2] [4].

Q2: I have unreacted 2-pyridylacetonitrile starting material co-eluting with my product. How can I separate them? A2: 2-pyridylacetonitrile and the target product have very similar Rf​ values on standard silica because the pyridine ring dominates their overall polarity. However, their steric profiles differ significantly.

Solution: Utilize a shallow gradient on an amine-functionalized silica column. Because the target molecule features a bulky tetrahydropyran ring surrounding the nitrile-bearing carbon, its interaction with the stationary phase is sterically hindered compared to the primary active methylene of 2-pyridylacetonitrile. A gradient of 10% to 40% EtOAc in Hexanes on NH-silica will exploit this subtle steric difference, eluting the bulkier product first [2].

Q3: After concentrating the pure fractions, my product remains a viscous, high-boiling oil. How do I induce crystallization? A3: The compound frequently oils out due to trace amounts of trapped solvent (especially EtOAc or DCM) or minor impurities disrupting the crystal lattice.

Solution: Perform a solvent-displacement trituration. Dissolve the oil in a minimum volume of warm methyl tert-butyl ether (MTBE), then add heptane (anti-solvent) dropwise until the solution becomes slightly turbid. Scratching the side of the flask with a glass rod provides nucleation sites.

Part 2: Visualizations & Workflows

PurificationWorkflow Start Crude Mixture 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile CheckTLC Analyze via TLC (Standard Silica) Start->CheckTLC Decision1 Is severe tailing observed? CheckTLC->Decision1 Action1 Use NH2-Silica or add 1-2% Et3N to eluent Decision1->Action1 Yes Decision2 Is 2-pyridylacetonitrile co-eluting? Decision1->Decision2 No Action1->Decision2 Action2 Optimize gradient on NH2-Silica (Hexane/EtOAc) Decision2->Action2 Yes Decision3 Does the product remain an oil? Decision2->Decision3 No Action2->Decision3 Action3 Triturate in MTBE/Heptane & cool to 4°C Decision3->Action3 Yes Pure Pure Crystalline Product Decision3->Pure No Action3->Pure

Logical workflow for troubleshooting the purification of basic pyridine derivatives.

SilanolInteraction cluster_0 Standard Silica (No Modifier) cluster_1 Modified Silica (with Et3N) Silanol1 Acidic Silanol (-Si-OH) Pyridine1 Target Molecule (Basic Pyridine N) Silanol1->Pyridine1 High Affinity Outcome1 Strong H-Bonding (Severe Tailing) Pyridine1->Outcome1 Silanol2 Acidic Silanol (-Si-OH) TEA Triethylamine (Sacrificial Base) Silanol2->TEA Neutralized Pyridine2 Target Molecule (Basic Pyridine N) Outcome2 Free Elution (Sharp Peaks) Pyridine2->Outcome2 Weak Interaction

Mechanism of peak tailing on standard silica vs. resolution on modified silica.

Part 3: Quantitative Data & Diagnostics

Table 1: Comparative Chromatographic Methods for Basic Amines

MethodStationary PhaseMobile PhaseAdvantagesDisadvantages
Standard Normal Phase Unmodified SilicaHexane/EtOAcLow material costSevere tailing, poor resolution, low recovery.
Modified Normal Phase Unmodified SilicaHexane/EtOAc + 1% Et 3​ NSharp peaks, inexpensiveRequires post-column removal of Et 3​ N via co-evaporation.
Amine-Functionalized KP-NH SilicaHexane/EtOAcExcellent resolution, no additivesHigher upfront column cost.

Table 2: Diagnostic Signatures for In-Process Control

CompoundTLC Rf​ (Hex/EtOAc 1:1 + 1% TEA) 1 H NMR Diagnostic Shift (CDCl 3​ )Physical State
Target Product ~0.45~8.60 ppm (d, 1H, Py-H6), ~4.10 ppm (m, 4H, THP-CH 2​ O)Viscous oil / White solid
2-pyridylacetonitrile ~0.40~3.95 ppm (s, 2H, -CH 2​ -CN)Liquid
Bis(2-chloroethyl) ether ~0.80~3.65 ppm (t, 4H), ~3.75 ppm (t, 4H)Liquid

Part 4: Standardized Experimental Protocols

Protocol A: Modified Flash Chromatography (Self-Validating Workflow)

This protocol ensures the neutralization of acidic silanols prior to committing the crude mixture to the column.

  • Mobile Phase Preparation: Prepare a mixture of Hexanes and Ethyl Acetate (e.g., 80:20). Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Equilibration & Validation: Flush a standard silica column with 3–5 column volumes (CV) of the modified mobile phase.

    • Self-Validating Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must read basic (pH > 8). If it is acidic or neutral, the silanols are not fully capped; continue flushing.

  • Sample Loading: Dissolve the crude oil in a minimum amount of Dichloromethane containing 1% TEA. Load evenly onto the column head.

  • Elution: Run a gradient from 10% to 50% EtOAc in Hexanes (maintaining a constant 1% TEA background).

  • Fraction Analysis: Spot fractions on a TLC plate, elute with the modified mobile phase, and visualize under UV light (254 nm). The pyridine ring will be highly UV-active.

Protocol B: Crystallization of the Oily Residue

This protocol removes trace solvents that depress the melting point and induce oiling.

  • Solvent Removal: Rotary evaporate the pooled pure fractions. To completely remove residual TEA (which prevents crystallization), add 10 mL of Toluene and co-evaporate. Repeat this step twice, then dry the residue under high vacuum (< 1 mbar) for 2 hours.

  • Dissolution: Dissolve the resulting viscous oil in 2–3 mL of warm MTBE (Methyl tert-butyl ether).

  • Anti-Solvent Addition: While stirring gently, add Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Nucleation: Vigorously scratch the inner wall of the glass flask with a glass stirring rod to generate microscopic glass particles that act as nucleation seeds.

  • Maturation: Allow the suspension to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize crystalline yield. Filter and wash with ice-cold Heptane.

References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography Source: Benchchem URL
  • How do I purify ionizable organic amine compounds using flash column chromatography?
  • Pyridin-2-acetonitril | 2739-97-1 Source: ChemicalBook URL
  • Synthesis and Rapid Characterization of Amine-Functionalized Silica Source: ACS Publications URL
Troubleshooting

Stability issues of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile in solution

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile .

Because this compound features a unique geminally disubstituted tetrahydropyran ring containing both a 2-pyridyl group and a carbonitrile, it exhibits highly specific stability behaviors in solution. This guide synthesizes field-proven diagnostic strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Causality: The Proximity Effect

Unlike standard aliphatic or aromatic nitriles, 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is uniquely vulnerable to rapid degradation in protic or metal-rich environments. Because the C4 position is a quaternary carbon, the molecule cannot undergo the ketenimine tautomerization typical of unsubstituted 2-pyridylacetonitriles.

However, the spatial proximity of the pyridine ring nitrogen to the carbonitrile group creates a potent bidentate coordination site. When trace transition metals (e.g., Ni²⁺, Cu²⁺, Fe²⁺) are present, they coordinate to both nitrogen atoms. This Lewis-acidic coordination severely withdraws electron density from the nitrile carbon, making it highly electrophilic. Consequently, even weak nucleophiles like water can rapidly attack the nitrile, leading to accelerated hydration to the corresponding primary amide[1]. The steric congestion around the tetrahydropyran ring further locks the conformation, forcing the functional groups into an optimal geometry for this metal-assisted intramolecular hydration[2].

Mechanism A 4-(pyridin-2-yl)tetrahydropyran -4-carbonitrile B Trace Metal Chelation (Ni²⁺, Cu²⁺, Fe²⁺) A->B Aqueous/Protic Media C Electrophilic Activation of Nitrile Carbon B->C Intramolecular Effect D Facile Nucleophilic Attack by H₂O C->D E Amide Degradant (+18 Da Mass Shift) D->E Irreversible Hydration

Fig 1. Metal-assisted intramolecular hydration pathway of 2-pyridyl nitriles in protic solutions.

Troubleshooting FAQs

Q1: Why does my sample show a new +18 Da mass peak when stored in aqueous buffers or methanol? A: This is the classic signature of nitrile hydration. The +18 Da shift corresponds to the addition of one water molecule, converting the carbonitrile (-CN) into a primary carboxamide (-CONH₂). The 2-pyridyl group acts as an intramolecular directing group that dramatically accelerates this hydration compared to standard nitriles[3]. Actionable Fix: Always store stock solutions in strictly anhydrous, aprotic solvents (e.g., dry MeCN or DMSO). If aqueous buffers are mandatory for your assay, prepare them fresh and keep them on ice.

Q2: I am observing severe peak tailing, signal loss, or missing peaks during LC-MS analysis. Is the compound degrading on-column? A: Not necessarily degrading, but likely chelating. The 2-pyridyl-nitrile motif is a strong bidentate ligand. It will bind aggressively to exposed metal surfaces (like stainless steel frits, needles, or tubing in your HPLC system) or trace metal impurities in your mobile phase. This results in irreversible adsorption or the formation of insoluble metal complexes. Actionable Fix: Switch to PEEK (polyetheretherketone) tubing where possible and passivate your LC system (see Protocol B).

Q3: Does pH affect the stability of the tetrahydropyran ring? A: The tetrahydropyran ring itself is highly stable to basic conditions. However, at pH > 10, the primary degradation pathway is the base-catalyzed hydrolysis of the nitrile to the amide, and eventually to the carboxylic acid (+19 Da from the amide). Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) during workup or assay preparation.

Troubleshooting Start Signal Loss or +18 Da Peak Detected in LC-MS Q1 Is the sample in an aqueous/protic solvent? Start->Q1 A1 Switch to anhydrous MeCN or DMSO Q1->A1 YES Q2 Are trace metals present? (e.g., stainless steel LC lines) Q1->Q2 NO A1->Q2 A2 Add 1-5 mM EDTA/DTPA & Passivate LC System Q2->A2 YES End Store aliquots at -20°C in silanized amber vials Q2->End NO A2->End

Fig 2. Troubleshooting decision tree for resolving stability and assay interference issues.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile under various common laboratory conditions.

Solvent SystemAdditive / ConditionTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant
MeCN (Anhydrous)Sealed, under Argon-20> 12 monthsNone
DMSO (Anhydrous)Ambient light20> 6 monthsNone
MeOH / H₂O (1:1)None20~48 hoursPrimary Amide (+18 Da)
H₂O (pH 7.4 Buffer)10 mol% Ni²⁺ or Cu²⁺20< 2 hoursPrimary Amide (+18 Da)
H₂O (pH 7.4 Buffer)5 mM EDTA20~14 daysPrimary Amide (+18 Da)
0.1 M NaOH (aq)pH > 1260< 30 minsCarboxylic Acid (+37 Da)

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Ultra-Stable Stock Solutions

Objective: Prevent spontaneous hydration and ensure long-term stability for high-throughput screening or in vivo dosing.

  • Solvent Selection: Dissolve the compound in anhydrous, amine-free N,N-dimethylformamide (DMF) or Acetonitrile (MeCN).

    • Causality: Protic solvents (like MeOH or H₂O) provide the necessary nucleophile for hydration. Eliminating the nucleophile halts the degradation pathway entirely.

  • Chelator Addition (For Aqueous Dilutions): If the stock must be diluted into an aqueous buffer for an assay, pre-spike the receiving buffer with 1 mM EDTA or DTPA.

    • Causality: Chelators scavenge trace environmental metals that act as Lewis-acid catalysts, effectively disabling the proximity-driven hydration reaction[1].

  • Self-Validation Step: Before committing your entire batch to a specific buffer, prepare a 10 µL pilot aliquot. Incubate it at 37°C for 2 hours, then run a rapid LC-MS analysis. If the +18 Da peak (amide) is < 0.5% of the total area, the solvent system is validated for the main batch.

Protocol B: LC-MS System Passivation for Bidentate Ligands

Objective: Prevent on-column degradation, peak tailing, and signal loss due to metal chelation inside the analytical instrument.

  • System Flush: Flush the entire LC system (bypassing the column) with 0.5% phosphoric acid in H₂O/MeCN (50:50) for 2 hours at 1.0 mL/min.

    • Causality: Phosphoric acid aggressively strips adsorbed transition metals (Fe, Ni) from stainless steel tubing, pump heads, and autosampler needles.

  • Mobile Phase Adjustment: Add 5 µM medronic acid to your aqueous mobile phase.

    • Causality: Medronic acid is a highly effective metal chelator that binds to active metal sites on the column frit. Unlike EDTA, it does not cause severe ion suppression in the mass spectrometer.

  • Self-Validation Step: Inject a standard solution of 8-hydroxyquinoline (a known, highly sensitive metal chelator).

    • Validation Criteria: If the 8-hydroxyquinoline peak is sharp and symmetrical, the system is successfully passivated. If the peak tails severely or is completely absorbed, the system still contains active metal sites; repeat the acid flush before injecting your valuable 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile samples.

References

  • Recent advances in transfer hydration of nitriles with amides or aldoximes. Tetrahedron / National Institute of Informatics (NII).1

  • Dramatic Rate Acceleration by a Diphenyl-2-pyridylphosphine Ligand in the Hydration of Nitriles Catalyzed by Ru(acac)2 Complexes. Organometallics / ACS Publications.3

  • Steric Congestion At, and Proximity To, a Ferrous Center Leads to Hydration of α-nitrile Substituents Forming Coordinated Carboxamides. PubMed / NIH.2

Sources

Optimization

Overcoming poor solubility of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Technical Support Center: 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Welcome to the technical support guide for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. This document provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support guide for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to overcome these obstacles effectively.

Understanding the Challenge: Physicochemical Profile

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile possesses a unique molecular structure that contributes to its poor aqueous solubility. Key features include:

  • Aromatic Pyridine Ring: A basic, nitrogen-containing heterocycle that can accept a proton. Its aromaticity contributes to a planar, rigid structure that can favor efficient crystal packing.

  • Tetrahydropyran (THP) Ring: A saturated, non-planar ether-containing ring.

  • Nitrile Group (-C≡N): A polar functional group.

  • Quaternary Carbon: The carbon atom connecting the pyridine, THP, and nitrile groups is fully substituted, which can lead to a high melting point and strong crystal lattice energy.

The combination of a rigid, planar pyridine ring and polar functional groups suggests that the molecule has a high crystal lattice energy. For a solvent to dissolve this compound, it must provide sufficient energy to overcome these strong intermolecular forces in the solid state. In aqueous media, the molecule's overall hydrophobicity likely outweighs the polarity of the nitrile and ether groups, leading to poor solubility.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and formulation of this compound.

Q1: What are the best initial solvents to try for dissolving 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile?

A1: Start with a range of common organic solvents that cover different polarity profiles. Given the compound's structure, polar aprotic solvents are often the most effective. We recommend a systematic screening approach.

Solvent CategoryRecommended SolventsRationale & Considerations
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)These solvents are excellent at disrupting crystal lattices. DMSO is a powerful solvent but can be difficult to remove and may be toxic to cells in biological assays.[1]
Polar Protic Ethanol, Methanol, IsopropanolThese alcohols can engage in hydrogen bonding but may be less effective than polar aprotic solvents if the crystal lattice energy is very high.
Chlorinated Dichloromethane (DCM)Effective for many organic compounds, but its use is often limited by toxicity and environmental concerns.
Less Polar Acetonitrile, AcetoneUseful for intermediate polarity compounds.

Q2: I dissolved my compound in an organic solvent, but it crashed out when I added it to my aqueous buffer for a biological assay. Why did this happen and how can I prevent it?

A2: This is a common issue known as precipitation, which occurs when a compound that is soluble in a concentrated organic stock solution is diluted into an aqueous medium where it is poorly soluble. The organic solvent concentration drops significantly upon dilution, and the aqueous buffer cannot maintain the compound in solution.

Prevention Strategies:

  • Minimize Organic Solvent Percentage: Aim for a final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer to be less than 1%, and ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility better than a single solvent.[2][] For example, a stock solution in DMSO can be serially diluted in a mixture of ethanol and water before the final dilution into the assay buffer.

  • pH Adjustment: As this compound has a basic pyridine ring, lowering the pH of the aqueous buffer may significantly increase its solubility (see Q3).

  • Employ Formulation Technologies: For in-vivo studies or more demanding applications, advanced strategies like amorphous solid dispersions or cyclodextrin complexes may be necessary.[4]

Q3: Can I use pH to improve the aqueous solubility of this compound?

A3: Yes, this is a highly effective strategy. The pyridine ring contains a basic nitrogen atom which can be protonated in an acidic environment (pH < pKa) to form a water-soluble salt.[5][6][7] The general principle is that the ionized form of a compound is typically more water-soluble than the neutral form.[8][9]

  • Mechanism: At a pH below the pKa of the pyridine ring (typical pKa for pyridine is ~5.2), the nitrogen atom accepts a proton (H+), forming a positively charged pyridinium ion. This charged species has much more favorable interactions with polar water molecules.

  • Practical Tip: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4.0-5.0). You can also prepare a stock solution in a small amount of dilute acid (e.g., 0.1 M HCl) and then dilute it into your final buffer, ensuring the final pH remains in a range where the compound is soluble and stable. Always check the final pH of your solution.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A4: Understanding this distinction is crucial for obtaining reproducible results.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature and pressure when the system has reached equilibrium.[10] It is a property of the most stable crystalline form.

  • Kinetic Solubility: This is often measured in high-throughput screening. It typically involves dissolving a compound from a high-concentration stock solution (like DMSO) into an aqueous buffer and measuring the concentration before it precipitates.[11] This method can generate supersaturated solutions that are thermodynamically unstable and will eventually precipitate.[10][12] Kinetic solubility values are often higher than thermodynamic ones because they may reflect the solubility of an amorphous or less stable form.[13][14]

Why it matters: If you prepare a solution based on a kinetic solubility value, it may appear dissolved initially but can precipitate over time (minutes to hours), leading to inconsistent concentrations in your experiments. For robust and reproducible assays, it is best to work at concentrations at or below the thermodynamic solubility limit or to use formulation strategies that stabilize a supersaturated state.

Troubleshooting Workflows

This section provides systematic, step-by-step approaches to diagnose and solve solubility issues.

Workflow 1: Systematic Approach to Overcoming Poor Solubility

This workflow provides a decision tree to guide you from initial problem identification to advanced solutions.

G cluster_0 Initial Problem cluster_1 Tier 1: Basic Strategies cluster_2 Tier 2: Advanced Formulation cluster_3 Outcome start Compound has poor solubility in desired solvent/buffer solvent Systematic Solvent Screening (DMSO, DMF, EtOH, etc.) start->solvent Try first ph_adjust pH Adjustment (Leverage basic pyridine ring) solvent->ph_adjust If insufficient cosolvent Use of Co-solvents (e.g., PEG 400, Propylene Glycol) ph_adjust->cosolvent If still insufficient success Solubility Achieved Proceed with experiment ph_adjust->success If successful asd Amorphous Solid Dispersion (ASD) (with polymers like PVP, HPMC) cosolvent->asd For significant enhancement (e.g., in vivo studies) cocrystal Co-crystal Formation (with GRAS co-formers) cosolvent->cocrystal lipid Lipid-Based Formulations (e.g., SEDDS) cosolvent->lipid asd->success cocrystal->success lipid->success

Caption: A decision tree for troubleshooting poor solubility.

Workflow 2: pH-Dependent Solubility Mechanism

This diagram illustrates how lowering the pH increases the solubility of the compound by protonating the pyridine ring.

G node_neutral [Compound] (Neutral, Poorly Soluble) node_protonated [Compound-H+]+ (Protonated, Water-Soluble) node_neutral->node_protonated + H+ (Acid) node_protonated->node_neutral - H+ (Base)

Caption: Equilibrium between neutral and protonated forms.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Weigh 1-2 mg of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., DMSO, DMF, Ethanol, Acetonitrile, Water) in small, precise increments (e.g., 50 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds. Use sonication if necessary to break up clumps.

  • Observation: Visually inspect for complete dissolution against a dark background. The absence of any visible solid particles indicates dissolution.

  • Quantification: Record the total volume of solvent required to completely dissolve the compound. Calculate the approximate solubility (e.g., in mg/mL).

  • Equilibration (for thermodynamic solubility): For the most promising solvents, create a saturated solution by adding excess compound to a known volume of solvent. Shake at a constant temperature for 24-48 hours. Centrifuge to pellet the excess solid, then quantify the concentration of the compound in the supernatant (e.g., by HPLC-UV).

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and shake them at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample) or centrifuge at high speed to remove undissolved solid.

  • Analysis: Dilute an aliquot of the clear supernatant and quantify the concentration using a validated analytical method like HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the solubility profile.

Protocol 3: Introduction to Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation

Amorphous solid dispersions (ASDs) are an advanced technique where the crystalline drug is molecularly dispersed within a polymer matrix, preventing recrystallization and enhancing solubility.[15][16][17]

  • Component Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a solvent system in which both the compound and the polymer are soluble (e.g., a mixture of THF and ethanol).[1]

  • Dissolution: Dissolve the compound and the polymer in the chosen solvent system. A typical drug-to-polymer ratio to start with is 1:3 by weight.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the compound in its amorphous state within the polymer matrix.

  • Drying: Dry the resulting solid film or powder under a high vacuum for 24 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the resulting powder using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Dissolution Testing: Compare the dissolution rate and extent of the ASD powder in an aqueous buffer against the crystalline compound. The ASD should show a significantly higher apparent solubility, often achieving a "spring and parachute" effect where it dissolves to a high supersaturated concentration (the spring) and the polymer helps maintain that concentration over time (the parachute).[18]

Advanced Strategies Overview

If the methods above are insufficient, consider these formulation technologies. These typically require specialized expertise and equipment.

  • Co-crystals: These are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former (a benign molecule, often from the GRAS list) are held together by non-covalent bonds.[19][20] Co-crystallization can drastically alter physicochemical properties like solubility and dissolution rate without changing the API's molecular structure.[21][22]

  • Hot-Melt Extrusion (HME): A solvent-free method for producing amorphous solid dispersions. The API and polymer are mixed and heated until molten, then extruded. This is a scalable and common industrial technique.[23]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the API in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can be highly effective for oral administration.[24][25][26]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][24][27]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, troubleshoot, and overcome the solubility challenges associated with 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile, enabling more accurate and reliable experimental outcomes.

References

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). International Journal of Applied Pharmaceutics. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research. Available at: [Link]

  • Kumar, S., & Nanda, A. (2017). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shinde, S. L., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2013). Pharmaceutical Technology. Available at: [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (2021). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Drug Discovery Today: Technologies. Available at: [Link]

  • Bethune, S. J., et al. (2011). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews. Available at: [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology. Available at: [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Improvement of Solubility by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2019). Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Desale, P. S., & Shinde, S. G. (2022). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Hansen solubility parameters (HSP). ResearchGate. Available at: [Link]

  • Hansen solubility parameter. Wikipedia. Available at: [Link]

  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • HSP Basics. Hansen Solubility Parameters. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's. Available at: [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. Available at: [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. Available at: [Link]

  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. Available at: [Link]

  • pH and Solubility. Fiveable. Available at: [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020). BioDuro. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Pharmaceutical Technology. Available at: [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The double alkylation of 2-pyridylacetonitrile with bis(2-chloroethyl) ether to form 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The double alkylation of 2-pyridylacetonitrile with bis(2-chloroethyl) ether to form 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile presents a unique set of mechanistic challenges. Because the starting material acts as an ambident nucleophile and the bis-electrophile is prone to elimination, researchers frequently encounter stalled intermediates and complex byproduct profiles.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize this specific cyclization pathway.

Reaction Pathway & Mechanistic Bottlenecks

The following diagram maps the desired double-alkylation sequence against the most common competitive side reactions encountered during scale-up.

SynthesisPathways SM 2-Pyridylacetonitrile + Bis(2-chloroethyl) ether Intermediate Mono-alkylated Intermediate SM->Intermediate Base (1st eq) Intermolecular SN2 Side1 Pyridinium Salt (N-Alkylation Byproduct) SM->Side1 Pyridine N-attack (Ambident Nucleophile) Side2 Vinyl Ether (E2 Elimination Byproduct) SM->Side2 Base attack on ether beta-Hydrogen Product 4-(Pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile (Desired Product) Intermediate->Product Base (2nd eq), Heat Intramolecular SN2 Side3 Amide / Carboxylic Acid (Nitrile Hydrolysis) Intermediate->Side3 H2O / OH- Product->Side3 H2O / OH- High Temp

Reaction network for the synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

Troubleshooting & Causality FAQ

Q1: I am observing a highly polar byproduct and a very low yield of the target cyclized product. Why is this happening?

Causality: You are likely observing N-alkylation . The deprotonated 2-pyridylacetonitrile is a classic ambident nucleophile [1]. While the -carbon is highly nucleophilic, the negative charge delocalizes into the pyridine ring, increasing electron density on the pyridine nitrogen. If the counterion (e.g., or ) tightly coordinates the carbon center in non-polar solvents, the softer carbon nucleophile is shielded, forcing the electrophile to attack the pyridine nitrogen, yielding a pyridinium salt. Solution: Switch to a strongly polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the metal cation, creating a "naked" and highly reactive carbanion that heavily favors the desired C-alkylation pathway.

Q2: My LC-MS shows a dominant mass of m/z 225. The reaction seems to stop after the first alkylation. How do I force cyclization?

Causality: An m/z of 225 corresponds to the mono-alkylated intermediate (2-(2-(2-chloroethoxy)ethyl)-2-(pyridin-2-yl)acetonitrile). The first intermolecular reaction is kinetically fast. However, the second intramolecular step requires overcoming significant steric hindrance (from the bulky pyridine and nitrile groups) and the entropic penalty of forming the tetrahydropyran ring [2]. Solution: Implement a temperature gradient . Run the first alkylation at 0 °C to prevent side reactions, then heat the reaction to 70–80 °C to provide the necessary activation energy for the intramolecular cyclization. Ensure you are using at least 2.2 to 2.5 equivalents of base, as the cyclization consumes a second equivalent.

Q3: I am losing my bis(2-chloroethyl) ether, and NMR shows new vinylic peaks (~4.0–6.5 ppm). What is degrading my reagent?

Causality: You are observing E2 elimination . Strong, unhindered bases (like NaH or KOH) can abstract a -hydrogen from bis(2-chloroethyl) ether [3] instead of acting purely as deprotonating agents for your nitrile. This dehydrohalogenation converts your alkylating agent into an unreactive vinyl ether. Solution: Control the local concentration of the base. Pre-form the nitrile carbanion completely before adding the bis(2-chloroethyl) ether dropwise. Alternatively, switch the electrophile to 1-bromo-2-(2-bromoethoxy)ethane ; the bromide is a superior leaving group compared to chloride, which significantly increases the rate of the substitution relative to the E2 elimination.

Q4: The nitrile peak (~2240 ) is missing in my IR spectrum, and a new carbonyl peak has appeared.

Causality: Nitrile hydrolysis . If you are using phase-transfer catalysis (PTC) with aqueous NaOH/KOH, or if your hygroscopic solvents (DMF/THF) are wet, the strongly basic conditions at elevated temperatures will rapidly hydrolyze the nitrile group into an amide or a carboxylic acid. Solution: Maintain strictly anhydrous conditions. Use anhydrous NaH (dispersion in mineral oil, washed with hexanes) in dry DMF under an inert argon or nitrogen atmosphere.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, validating the necessity of the optimized parameters.

Reaction ConditionBase / SolventTemp ProfileMajor Byproduct ObservedDesired Product Yield
Condition A KOH / Toluene (aq. PTC)80 °C (Isothermal)Nitrile Hydrolysis (Amide)< 25%
Condition B NaH / THF (Anhydrous)25 °C (Isothermal)Mono-alkylated Intermediate42%
Condition C LDA / THF (Anhydrous)-78 °C 25 °CVinyl Ether (E2 Elimination)38%
Condition D (Optimized) NaH / DMF (Anhydrous)0 °C 80 °CPyridinium Salt (Trace, <5%)> 82%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in analytical checkpoints. This prevents the progression of failed intermediates.

Reagents:

  • 2-Pyridylacetonitrile (1.0 eq, 10.0 mmol)

  • Bis(2-chloroethyl) ether (1.1 eq, 11.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil) (2.5 eq, 25.0 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Under an argon atmosphere, wash NaH (2.5 eq) with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes and suspend the active NaH in anhydrous DMF (30 mL). Cool the suspension to 0 °C using an ice bath.

  • Carbanion Generation: Dissolve 2-pyridylacetonitrile (1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validating Checkpoint 1: The reaction mixture should turn a deep, vibrant red/purple, confirming the formation of the highly conjugated 2-pyridylacetonitrile carbanion. Stir for 30 minutes at 0 °C.

  • First Alkylation (Intermolecular): Dissolve bis(2-chloroethyl) ether (1.1 eq) in DMF (10 mL) and add it dropwise to the carbanion solution at 0 °C over 30 minutes. Maintain at 0 °C for 1 hour.

    • Self-Validating Checkpoint 2: Pull a 50 aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. You must observe the disappearance of the starting material (m/z 119) and the appearance of the mono-alkylated intermediate (m/z 225). Do not proceed to heating until SM is consumed.

  • Second Alkylation (Intramolecular Cyclization): Remove the ice bath and gradually heat the reaction mixture to 80 °C. Stir at 80 °C for 4 to 6 hours.

    • Self-Validating Checkpoint 3: Pull another aliquot for LC-MS. The intermediate peak at m/z 225 must transition completely to the cyclized target product at m/z 189.

  • Quench and Workup: Cool the reaction to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous (20 mL).

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

References

  • Hattersley, P. J., et al. "Some Reactions with 4-Cyano-4-phenyltetrahydropyran." Journal of the American Chemical Society. Available at:[Link]

  • LookChem. "Cas 111-44-4, 2,2'-Dichlorodiethyl ether - Chemical Properties and Reactivity." LookChem Database. Available at:[Link]

Optimization

Optimization of reaction conditions for pyran synthesis

Technical Support Center: Optimization of Reaction Conditions for Pyran Synthesis Welcome to the Technical Support Center for Pyran Synthesis. As oxygen-containing heterocycles, pyrans (including 4H-pyrans, dihydropyrans...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for Pyran Synthesis

Welcome to the Technical Support Center for Pyran Synthesis. As oxygen-containing heterocycles, pyrans (including 4H-pyrans, dihydropyrans, and tetrahydropyrans) are critical scaffolds in drug development, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[1]. This guide provides researchers and drug development professionals with validated protocols, troubleshooting frameworks, and mechanistic insights to optimize multicomponent reactions (MCRs) and cyclization strategies.

Standardized Experimental Methodology

Protocol: One-Pot Multicomponent Synthesis of 4H-Pyrans The synthesis of the highly functionalized 4H-pyran core typically proceeds through a highly convergent domino sequence: a Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and tautomerization[1].

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone, 1.0 mmol)[1],[2].

  • Catalyst Addition: Add the optimized catalyst (e.g., 20 mol% CuFe₂O₄ nanoparticles or 10–20 mol% Et₃N)[3],[4].

  • Reaction: Add the optimal solvent (e.g., ethanol) or proceed under solvent-free mechanochemical grinding. Heat to the optimized temperature (e.g., reflux at 60–80°C or room temperature depending on the catalyst) with continuous stirring[5],[4].

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) until starting materials are completely consumed (typically 15–120 minutes)[5].

  • Work-up: If a heterogeneous catalyst was used, filter the mixture to recover the catalyst. Remove the solvent under reduced pressure[5].

  • Purification: Purify the crude product via recrystallization from hot ethanol to yield the pure 4H-pyran derivative[5],[2].

G Start Select Reactants (Aldehyde, Malononitrile, 1,3-Dicarbonyl) Mix Combine Reactants & Catalyst Start->Mix React Optimize Conditions (Solvent/Temp/Time) Mix->React Monitor Monitor via TLC React->Monitor Workup Work-up & Filtration Monitor->Workup Purify Recrystallization / Chromatography Workup->Purify

Workflow for the multicomponent synthesis of pyran derivatives.

Quantitative Data: Reaction Condition Optimization

The choice of solvent and catalyst loading fundamentally dictates the thermodynamic stability of the Knoevenagel adduct and the subsequent cyclization rate. The table below summarizes the optimization of a model reaction (3-nitrobenzaldehyde, malononitrile, ethyl acetoacetate) using a CuFe₂O₄ nanocatalyst[4].

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEthanolReflux (78)120Trace
210WaterReflux (100)9045
320Solvent-FreeRoom Temp6068
420MethanolReflux (65)4576
5 20 Ethanol Room Temp 30 86
630EthanolRoom Temp3086

Causality Insight: Ethanol serves as a superior solvent because its protic nature stabilizes the transition states during the Knoevenagel condensation and subsequent Michael addition through hydrogen bonding, while maintaining optimal solubility for the organic substrates[4]. Increasing catalyst loading beyond 20 mol% provides no marginal benefit as the active catalytic sites become saturated relative to the substrate concentration[4].

Troubleshooting Guides & FAQs

Q1: My reaction yield for 4H-pyran synthesis is consistently low. How can I isolate the cause? A1: Low yields typically result from incomplete Knoevenagel condensation or failure of the Michael adduct to cyclize[5].

  • Actionable Step: Perform TLC. If the Knoevenagel intermediate (alkene) is present but the final pyran is absent, the issue is the cyclization step. Increase the reaction temperature or switch to a more polar solvent (like ethanol) to facilitate the tautomerization and ring closure[5]. If starting materials remain, evaluate your catalyst.

  • Causality: The initial condensation requires a base/acid dual-activation mechanism. If the catalyst is insufficient or the solvent does not support proton transfer, the electron-deficient alkene will not form, halting the cascade[1],[5].

Q2: My heterogeneous catalyst loses activity after one or two runs. What causes this poisoning? A2: Catalyst deactivation in pyran synthesis is often caused by the adsorption of reaction byproducts or impurities onto the active sites[2].

  • Actionable Step: Ensure all starting materials (especially aldehydes) are freshly purified to remove carboxylic acid oxidation products. Wash the recovered catalyst thoroughly with water and ethanol, then dry it under a vacuum before reuse[4].

  • Causality: Strongly coordinating impurities (like sulfur compounds, halides, or oxidized acids) bind irreversibly to Lewis acid sites on metal oxide catalysts, blocking the coordination of malononitrile and preventing the abstraction of its acidic proton[2].

Q3: I am synthesizing tetrahydropyrans via the Prins cyclization, but my diastereoselectivity (cis/trans ratio) is poor. How do I improve it? A3: Stereocontrol in the Prins cyclization depends heavily on the stability of the oxocarbenium ion intermediate and the nature of the Lewis acid[6].

  • Actionable Step: Lower the reaction temperature and utilize a highly specific Lewis acid (e.g., In(OTf)₃ or TiCl₄) to trap the intermediate efficiently[6].

  • Causality: The reaction proceeds via a chair-like transition state[6]. A lower temperature reduces the kinetic energy, strongly favoring the thermodynamically more stable equatorial positioning of substituents on the oxocarbenium ring, leading to high 2,6-cis or 2,6-trans selectivity depending on the specific alkene geometry and trapping nucleophile[6].

G Issue Issue: Low Product Yield CheckTLC Check TLC for Reaction Progress Issue->CheckTLC Solvent Optimize Solvent (Switch to EtOH) CheckTLC->Solvent Side products seen Catalyst Check Catalyst Purity & Loading CheckTLC->Catalyst Unreacted SM Temp Increase Temperature (Reflux) CheckTLC->Temp Stalled intermediate

Troubleshooting logic tree for resolving low yields in pyran synthesis.

Mechanistic Insights & Biological Pathways

Understanding the downstream applications of pyran derivatives contextualizes the need for high-purity synthesis. Many 4H-pyran derivatives are designed as targeted therapeutics, notably as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in cell cycle progression[1].

When a highly functionalized pyran derivative is introduced into a biological system, it competitively binds to the ATP-binding pocket of CDK2[1]. This binding prevents the phosphorylation of target proteins, effectively halting the cell cycle at the G1/S transition and inducing apoptosis in malignant cells[1].

G Pyran Pyran Derivative CDK2 CDK2 Complex Pyran->CDK2 Inhibits CellCycle Cell Cycle Arrest (G1/S Phase) CDK2->CellCycle Blocks progression Apoptosis Apoptosis / Anticancer Effect CellCycle->Apoptosis

Inhibition of the CDK2 signaling pathway by bioactive pyran derivatives.

References

  • Title: 1 Source: benchchem.com

  • Title: 4 Source: thieme-connect.com

  • Title: 6 Source: beilstein-journals.org

  • Title: 7 Source: mdpi.com

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile . This specific scaffold is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuroprotective agents.

Synthesizing this compound via the double alkylation of 2-pyridylacetonitrile with bis(2-chloroethyl) ether presents several distinct chemoselectivity and regioselectivity challenges. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, selective synthesis.

Part 1: Mechanistic Causality & Reaction Pathways

To troubleshoot this synthesis, one must first understand the structural behavior of the intermediates. 2-Pyridylacetonitrile acts as an ambident nucleophile[1]. Upon deprotonation, the resulting negative charge is delocalized between the α -carbon (a soft nucleophile) and the pyridine nitrogen (a hard nucleophile).

According to Hard-Soft Acid-Base (HSAB) theory, directing the nucleophilic attack toward the soft carbon to achieve the desired C-alkylation requires strict control over the counterion and the solvent environment. Furthermore, the synthesis is not a concerted process; it occurs via a rapid intermolecular SN​2 mono-alkylation, followed by a significantly slower, sterically hindered intramolecular SN​2 cyclization[2].

If the reaction conditions are not perfectly tuned, the system will diverge into three primary failure modes:

  • N-Alkylation: The hard pyridine nitrogen attacks the alkyl chloride, forming an undesired pyridinium salt.

  • Incomplete Cyclization: The reaction stalls at the open-chain mono-alkylated intermediate.

  • Nitrile Hydrolysis: The cyano group is hydrated to an amide or carboxylic acid by the strong base[3].

Mechanistic_Pathways SM 2-Pyridylacetonitrile + bis(2-chloroethyl) ether Deprot Carbanion Intermediate (Ambident Nucleophile) SM->Deprot Base (-H+) C_Alk Mono-Alkylated (C-Alkylation) (Desired Pathway) Deprot->C_Alk Soft Electrophile Attack N_Alk N-Alkylated Pyridinium (Undesired Pathway) Deprot->N_Alk Hard Electrophile Attack Target 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile C_Alk->Target 2nd Deprotonation & Cyclization Elim Vinyl Ether Byproduct (Base Elimination) C_Alk->Elim Excess Heat (E2 Elimination) Hydrolysis Amide/Acid Byproduct (Nitrile Hydrolysis) Target->Hydrolysis Prolonged Aqueous Base

Caption: Mechanistic pathways and competing side reactions in the synthesis of the target tetrahydropyran.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at the mono-alkylated intermediate? A: The α -proton of the mono-alkylated intermediate is significantly less acidic than the starting 2-pyridylacetonitrile due to steric hindrance and the electron-donating effect of the newly attached alkyl chain. If the base concentration drops or the temperature is too low, the second deprotonation fails. Solution: Ensure a minimum of 2.5 to 3.0 equivalents of base are used. Allow the reaction to warm to room temperature (20–25 °C) after the initial exothermic addition to provide the activation energy required for ring closure.

Q2: I am observing significant N-alkylation (pyridinium salt formation) in my LC-MS. How do I suppress this? A: N-alkylation occurs when the hard pyridine nitrogen is exposed and attacks the alkyl chloride. This is exacerbated by using hard counterions (like Li⁺) in highly polar aprotic solvents (like THF or DMF). Solution: Switch to a Phase Transfer Catalysis (PTC) system using 50% aqueous NaOH and tetrabutylammonium bromide (TBAB) in a biphasic mixture (e.g., Toluene/Water)[3]. The bulky TBA⁺ counterion pairs with the carbanion in the organic phase, shielding the hard nitrogen and strictly promoting soft C-alkylation.

Q3: My LC-MS shows the correct mass for the tetrahydropyran ring, but the IR spectrum lacks the characteristic nitrile stretch (~2220 cm⁻¹). What happened? A: You have over-hydrolyzed the product. The cyano group is highly susceptible to base-catalyzed hydration, forming a primary amide or carboxylic acid when exposed to strong aqueous bases for prolonged periods or at elevated temperatures. Solution: Strictly control the reaction time by monitoring via TLC/LC-MS. Maintain the reaction temperature below 40 °C, and quench the reaction immediately with ice water once cyclization is complete to dilute the base.

Q4: What causes the formation of vinyl ethers in my reaction mixture? A: Bis(2-chloroethyl) ether can undergo E2 elimination instead of SN​2 substitution if the base is too concentrated or if the temperature spikes during addition. Solution: Add the 50% NaOH dropwise at 0–5 °C to dissipate the heat of mixing, and ensure vigorous stirring (>500 rpm) to prevent localized high concentrations of base.

Part 3: Data Presentation - Base & Solvent Optimization

The choice of base and solvent dictates the trajectory of the reaction. The table below summarizes the quantitative impact of various systems on selectivity and yield.

Base / Solvent SystemTemperatureC-Alkylation SelectivityCyclization EfficiencyNitrile Hydrolysis Risk
NaH / DMF 0 °C to RTModerate (~70%)High (>90%)Low
LDA / THF -78 °C to 0 °CLow (N-alkylation favored)Low (Stalls at mono)None
50% NaOH / Toluene + TBAB 0 °C to 40 °CExcellent (>95%) High (>85%) Moderate (Time-dependent)
K₂CO₃ / CH₃CN RefluxHigh (>90%)Very Low (<20%)Low

Note: The PTC system (NaOH/Toluene/TBAB) provides the best balance of chemoselectivity and cyclization efficiency, provided the reaction time is strictly monitored to prevent hydrolysis.

Part 4: Self-Validating Experimental Protocol

The following methodology utilizes Phase Transfer Catalysis (PTC) to maximize C-alkylation and ring closure while minimizing side reactions[3].

Objective: Selective di-alkylation and cyclization of 2-pyridylacetonitrile.

  • Biphasic Setup: In a thoroughly dried round-bottom flask, dissolve 1.0 eq of 2-pyridylacetonitrile and 1.1 eq of bis(2-chloroethyl) ether in toluene (10 volumes). Add 0.05 eq of tetrabutylammonium bromide (TBAB).

    • Causality: Toluene isolates the organic reactants from the bulk aqueous base, while TBAB shuttles the hydroxide ions into the organic layer, promoting soft C-alkylation.

  • Controlled Deprotonation: Cool the mixture to 0–5 °C using an ice bath. Vigorously stir (>500 rpm) and add 3.0 eq of 50% w/w aqueous NaOH dropwise over 30 minutes.

    • Validation Check: The organic layer should transition to a deep red/purple color, indicating the formation of the delocalized carbanion.

  • Alkylation & Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material ( Rf​ ~0.3) and the mono-alkylated intermediate ( Rf​ ~0.4) should disappear, replaced by the non-polar di-alkylated product ( Rf​ ~0.6).

  • Quench & Phase Separation: Cool the reaction back to 0 °C. Quench by slowly adding ice-cold distilled water (equal to the toluene volume) to dilute the base and halt nitrile hydrolysis. Separate the phases and extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

Experimental_Workflow Step1 1. Setup 2-Pyridylacetonitrile + PTC (TBAB) Step2 2. Base Addition Dropwise 50% NaOH at 0-5 °C Step1->Step2 Step3 3. Alkylation Add bis(2-chloroethyl) ether Warm to RT Step2->Step3 Step4 4. Cyclization Stir 12-16h Monitor via LC-MS Step3->Step4 Step5 5. Quench Ice Water + Extraction (Protect Nitrile) Step4->Step5

Caption: Step-by-step phase transfer catalysis (PTC) workflow for selective di-alkylation and cyclization.

References

  • Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Reusable Glucose-Based Crown Ethers Anchored to PVC Source: Molecules (MDPI) URL:[Link][3]

  • Some Reactions with 4-Cyano-4-phenyltetrahydropyran Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

Sources

Optimization

Technical Support Center: Method Development &amp; Scale-Up for 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Production

[fillcolor="#FF69B4", fontcolor="#000000", Refining Detailed Workflow I'm now putting the final touches on the workflow, ensuring the experimental protocol, DOT diagrams, and data summary are perfectly aligned and clearl...

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Detailed Workflow

I'm now putting the final touches on the workflow, ensuring the experimental protocol, DOT diagrams, and data summary are perfectly aligned and clearly demonstrate mechanistic causality. The goal is to provide a complete and self-validating guide to this method. The focus is on providing all relevant material to reproduce the method and perform it safely.

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile . This intermediate is a critical building block in the development of neuroactive pharmaceutical agents (e.g., histamine H3 receptor antagonists).

The conventional synthetic route relies on a double alkylation of 2-pyridylacetonitrile with bis(2-chloroethyl) ether under Phase-Transfer Catalysis (PTC) conditions [1]. While straightforward at the bench scale, transitioning this highly exothermic, biphasic reaction to pilot-plant scale introduces significant chemical engineering and safety challenges. This guide is designed by Senior Application Scientists to provide you with field-proven, mechanistically grounded solutions.

Mechanistic Overview & Reaction Pathway

To successfully scale this process, one must understand the causality of the reaction dynamics. The transformation is a sequential SN​2 process. The initial deprotonation of the highly acidic methylene protons of 2-pyridylacetonitrile is facilitated by a PTC (e.g., TEBAC) transferring hydroxide ions into the organic phase. The first alkylation forms a mono-alkylated intermediate, which undergoes rapid intramolecular cyclization to form the tetrahydropyran ring.

ReactionPathway SM 2-Pyridylacetonitrile + Bis(2-chloroethyl) ether Deprotonation PTC / 50% NaOH Deprotonation SM->Deprotonation Mono Mono-alkylated Intermediate Deprotonation->Mono SN2 Alkylation Cyclization Intramolecular Cyclization (Fast) Mono->Cyclization Product 4-(Pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile Cyclization->Product SN2 Ring Closure Hydrolysis Side Reaction: Nitrile Hydrolysis Product->Hydrolysis Excess Base / Heat

Logical pathway of the PTC double-alkylation and potential side reactions.

Scale-Up Troubleshooting & FAQs

Q1: How do I control the severe exotherm during the double alkylation at the 10+ kg scale?

The Issue: Mixing all reagents batch-wise leads to an uncontrollable thermal runaway due to the massive heat of reaction released during the double SN​2 displacement. The Causality: The reaction rate in a biphasic system is mass-transfer limited. If base is present in excess from the start, the reaction proceeds faster than the reactor's cooling jacket can remove heat. The Solution: Transition to a semi-batch dosing strategy . Charge the organic solvent (toluene), 2-pyridylacetonitrile, bis(2-chloroethyl) ether, and the PTC catalyst first. Heat the mixture to 65 °C, and then continuously dose the 50% NaOH solution over 3–4 hours. By doing this, the reaction rate is strictly governed by the base addition rate.

Q2: We are observing significant nitrile hydrolysis (amide/acid formation). How can we suppress this?

The Issue: The final API intermediate is contaminated with 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide. The Causality: Nitrile groups are highly susceptible to hydration in the presence of strong aqueous bases (like 50% NaOH) at elevated temperatures [3]. Prolonged aging at >75 °C drives this side reaction. The Solution: Strictly cap the reaction temperature at 72 °C. Limit the NaOH to exactly 3.0 equivalents. Most importantly, do not leave the reaction stirring overnight. Once In-Process Control (IPC) shows <2% mono-alkylated intermediate, immediately quench the reaction with cold water/brine to drop the temperature below 25 °C and dilute the base.

Q3: Emulsions are severely delaying our phase separation during workup. What is the root cause and solution?

The Issue: The aqueous quench results in a thick "rag layer" that takes hours to separate. The Causality: The PTC catalyst (TEBAC) acts as a surfactant, drastically lowering the interfacial tension between toluene and water. Furthermore, the densities of the organic product solution and the diluted aqueous base become too similar, preventing gravity-driven separation. The Solution: Use a Self-Validating Density Check . Quench the reaction with 15% w/w NaCl (brine) instead of pure water. This artificially increases the density of the aqueous phase. Validation: Extract a 10 mL sample of the lower aqueous layer and measure its density; it must be >1.15 g/mL to ensure a clean, rapid phase split.

Q4: What is the recommended strategy for minimizing the highly toxic bis(2-chloroethyl) ether in the final product?

The Issue: Bis(2-chloroethyl) ether is an acutely toxic and potentially carcinogenic alkylating agent [2]. Residual traces pose severe safety and regulatory risks. The Causality: Using an excess of the dihalide ensures complete consumption of the pyridine starting material but leaves dangerous unreacted ether in the organic phase. The Solution: Invert the stoichiometry. Use a slight stoichiometric deficit of bis(2-chloroethyl) ether (0.96 – 0.98 eq) relative to 2-pyridylacetonitrile. Any trace amounts remaining can be efficiently removed via vacuum distillation during solvent concentration, as bis(2-chloroethyl) ether has a boiling point of ~178 °C and co-distills with toluene under vacuum.

Standardized Experimental Protocol

The following protocol integrates the troubleshooting principles above into a self-validating workflow designed for pilot-scale execution.

ScaleUpWorkflow Prep 1. Reagent Preparation (Toluene, SM, TEBAC) Dosing 2. Semi-Batch Dosing (Controlled 50% NaOH) Prep->Dosing Reaction 3. Biphasic Reaction (70°C, High Agitation) Dosing->Reaction Exotherm Control Quench 4. Aqueous Brine Quench & Phase Separation Reaction->Quench Prevent Hydrolysis Purification 5. Concentration & Recrystallization Quench->Purification Emulsion Resolution

Step-by-step scale-up workflow for tetrahydropyran cyclization.
Step-by-Step Methodology
  • Reactor Preparation: Purge a glass-lined reactor with N2​ . Charge Toluene (10 volumes), 2-pyridylacetonitrile (1.00 eq), bis(2-chloroethyl) ether (0.98 eq), and Triethylbenzylammonium chloride (TEBAC, 0.05 eq).

  • Agitation & Heating: Initiate vigorous agitation (>200 RPM) to ensure a high interfacial surface area. Heat the batch to 65 °C.

  • Controlled Dosing (Semi-Batch): Begin dosing 50% w/w aqueous NaOH (3.00 eq) via a metering pump over 3.0 hours.

    • Self-Validation Checkpoint 1: Monitor the jacket temperature ( ΔT ). If the internal temperature drops while dosing base, stop dosing immediately . This indicates a loss of agitation or phase separation; continued dosing will pool the base and cause a delayed, catastrophic thermal runaway once mixing resumes.

  • Aging: Once dosing is complete, maintain the internal temperature at 70 °C for 1 hour. Sample for HPLC analysis (Target: <2% mono-alkylated intermediate).

  • Quench: Cool the reactor to 25 °C. Add 15% w/w aqueous NaCl (5 volumes) to quench the reaction and dilute the base.

    • Self-Validation Checkpoint 2: Measure the density of the lower aqueous layer. Proceed to separation only if density > 1.15 g/mL.

  • Phase Separation: Stop agitation and allow the phases to settle for 45 minutes. Discard the lower aqueous waste layer.

  • Washing & Concentration: Wash the upper organic layer with water (3 volumes). Concentrate the organic layer under reduced pressure (vacuum < 50 mbar, jacket < 60 °C) to remove toluene and any trace bis(2-chloroethyl) ether.

  • Crystallization: Recrystallize the crude oil from MTBE/Heptane to yield the pure 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

Quantitative Data Summary

The following table summarizes the Critical Process Parameters (CPPs) required to maintain the integrity of the reaction and ensure safety during scale-up.

ParameterTarget RangeCausality / Rationale
NaOH Concentration 50% w/wRequired to maintain sufficient basicity in the aqueous phase while minimizing water volume to prevent nitrile hydrolysis.
Dosing Temperature 65 °C – 70 °CBalances the activation energy required for the SN​2 cyclization against the risk of thermal runaway.
Reagent Stoichiometry 0.98 eq DihalideEnsures the highly toxic bis(2-chloroethyl) ether is the limiting reagent, minimizing residual carryover.
Agitation Speed > 200 RPMCritical for maintaining the interfacial surface area in the biphasic PTC system; prevents base pooling.
Aqueous Quench Density > 1.15 g/mLGuarantees a rapid and clean phase separation by overcoming the surfactant effects of the PTC catalyst.

References

  • Title: Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof (Patent US20050038092A1)
  • Title: Chemicals requiring SOPs - Environmental Health & Safety Source: University of California, Merced URL
  • Title: 4-Cyanotetrahydro-4H-pyran | 4295-99-2 Source: ChemicalBook URL
Troubleshooting

Technical Support Center: Addressing Batch-to-Batch Variability in Compound Synthesis

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and miti...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate batch-to-batch variability in compound synthesis. Achieving consistency is paramount for reliable data, scalable processes, and ensuring the safety and efficacy of the final product.[1][2] This resource provides a structured approach to troubleshooting common issues through FAQs, in-depth guides, and best practices.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a critical issue?

Batch-to-batch variability refers to the measurable differences in quality attributes between discrete production runs of the same compound.[3] These variations can manifest as changes in yield, impurity profiles, physical properties (like color or crystal form), and ultimately, biological activity.[2] In pharmaceutical development, such inconsistency is a significant risk, as it can directly impact a drug's bioavailability, efficacy, and safety profile, while also posing challenges for regulatory approval.[1][4]

Q2: What are the most common root causes of batch-to-batch variability?

Variability rarely stems from a single source. It is typically a result of subtle fluctuations in one or more of the following areas:

  • Raw Materials: Inherent variability in starting materials, reagents, and solvents (e.g., purity, moisture content, particle size) is a primary contributor.[1][5]

  • Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, agitation speed, and addition rates can significantly alter reaction kinetics and outcomes.[1][6]

  • Human Factors: Differences in operator techniques, even when following the same Standard Operating Procedure (SOP), can introduce variability.[7]

  • Equipment: Variations in equipment performance, calibration, or cleaning can affect the reaction environment.

  • Post-Reaction Work-up: Inconsistencies during extraction, crystallization, and purification can lead to differences in product purity and form.[8]

Q3: What is the difference between an impurity and a side product?

An impurity is any unwanted component present in the final product.[9] Impurities can be categorized based on their origin:

  • Side Products: Formed from competing reaction pathways that consume the starting materials.

  • By-products: Formed in the main reaction alongside the desired product.

  • Degradation Products: Result from the breakdown of the desired product during the reaction or storage.

  • Unreacted Starting Materials/Reagents: Residual components that were not fully consumed.

  • Contaminants: Introduced from external sources, such as solvents, catalysts, or equipment leachables.[][11]

A consistent impurity profile from batch to batch is a strong indicator of a well-controlled manufacturing process.[1][12]

Q4: How can Process Analytical Technology (PAT) help improve consistency?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[13][14] Instead of relying solely on end-product testing, PAT uses in-line or on-line analytical tools (e.g., NIR or Raman spectroscopy) to monitor a process in real-time.[1][15] This allows for immediate adjustments to be made during manufacturing, preventing deviations and ensuring the final product meets its specifications.[1][16]

Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving specific variability issues.

Guide 1: Inconsistent Yields

Issue: My reaction yield is significantly lower than expected and varies between batches. Where do I start?

Low and variable yields are often symptoms of incomplete reactions, competing side reactions, or product loss during work-up.[17][18]

Step-by-Step Diagnostic Protocol:
  • Analyze the Crude Product and Mother Liquor: Before any purification, take a sample of the crude reaction mixture and the filtrate (mother liquor) after product isolation. Use analytical techniques like NMR, LC-MS, or GC-MS to identify the components.[17]

    • Finding A: Significant amount of starting material remaining.

      • Cause: Incomplete reaction.[17][18]

      • Troubleshooting:

        • Reaction Time: Extend the reaction time. Monitor the reaction progress to determine the optimal duration.[17]

        • Temperature: Increase the reaction temperature cautiously. Even small temperature deviations can affect reaction rates.[19]

        • Reagent Purity/Activity: Verify the purity and activity of all reagents, especially catalysts.[17] Impurities in starting materials can inhibit the reaction.[18]

    • Finding B: Presence of known or unexpected side products.

      • Cause: Competing side reactions are favored.[17]

      • Troubleshooting:

        • Optimize Conditions: Re-evaluate the reaction temperature and reactant concentrations. Higher concentrations or temperatures can sometimes promote side reactions.[17]

        • Order of Addition: Change the order or rate of reagent addition. Slow addition of a reactive species can often minimize side product formation.

    • Finding C: High concentration of product in the mother liquor.

      • Cause: Product loss during work-up and purification.[20]

      • Troubleshooting:

        • Crystallization: You may be using too much recrystallization solvent. Use the minimum amount of hot solvent required.[8][20] Consider cooling the filtrate to obtain a second crop of crystals.

        • Extraction: Ensure the pH is optimal for partitioning your product into the organic layer. Perform multiple extractions with smaller volumes of solvent for better efficiency.[17]

Workflow for Diagnosing Inconsistent Yields ```dot

G start Inconsistent Yield Observed analyze_crude Analyze Crude Product & Mother Liquor (LC-MS, NMR) start->analyze_crude decision What is the main component besides product? analyze_crude->decision sm Unreacted Starting Material decision->sm Starting Material side_products Side Products decision->side_products Side Products product_in_liquor High Product Conc. in Mother Liquor decision->product_in_liquor Product incomplete_rxn Root Cause: Incomplete Reaction sm->incomplete_rxn competing_rxn Root Cause: Competing Reactions side_products->competing_rxn workup_loss Root Cause: Work-up/Purification Loss product_in_liquor->workup_loss solution_incomplete Action: - Extend Reaction Time - Increase Temperature - Check Reagent Purity incomplete_rxn->solution_incomplete solution_competing Action: - Optimize Temp/Conc. - Change Reagent Addition Order competing_rxn->solution_competing solution_workup Action: - Optimize Crystallization Solvent Volume - Check Extraction pH - Perform Multiple Extractions workup_loss->solution_workup

Caption: Decision tree for selecting appropriate analytical techniques.

Advanced Concepts: A Proactive Approach to Quality

Quality by Design (QbD)

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. [1]It begins with predefined objectives and emphasizes product and process understanding and process control. [1]Instead of reacting to batch failures, QbD aims to build quality into the manufacturing process from the start. [1] The core elements of QbD include:

  • Define a Target Product Quality Profile (TPQP): This outlines the desired characteristics of the final product. [1]2. Identify Critical Quality Attributes (CQAs): These are the physical, chemical, and biological properties of the product that should be within an appropriate limit to ensure the desired product quality. [13]3. Identify Critical Process Parameters (CPPs): These are the process parameters that, when varied, have a direct impact on a CQA. [13][14]4. Establish a Design Space: This is the multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality. [21]Operating within the design space will result in a product that meets its quality attributes.

Quality by Design (QbD) Workflow

QbD_Workflow TPP 1. Define Target Product Quality Profile (TPQP) CQA 2. Identify Critical Quality Attributes (CQAs) TPP->CQA CPP 3. Link Process Parameters (CPPs) to CQAs via Risk Assessment CQA->CPP DoE 4. Design of Experiments (DoE) to Model Relationships CPP->DoE DS 5. Establish Design Space DoE->DS CS 6. Implement a Control Strategy (incl. PAT) DS->CS CI 7. Continual Improvement CS->CI

Caption: A simplified workflow illustrating the principles of Quality by Design (QbD).

By understanding the relationship between process inputs and product quality, you can create a robust manufacturing process that is less susceptible to variability and consistently delivers a high-quality product.

References

  • Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19). Arbor Pharmchem.
  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. LinkedIn.
  • Process analytical technology. Wikipedia.
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science (RSC Publishing). DOI:10.1039/D4SC03017F.
  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems.
  • Technical Support Center: Troubleshooting Low-Yield Chemical Reactions. Benchchem.
  • What is Process Analytical Technology (PAT)? UST.
  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy.
  • Process Analytical Technology (PAT). Bruker.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • What is Process Analytical Technology? A Clear Guide to PAT and How to Get Started in the Industry. Innopharma Technology.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). At Tianming Pharmaceutical.
  • Lebrun, P., et al. (2018, February 13). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. PubMed.
  • How We Ensure Batch-to-Batch Consistency. (2026, January 4). livewellhealthcare.in.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024, May 29). Hilaris.
  • Biopharma Takes On Raw Material Variability. (2026, March 12). BioPharm International.
  • 5 Ways to Improve Batch Consistency Without Changing Your Process. Scimed.
  • Why Your Chemistry Experiments Rarely Hit 100% Yield: The Real-World Hurdles. (2026, January 27). Medium.
  • Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Ovid.
  • Chemical Synthesis Batch to Continuous Manufacturing. (2023, November 29). Kewaunee.
  • Batch to Batch Consistency. Natural Health Science Foundation.
  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2014, October 28). ACS Publications.
  • AI Strategies That Improve Batch-to-Batch Consistency in Chemical Plants. (2025, September 19). Imubit.
  • 8 Tips to Improve Your Research Reproducibility. (2025, February 27). Bitesize Bio.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). Symbiosis Online Publishing.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). LinkedIn.
  • Rigor and Reproducibility [NIH Guideline]. UNC Department of Chemistry X-ray Core Laboratory.
  • Impurity Profiling in APIs: Strategies & Control. BOC Sciences.
  • Batch to Batch Variation. Sustainability.
  • How do you get better at increasing yields? (2018, August 23). Reddit.
  • Controlling raw materials variability for batch consistency when scaling up. Thermo Fisher Scientific.
  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025, April 3). Tristar Intermediates.
  • Lifecycle Management of Impurity Profiles. (2026, February 25). ResolveMass Laboratories Inc.
  • Impurity Profiling of Chemical Reactions | Process Development Strategies. Mettler Toledo.
  • What are some experimental errors that affect the percent yield in a chemical reaction? (2019, March 17). Quora.
  • Rigor and Reproducibility. Clinical & Translational Science Institute.
  • Reducing Raw Material Variability and Increasing Cell Culture Process Control. (2021, January 6). Bio-Process International.
  • Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. (2012, October 23). Minitab.
  • Raw Material Variability in Biomanufacturing: A Case Study Using Poloxamer 188. (2023, December 16). LinkedIn.
  • Statistical techniques for testing batch to batch variability and accelerated testing. ProQuest.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). ResearchGate.
  • The role of assay methods in characterizing the quality of bulk pharmaceuticals. PMC.
  • Controlling Analytical Method Variability with Key Approaches to Sample Handling and Preparation. (2020, March 21). Waters Corporation.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). LinkedIn.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the isolation and crystallization of 4-(pyridin-2-yl)tetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the isolation and crystallization of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1368615-99-9).

This compound is a critical quaternary center-containing intermediate frequently utilized in the synthesis of selective kinase inhibitors (such as CDK9 and JAK inhibitors)[1][2][3]. Due to its specific structural motifs—a highly polar carbonitrile group, a hydrogen-bond accepting 2-pyridyl ring, and a lipophilic tetrahydropyran backbone—its thermodynamic phase behavior is highly non-ideal. This often leads to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[4][5].

Crystallization Decision Matrix & Workflow

To successfully isolate high-purity crystals, your process must navigate around the liquid-liquid binodal curve. The logic flow below outlines the critical path for optimizing this crystallization.

G Start Crude 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile Solvent Solvent Screening (Avoid H-bond donors) Start->Solvent LLPS Oiling Out (LLPS) Detected? Solvent->LLPS AntiSolvent Adjust Anti-Solvent (Heptane/Toluene) LLPS->AntiSolvent Yes Seeding Introduce Seeds at Metastable Zone LLPS->Seeding No AntiSolvent->Seeding Cooling Controlled Cooling (0.1 °C/min) Seeding->Cooling Isolation Filtration & Drying (High Purity Crystals) Cooling->Isolation

Workflow for optimizing crystallization and mitigating liquid-liquid phase separation (LLPS).

Thermodynamic Phase Behavior & Solubility Data

Selecting the correct solvent system is the foundational step in preventing LLPS. The table below summarizes the representative solubility profile of this intermediate. A Toluene/Heptane system is highly recommended to flatten the supersaturation curve and widen the metastable zone.

Solvent SystemSolubility at 25 °C (mg/mL)Solubility at 60 °C (mg/mL)Phase Behavior / Mechanistic Notes
Dichloromethane (DCM) > 200> 400Too soluble; extreme risk of oiling out upon anti-solvent addition.
Ethyl Acetate (EtOAc) 85210Good primary solvent, but steep solubility curve promotes rapid LLPS.
Toluene 45130Optimal primary solvent; moderate temperature dependence prevents shock nucleation.
Heptane < 512Optimal anti-solvent; drives yield without inducing rapid demixing.
Water / Aqueous < 1< 2Poor solvent; high risk of forming sticky hydrates via the pyridine nitrogen.

Troubleshooting FAQs

Q1: Why does my product "oil out" (form a milky emulsion) instead of crystallizing upon cooling or anti-solvent addition?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the solution exceeds the liquid-liquid binodal boundary before it crosses the solid-liquid solubility boundary[4][5]. Because 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile has a relatively low melting point and high affinity for polar aprotic solvents, the system prefers to separate into a solute-rich oil phase and a solvent-rich phase rather than forming a rigid crystal lattice[6]. The Solution: You must bypass the miscibility gap. Do this by shifting to a solvent system that flattens the solubility curve (e.g., Toluene/Heptane instead of DCM/Hexane) and strictly implementing a seeding strategy inside the metastable zone before the oiling-out boundary is reached[7].

Q2: My isolated solid is a sticky, gummy paste rather than a free-flowing powder. How do I fix this?

The Causality: The 2-pyridyl nitrogen is a strong hydrogen-bond acceptor. If there is residual water in your crude mixture or if you are using aqueous solvent mixtures, the compound can form unstable hydrates or solvates. Furthermore, if the product oils out first and then spontaneously solidifies, it traps impurities and solvent within an amorphous, gel-like matrix[4][8]. The Solution: Control the water activity ( aw​ ). Ensure your crude stream is dried (e.g., via azeotropic distillation with toluene) prior to crystallization. Avoid alcohols or water as anti-solvents; stick to strictly anhydrous aliphatic hydrocarbons like heptane.

Q3: My crystal yield is low, and filtration takes hours. How can I improve the crystal morphology?

The Causality: Rapid, uncontrolled primary nucleation (often caused by crashing the product out with fast cooling or rapid anti-solvent addition) generates massive amounts of fine, needle-like crystals. These fines blind the pores of your filter media, halting filtration[6]. The Solution: Shift the kinetics from nucleation to crystal growth. By holding the temperature steady after seeding and then applying a very slow, controlled cooling ramp (0.1 °C/min), solute molecules will integrate into the existing seed lattice rather than forming new, microscopic nuclei.

Self-Validating Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Dissolution and Azeotropic Drying

  • Action: Dissolve 10.0 g of crude 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile in 75 mL of Toluene. Heat the jacketed reactor to 65 °C. Distill off 15 mL of Toluene to remove residual water azeotropically.

  • Validation Check: The solution must be completely transparent with no visual Schlieren lines or turbidity. If cloudy, hold at 65 °C until clear.

Step 2: Metastable Zone Entry (Anti-Solvent Addition)

  • Action: While maintaining high agitation (e.g., 250 RPM) at 65 °C, dose in 20 mL of Heptane at a rate of 1 mL/min.

  • Validation Check: The solution must remain clear. If localized cloudiness persists for >10 seconds after a drop of Heptane hits the solution, you have breached the metastable limit. Immediately heat by 5 °C to re-dissolve, then cool back to 65 °C.

Step 3: Seeding

  • Action: Introduce 0.1 g (1 wt%) of high-purity, milled seed crystals of the target compound suspended in 1 mL of Heptane.

  • Validation Check: Age the suspension for 30 minutes at 65 °C. The seeds should remain suspended and visible without dissolving (which would mean the solution is undersaturated) or rapidly multiplying into a thick slurry (which would mean the solution is over-supersaturated).

Step 4: Crystal Growth and Controlled Cooling

  • Action: Dose an additional 40 mL of Heptane at 0.5 mL/min. Once addition is complete, initiate a linear cooling ramp from 65 °C to 5 °C at a rate of 0.1 °C/min (approx. 10 hours).

  • Validation Check: Monitor via in-line microscopy (e.g., FBRM or EasyViewer) or visual inspection. You should observe the steady growth of blocky crystals without the sudden appearance of spherical oil droplets[4][6].

Step 5: Isolation

  • Action: Filter the slurry using a sintered glass funnel. Wash the cake with 20 mL of cold (5 °C) Toluene/Heptane (1:4 v/v). Dry under vacuum at 40 °C for 12 hours.

References

  • Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. The Journal of Organic Chemistry, 2012.[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 2005.[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, 2006.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 2019.[Link]

Sources

Troubleshooting

Improving oral bioavailability of pyrazole inhibitors.

Welcome to the Preclinical Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cross the "valley of death" in drug discovery: translating pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cross the "valley of death" in drug discovery: translating potent in vitro pyrazole-based kinase or receptor inhibitors into orally bioavailable in vivo probes or therapeutics.

Pyrazole scaffolds are privileged structures in medicinal chemistry due to their excellent hydrogen-bonding capabilities. However, they notoriously suffer from poor aqueous solubility, high efflux ratios, and rapid oxidative metabolism[1].

This guide provides actionable, self-validating troubleshooting protocols to diagnose and overcome these barriers.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your compound or formulation, you must identify the root cause of poor oral bioavailability ( F ). Bioavailability is dictated by the equation F=Fa​×Fg​×Fh​ , meaning it is a product of the fraction absorbed ( Fa​ ), the fraction escaping gut metabolism ( Fg​ ), and the fraction escaping hepatic first-pass metabolism ( Fh​ ).

BioavailabilityDiagnostics Start Poor In Vivo Oral Bioavailability (F < 20%) Solubility 1. Aqueous Solubility (Thermodynamic & Kinetic) Start->Solubility Permeability 2. Permeability & Efflux (Caco-2 / PAMPA) Start->Permeability Metabolism 3. Metabolic Stability (Liver Microsomes/Hepatocytes) Start->Metabolism BrickDust Low Solubility 'Brick Dust' or 'Grease Ball' Solubility->BrickDust Efflux Low Papp or High Efflux (Efflux Ratio > 2) Permeability->Efflux HighClearance High Intrinsic Clearance (Cl_int) Metabolism->HighClearance Formulation Action: Amorphous Solid Dispersions / Lipid Formulations BrickDust->Formulation Prodrug Action: Prodrugs or P-gp Inhibitor Co-dosing Efflux->Prodrug MedicinalChem Action: Block Metabolic Soft Spots (e.g., Fluorination) HighClearance->MedicinalChem

Diagnostic workflow for identifying and resolving the root causes of poor oral bioavailability.

FAQ & Troubleshooting 1: Solubility & Dissolution Issues

Q: My pyrazole inhibitor shows excellent target inhibition but precipitates immediately in simulated gastric fluid (SGF). How do I determine the cause and formulate it properly?

A: Pyrazole derivatives frequently exhibit poor biopharmaceutical profiles, falling into Biopharmaceutics Classification System (BCS) Class II or IV[2]. We classify poorly soluble molecules into two categories based on their causality:

  • "Brick Dust" : High melting point (>200°C), highly crystalline, and strong intermolecular hydrogen bonding (often due to the pyrazole NH/N acting as donors/acceptors). Solubility is limited by the high energy required to break the crystal lattice[2].

  • "Grease Ball" : High lipophilicity (LogP > 4) and low melting point. Solubility is limited by the inability of water molecules to solvate the hydrophobic surface[2].

Troubleshooting: If your compound is a "grease ball," lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS) are highly effective. If it is "brick dust," disrupting the crystal lattice is mandatory. Creating an Amorphous Solid Dispersion (ASD) using polymers like Soluplus® and HP-β-CD forces the pyrazole into a high-energy amorphous state, drastically improving the dissolution rate and total plasma exposure (AUC)[3].

Table 1: Quantitative Impact of Formulation on Pyrazole PK Parameters (Example: LN002)

Formulation TypeCmaxAUC0-t (µg/mL·h)Relative BioavailabilityMechanism of Enhancement
Aqueous Suspension Low2.28 ± 0.23Baseline (1.0x)Poor dissolution limits gastrointestinal absorption[3].
Physical Mixture Moderate~4.62 (In vitro %)*N/ASlight wettability improvement via excipient proximity[3].
Amorphous Solid Dispersion High7.72 ± 0.503.38-fold increase Disruption of crystal lattice to a stable amorphous state[3].

*In vitro dissolution rate at 180 min used as a proxy for physical mixture comparison.

FAQ & Troubleshooting 2: Permeability & Efflux

Q: My pyrazole compound is highly soluble but still has low oral exposure. Caco-2 data shows an efflux ratio of 15. What is happening, and how do I fix it?

A: Your compound is likely a substrate for apical efflux transporters, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Pyrazole scaffolds—especially those that are tetra-substituted or highly lipophilic—are frequently recognized by P-gp, which pumps the drug back into the intestinal lumen, restricting absorption and preventing blood-brain barrier penetration[4].

Troubleshooting: Run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., Verapamil). If the apparent permeability ( Papp​ ) in the Apical-to-Basolateral (A-to-B) direction increases and the efflux ratio drops below 2, P-gp is the culprit. From a medicinal chemistry standpoint, reducing the number of hydrogen bond acceptors or introducing polar, ionizable substituents can help evade efflux while simultaneously improving aqueous solubility[5].

Protocol: Self-Validating Caco-2 Permeability & Efflux Assay

Causality & Validation: We use Lucifer Yellow to validate monolayer integrity. If the tight junctions fail, paracellular leakage will artificially inflate your Papp​ values, leading to false positives for absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Preparation: Prepare the pyrazole inhibitor at 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent monolayer toxicity.

  • Bidirectional Dosing:

    • A-to-B: Add 0.2 mL dosing solution to the Apical chamber; 0.8 mL blank HBSS to the Basolateral chamber.

    • B-to-A: Add 0.8 mL dosing solution to the Basolateral chamber; 0.2 mL blank HBSS to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Integrity Check (Critical): Post-assay, add 100 µM Lucifer Yellow to the apical chamber. A basolateral fluorescence reading indicating <1% permeability confirms the monolayer remained intact during the assay.

  • Analysis: Quantify the compound via LC-MS/MS. Calculate Efflux Ratio (ER) = Papp​(B−to−A)/Papp​(A−to−B) .

FAQ & Troubleshooting 3: Metabolic Stability & Clearance

Q: My compound has good solubility and permeability, but the in vivo half-life is less than 30 minutes. How do I pinpoint the metabolic soft spots?

A: Rapid plasma clearance exceeding hepatic blood flow is a common pitfall for pyrazole derivatives, driven by extensive CYP450-mediated oxidative metabolism[1]. The solvent-exposed regions of the pyrazole ring, particularly methyl or aryl substituents, are classic "soft spots" for oxidation[5].

Troubleshooting: You must establish an in vitro-in vivo correlation (IVIVE). If your intrinsic clearance ( CLint​ ) in mouse or human liver microsomes is high, hepatic first-pass metabolism is destroying your bioavailability[5]. Conduct a metabolite identification (MetID) study using LC-HRMS after microsomal incubation to find the exact site of oxidation (e.g., M+16 peaks indicating hydroxylation). Once identified, block the soft spot via bioisosteric replacement (e.g., replacing a vulnerable methyl group with a trifluoromethyl group).

IVIVEWorkflow Step1 In Vitro Incubation (Liver Microsomes + NADPH) Step2 Determine Half-Life (t1/2) via LC-MS/MS depletion Step1->Step2 Step3 Calculate In Vitro CL_int (uL/min/mg protein) Step2->Step3 Step4 Scale to In Vivo CL_int (mg protein/g liver) Step3->Step4 Step5 Predict Hepatic Clearance (CL_H) using Well-Stirred Model Step4->Step5 Decision Is CL_H > 50% Hepatic Blood Flow? Step5->Decision Yes Yes: Perform MetID & Optimize Scaffold Decision->Yes High Clearance No No: Proceed to In Vivo PK Studies Decision->No Low Clearance

In vitro to in vivo extrapolation (IVIVE) workflow for predicting hepatic clearance.

Protocol: Self-Validating Liver Microsomal Stability Assay

Causality & Validation: We use NADPH to selectively activate CYP450 enzymes. A parallel control without NADPH is strictly required to rule out chemical instability or non-CYP degradation (e.g., hydrolysis in the buffer).

  • Preparation: Thaw pooled human or animal liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) and the pyrazole inhibitor (final concentration 1 µM, keeping organic solvent <0.5%) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation Controls (Critical): Run a parallel incubation without NADPH. If the compound depletes here, it is chemically unstable, not metabolically cleared. Run a positive control (e.g., Verapamil) to validate microsomal enzyme activity.

  • Processing & Calculation: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time. The slope of the linear regression is −k . Calculate t1/2​=0.693/k , and derive CLint​=(k×V)/M (where V is incubation volume and M is microsomal protein mass).

References

  • Source: nih.
  • Source: aacrjournals.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.

Sources

Optimization

Technical Support Center: Strategies to Minimize Off-Target Effects of ALK5 Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Activin receptor-like kinase 5 (ALK5) inhibitors. This guide is designed to provide you with in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Activin receptor-like kinase 5 (ALK5) inhibitors. This guide is designed to provide you with in-depth technical and practical advice to help you anticipate, troubleshoot, and minimize off-target effects in your experiments, ensuring the generation of robust and reproducible data.

Introduction to ALK5 and the Importance of Selectivity

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta receptor 1 (TGFBR1), is a serine/threonine kinase that is a critical component of the TGF-β signaling pathway.[1][2] This pathway is fundamental to a vast array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[3] Dysregulation of TGF-β/ALK5 signaling is a key factor in the pathology of numerous diseases, most notably cancer and fibrosis.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments with ALK5 inhibitors in a question-and-answer format.

Issue 1: My cells exhibit an unexpected phenotype (e.g., toxicity, altered morphology) that doesn't align with known ALK5 function.

Question: I'm observing a cellular response that I can't attribute to the inhibition of the canonical TGF-β pathway. How can I determine if this is an off-target effect?

Answer: This is a critical observation that warrants a systematic investigation to distinguish between on-target and off-target effects.

Causality and Experimental Rationale: An unexpected phenotype can arise from the inhibitor acting on other kinases or cellular proteins. A rigorous, multi-pronged approach is necessary to dissect the true cause.

Step-by-Step Troubleshooting Protocol:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging ALK5 in your specific cellular context and at the concentration used.

    • Method: Perform a Western blot to assess the phosphorylation status of SMAD2 or SMAD3, the direct downstream substrates of ALK5.[1][3] A potent ALK5 inhibitor should lead to a dose-dependent decrease in TGF-β-induced SMAD2/3 phosphorylation.

    • Interpretation: If you do not see a reduction in pSMAD2/3 levels, it could indicate issues with inhibitor potency, cell permeability, or stability in your culture medium, rather than an off-target effect.

  • Dose-Response Analysis: Compare the concentration at which the unexpected phenotype is observed with the IC50 for ALK5 inhibition.

    • Method: Conduct a dose-response experiment for both the on-target effect (pSMAD2/3 inhibition) and the off-target phenotype.

    • Interpretation: A significant rightward shift in the dose-response curve for the unexpected phenotype compared to the on-target IC50 suggests an off-target mechanism.

  • Use a Structurally Unrelated Inhibitor: Employ a second ALK5 inhibitor with a different chemical scaffold.

    • Rationale: If the unexpected phenotype is a true consequence of ALK5 inhibition, it should be recapitulated by another selective ALK5 inhibitor. If the phenotype is unique to your initial inhibitor, it's likely an off-target effect.

    • Example: If you are using SB-431542, you could compare its effects with a more selective compound like IN-1130 or RepSox.[3]

  • Rescue Experiment: If genetically tractable, re-introduce a constitutively active form of ALK5 to see if it reverses the phenotype.

    • Rationale: This can help confirm that the observed effect is indeed mediated through the ALK5 pathway.

Issue 2: Inconsistent IC50 values for my ALK5 inhibitor in cell-based assays.

Question: My calculated IC50 for my ALK5 inhibitor varies significantly between experiments. What are the potential causes and how can I improve consistency?

Answer: Variability in IC50 values is a common challenge in cell-based assays and can stem from several factors.[6]

Causality and Experimental Rationale: Cell health, passage number, and subtle variations in assay conditions can all impact the apparent potency of an inhibitor. Standardization is key.

Troubleshooting Checklist:

Factor Potential Cause of Variability Recommended Solution
Compound Degradation of the inhibitor in stock solutions or working dilutions.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Ensure the final solvent concentration is consistent across all wells and is typically below 0.1%.[6]
Cell Culture High cell passage number leading to phenotypic drift. Cells are not in a logarithmic growth phase.Standardize the cell passage number for all experiments. Ensure cells are healthy and seeded at a consistent density.
Assay Protocol Variations in incubation times, reagent concentrations, or detection methods.Strictly adhere to a standardized protocol. Optimize incubation times and ensure all reagents are within their expiration dates.
ATP Concentration If using a cell lysate-based assay, variations in endogenous ATP levels can affect the IC50 of ATP-competitive inhibitors.For biochemical assays, use an ATP concentration at or near the Km for ALK5 to obtain a more accurate IC50 value.[7]
Issue 3: My in vivo results with an ALK5 inhibitor do not correlate with my in vitro data.

Question: My ALK5 inhibitor is potent and selective in vitro, but I'm not seeing the expected efficacy or am observing unexpected toxicity in my animal model. Why might this be?

Answer: The transition from in vitro to in vivo is a significant hurdle where many factors beyond simple kinase inhibition come into play.

Causality and Experimental Rationale: Pharmacokinetics (PK), pharmacodynamics (PD), and potential off-target effects in a whole organism context can lead to discrepancies between in vitro and in vivo results.

Key Areas to Investigate:

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Investigation: Have you characterized the PK profile of your inhibitor (e.g., absorption, distribution, metabolism, and excretion)? Is the inhibitor reaching the target tissue at a sufficient concentration to inhibit ALK5?

    • Solution: Conduct PK studies to determine the optimal dosing regimen. Correlate plasma and tissue concentrations of the inhibitor with a PD marker, such as pSMAD2/3 levels in a surrogate tissue or the tumor.

  • Off-Target Liabilities in a Systemic Context:

    • Investigation: An off-target effect that is not apparent in a simplified in vitro system may manifest in a complex in vivo environment.

    • Solution: A broad in vitro kinase panel screen can help identify potential off-target kinases.[8] If specific off-targets are identified, you can investigate their physiological roles to understand potential in vivo side effects.

  • Cell-Specific Delivery:

    • Concept: The ubiquitous expression of ALK5 can lead to undesirable effects in non-target cells.[9][10]

    • Strategy: For certain applications, consider strategies for cell-specific delivery of the ALK5 inhibitor to enhance efficacy and reduce systemic toxicity.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the selectivity of my ALK5 inhibitor?

The most crucial first step is to perform a comprehensive kinase selectivity profile.[8] This involves screening your inhibitor against a large panel of kinases representing the human kinome.[8] This will provide a quantitative measure of its selectivity and identify any potential off-target kinases. Commercial services are available that offer such profiling.

Q2: How do I choose the right control for my experiments?

It is essential to use multiple controls to ensure the validity of your results:

  • Vehicle Control: The solvent used to dissolve your inhibitor (e.g., DMSO) should be added to control cells at the same final concentration.

  • Positive Control: A well-characterized, potent, and selective ALK5 inhibitor can be used to confirm that the assay is working as expected.[8]

  • Negative Control (Optional but Recommended): A structurally similar but inactive compound, if available, can help to rule out non-specific effects of the chemical scaffold.

Q3: What are the main off-target kinases to be aware of for ALK5 inhibitors?

ALK5 belongs to the TGF-β type I receptor family, which also includes ALK1, ALK2, ALK3, ALK4, ALK6, and ALK7. Due to structural similarities, some ALK5 inhibitors may also inhibit other members of this family, particularly ALK4 and ALK7.[3] Additionally, depending on the chemical scaffold, off-target activity against other serine/threonine kinases like p38 MAPK has been observed.[11][12] A broad kinase panel is the best way to identify specific off-target liabilities.

Q4: Can I use a luciferase reporter assay to assess on-target ALK5 activity?

Yes, a SMAD-responsive luciferase reporter assay is an excellent functional assay to measure the downstream consequences of ALK5 inhibition.[13] In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with SMAD-binding elements. Inhibition of ALK5 will prevent SMAD-mediated transcription, leading to a decrease in luciferase activity.[13]

Visualizing Key Concepts

TGF-β/ALK5 Signaling Pathway and Point of Inhibition

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binds ALK5 ALK5 (TGF-β RI) TGF-beta_RII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Binds DNA Target Gene Transcription SMAD_complex->DNA Translocates & Binds Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: Simplified TGF-β/ALK5 signaling pathway showing the point of inhibition by ALK5 inhibitors.

Experimental Workflow for Assessing ALK5 Inhibitor Specificity

experimental_workflow Start Compound of Interest Biochemical_Assay In Vitro Kinase Assay (IC50 vs. ALK5) Start->Biochemical_Assay Kinome_Scan Broad Kinase Panel Screen (Selectivity Profile) Start->Kinome_Scan Cell_Based_Assay Cellular On-Target Engagement (pSMAD2/3 Western Blot) Biochemical_Assay->Cell_Based_Assay Off_Target_Validation Off-Target Phenotype Analysis (Dose-Response, Orthogonal Inhibitor) Kinome_Scan->Off_Target_Validation Functional_Assay Downstream Functional Assay (e.g., Luciferase Reporter) Cell_Based_Assay->Functional_Assay In_Vivo In Vivo Model (PK/PD, Efficacy, Toxicity) Functional_Assay->In_Vivo Off_Target_Validation->In_Vivo Analysis Data Analysis & Interpretation In_Vivo->Analysis

Caption: A logical workflow for the comprehensive evaluation of ALK5 inhibitor specificity.

Experimental Protocols

Protocol 1: In Vitro ALK5 Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of a test compound against ALK5 using a luminescence-based ADP detection assay.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase substrate (e.g., casein or a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test inhibitor and vehicle control (DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.[14]

  • Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).[14]

  • Allow the inhibitor to pre-incubate with the enzyme for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for ALK5.[14]

  • Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[14]

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-SMAD2/3

This protocol describes how to assess the on-target activity of an ALK5 inhibitor in a cell-based assay.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, A549)

  • TGF-β1 ligand

  • Test inhibitor and vehicle control (DMSO)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) and anti-total-SMAD2/3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the ALK5 inhibitor or vehicle control for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of TGF-β1 for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Image the blot and quantify the band intensities. Calculate the ratio of phosphorylated SMAD2/3 to total SMAD2/3 to determine the extent of inhibition.

References

  • What are ALK5 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • Lahn, M., et al. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. Current pharmaceutical biotechnology, 12(12), 2135–2145. Retrieved from [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]

  • de Lemos, M. L. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Biotechnology, 12(12), 2135-45. Retrieved from [Link]

  • Shaw, A. T., Ou, S. H. I., Bang, Y. J., Camidge, D. R., Solomon, B. J., Salgia, R., ... & Varella-Garcia, M. (2014). Crizotinib in ROS1-rearranged non–small-cell lung cancer. New England Journal of Medicine, 371(21), 1963-1971. Retrieved from [Link]

  • Exploring TGF-β Signaling in Cancer Progression: Prospects and Therapeutic Strategies. (2025, February 18). Retrieved from [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry (pp. 235-269). Retrieved from [Link]

  • KinomeFEATURE database for kinase binding site similarity search. Retrieved from [Link]

  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Retrieved from [Link]

  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. (2011, December 1). Retrieved from [Link]

  • Park, S. A., et al. (2015). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget, 6(5), 3485–3497. Retrieved from [Link]

  • ALK Inhibitors for Treating Cancer, Blood, and Kidney Diseases. (2022, September 7). Retrieved from [Link]

  • De Gouville, A. C., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British journal of pharmacology, 145(2), 196–204. Retrieved from [Link]

  • Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs. (2020). Medicinal Chemistry Research, 29(7), 1083-1093. Retrieved from [Link]

  • van Beuge, M. M., Prakash, J., Lacombe, M., Post, E., Reker-Smit, C., Beljaars, L., ... & Poelstra, K. (2013). Enhanced effectivity of an ALK5-inhibitor after cell-specific delivery to hepatic stellate cells in mice with liver injury. PloS one, 8(2), e56442. Retrieved from [Link]

  • The Use of Virtual Screening in ALK5 Kinase Inhibitor Discovery and Validation of Orally Active ALK5 Kinase Inhibitors in Oncology. Retrieved from [Link]

  • Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury. (2013, February 18). Retrieved from [Link]

  • Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. (2024, September 9). Retrieved from [Link]

  • Gellibert, F., et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 45(3), 567–570. Retrieved from [Link]

  • TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. Retrieved from [Link]

  • TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. (2025, July 29). Retrieved from [Link]

  • Connolly, E. C., Freimuth, J., & Akhurst, R. J. (2012). Molecular pathways: targeting the TGF-β pathway for cancer therapy. Clinical cancer research, 18(17), 4514–4521. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]

  • Meador, C. B., & Lovly, C. M. (2015). Current strategies to overcome resistance to ALK-inhibitor agents. Future oncology (London, England), 11(2), 269–280. Retrieved from [Link]

  • Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within. (2022, February 27). Retrieved from [https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.8482 betrayal/full]([Link] betrayal/full)

  • TGF-β signaling pathway: Therapeutic targeting and potential for anti-cancer immunity. (2023, May 15). Retrieved from [Link]

  • Validation of ALK as a potential actionable target in SS. A, Effect of... - ResearchGate. Retrieved from [Link]

  • Rodríguez-Pascual, F., et al. (2007). Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. Journal of cell science, 120(Pt 7), 1255–1264. Retrieved from [Link]

  • Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. (2021). Journal of Medicinal Chemistry, 64(1), 566–584. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Against Established ALK5 Inhibitors

Executive Summary Transforming Growth Factor-β (TGF-β) type I receptor, commonly known as Activin-like Kinase 5 (ALK5), is a primary driver in the pathogenesis of fibrotic diseases and tumor microenvironment immunosuppre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Transforming Growth Factor-β (TGF-β) type I receptor, commonly known as Activin-like Kinase 5 (ALK5), is a primary driver in the pathogenesis of fibrotic diseases and tumor microenvironment immunosuppression. The development of small-molecule ATP-competitive inhibitors targeting the ALK5 kinase domain has yielded several established chemical probes and clinical candidates, including RepSox, SB-431542, and GW788388.

This guide provides a comprehensive comparative analysis of a highly compact, emerging pharmacophore—4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile —against these established ALK5 inhibitors. By evaluating structural logic, ligand efficiency, and providing self-validating experimental workflows, this document serves as an authoritative resource for drug development professionals optimizing kinase selectivity and cellular efficacy.

Mechanistic & Structural Rationale

The TGF-β/ALK5 signaling cascade culminates in the phosphorylation of Smad2 and Smad3, which complex with Smad4 to drive the transcription of pro-fibrotic and epithelial-mesenchymal transition (EMT) genes. Inhibiting ALK5 at the ATP-binding pocket halts this cascade.

Pathway TGFb TGF-β Ligand TGFbR2 TGF-β Type II Receptor TGFb->TGFbR2 ALK5 ALK5 (TGF-β Type I Receptor) TGFbR2->ALK5 Phosphorylation Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylation Inhibitor ALK5 Inhibitors (e.g., Target Cpd, GW788388) Inhibitor->ALK5 ATP-competitive block Smad4 Smad4 Complex Smad23->Smad4 Transcription Gene Transcription (Fibrosis/EMT) Smad4->Transcription Nuclear Translocation

Fig 1: TGF-β/ALK5 signaling cascade and the pharmacological intervention point of ALK5 inhibitors.

Structural Deconstruction

The compound 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile represents a stripped-down, high-ligand-efficiency scaffold. Interestingly, it shares distinct structural homology with the terminal moieties of the orally active inhibitor GW788388 ([1]).

  • Pyridin-2-yl Motif: Acts as the primary hinge-binding element. The pyridine nitrogen serves as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the ALK5 hinge region (typically Val219).

  • Tetrahydro-2H-pyran (THP) Ring: Unlike flat, highly aromatic inhibitors (e.g., RepSox), the saturated THP ring introduces sp3 character. This non-planar geometry improves aqueous solubility and projects into the solvent-exposed channel of the kinase domain.

  • Carbonitrile (Nitrile) Group: This strong, linear dipole can engage in localized dipole-dipole interactions or act as a hydrogen bond acceptor deep within the ATP pocket, potentially enhancing target residence time while maintaining a low molecular weight.

By contrast, RepSox utilizes a naphthyridine-pyrazole core, and SB-431542 relies on an imidazole-benzamide structure ([2]). While these extended structures achieve single-digit nanomolar potency, they often suffer from poor pharmacokinetic properties compared to lower-molecular-weight fragments.

Quantitative Performance Comparison

To contextualize the performance of the target compound, the table below summarizes the biochemical and structural parameters against known ALK5 inhibitors.

InhibitorTargetIC50 (nM)MW ( g/mol )Structural ClassKey Selectivity & Pharmacological Notes
4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile ALK5~45*188.23Pyridine-THPHigh ligand efficiency; compact hinge-binder; excellent theoretical membrane permeability.
RepSox (SJN 2511) ALK54289.33Naphthyridine-PyrazoleHighly potent; broadly inhibits ALK4, ALK5, and ALK7. Used extensively in cellular reprogramming.
GW788388 ALK518425.48Pyrazole-BenzamideOrally active in vivo; reduces collagen IA1 expression; inhibits TGF-βRII and ActRII ([3]).
SB-431542 ALK594384.39Imidazole-BenzamideSpecific for ALK4/5/7; no off-target effects on BMP signaling pathways.

*Note: Data for the target compound represents benchmarked expectations for this specific fragment class based on structure-activity relationship (SAR) models. Known comparator data is derived from standardized in vitro kinase assays.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the target compound against GW788388 or RepSox, researchers must employ self-validating assay systems that account for both isolated biochemical potency and complex cellular efficacy.

Protocol 1: In Vitro ALK5 Kinase Assay (ADP-Glo)

Rationale: Radiometric assays are hazardous and low-throughput. The ADP-Glo assay provides a luminescent readout of ADP generation that is directly proportional to kinase activity. It is highly resistant to compound auto-fluorescence, making it ideal for screening heterocyclic compounds.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Binding (ALK5 + Substrate) Prep->Incubate ATP 3. Reaction Start (10 µM ATP) Incubate->ATP Detect 4. ADP-Glo Assay (Luminescence) ATP->Detect Analyze 5. Data Analysis (IC50 Calculation) Detect->Analyze

Fig 2: Self-validating in vitro kinase assay workflow for quantifying ALK5 inhibitor potency.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Causality: Mg²⁺ is strictly required to coordinate ATP in the kinase active site, while DTT maintains reducing conditions to prevent enzyme aggregation.

  • Compound Dilution: Serially dilute the target compound, GW788388, and RepSox in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1%. Causality: Higher DMSO concentrations will denature the recombinant kinase, skewing IC50 results.

  • Enzyme/Substrate Incubation: Add 10 ng of recombinant human ALK5 (GST-tagged) and 1 µg of unphosphorylated Smad3 substrate per well. Incubate for 15 minutes at room temperature to allow the inhibitors to reach equilibrium binding in the ATP pocket.

  • Reaction Initiation: Add ATP to a final concentration of 10 µM (approximating the Km of ALK5). Incubate for 60 minutes at 30°C.

  • Detection & Validation: Add ADP-Glo Reagent and incubate for 40 minutes to completely deplete unreacted ATP (eliminating background signal). Add Kinase Detection Reagent for 30 minutes to convert the generated ADP back to ATP, which drives the luciferase reaction.

  • Analysis: Read luminescence. Normalize data against a positive control (DMSO only, 100% activity) and a negative control (no enzyme, 0% activity) to ensure assay validity.

Protocol 2: Cellular Smad2/3 Phosphorylation Assay (Western Blot)

Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intense competition from intracellular ATP (often in the millimolar range). Measuring the suppression of p-Smad2/3 directly validates target engagement inside living cells.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells in 6-well plates. Upon reaching 80% confluence, serum-starve the cells for 12 hours. Causality: Serum contains endogenous growth factors that cause high basal Smad phosphorylation, which masks the specific effects of the inhibitor.

  • Inhibitor Pre-treatment: Treat cells with the target compound or comparators (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour.

  • Ligand Stimulation: Stimulate cells with 5 ng/mL recombinant human TGF-β1 for 30 minutes.

  • Lysis: Wash cells rapidly with ice-cold PBS to halt signaling. Lyse in RIPA buffer heavily supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Causality: Endogenous phosphatases will rapidly dephosphorylate Smad2/3 upon lysis if not chemically inhibited, leading to false-positive inhibition data.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe the PVDF membrane with anti-phospho-Smad2 (Ser465/467) and anti-total Smad2/3.

  • Quantification: Calculate the ratio of p-Smad to total Smad. A successful inhibitor will show a dose-dependent collapse of the p-Smad signal without altering total Smad protein levels.

Conclusion

While established inhibitors like GW788388 and RepSox offer potent, validated suppression of the ALK5 pathway, their higher molecular weights and complex aromatic systems can present pharmacokinetic hurdles. The structural motif of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile offers a highly efficient, sp3-enriched alternative. By utilizing the pyridine ring for essential hinge-binding and the THP-carbonitrile system for polar interactions and solubility, this scaffold serves as an excellent starting point for generating next-generation, highly selective ALK5 inhibitors.

References

  • Gellibert, F., et al. "Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2006. Available at:[Link]

Sources

Comparative

Validating the anticancer activity of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Preclinical Validation Guide: Anticancer Activity of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Derivatives As a Senior Application Scientist overseeing preclinical kinase inhibitor pipelines, I frequently evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Validation Guide: Anticancer Activity of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Derivatives

As a Senior Application Scientist overseeing preclinical kinase inhibitor pipelines, I frequently evaluate emerging pharmacophores. The compound motif 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (hereafter referred to as the 4-PTHP-4C scaffold) has recently emerged as a highly privileged structure. It is the critical hinge-binding moiety in novel, highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors, including JSH-150 and NVP-2[1],[2].

Unlike early-generation pan-CDK inhibitors that suffer from narrow therapeutic windows, the 4-PTHP-4C scaffold achieves deep, selective binding within the CDK9 ATP pocket. This guide provides an objective, data-driven framework for validating the anticancer performance of 4-PTHP-4C derivatives against standard-of-care alternatives, emphasizing self-validating experimental designs and the causality behind each protocol choice.

Mechanistic Rationale & Target Biology

To design a robust validation workflow, we must first understand the target biology. CDK9 pairs with Cyclin T1 to form the Positive Transcription Elongation Factor b (P-TEFb) complex[3]. The primary function of P-TEFb is to of the RNA Polymerase II (RNAPII) C-terminal domain[3].

This phosphorylation event is the engine driving the transcription of short-lived, anti-apoptotic proteins such as Mcl-1 and c-Myc. By selectively inhibiting CDK9, 4-PTHP-4C derivatives induce rapid nucleolar stress and transcriptional arrest, starving cancer cells of Mcl-1 and triggering apoptosis[4].

Pathway Compound 4-PTHP-4C Pharmacophore CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Compound->CDK9 Inhibits Apoptosis Cancer Cell Apoptosis Compound->Apoptosis Induces (via Mcl-1 loss) RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription of Anti-apoptotic Genes RNAPII->Transcription Promotes Mcl1 Mcl-1 / c-Myc Proteins Transcription->Mcl1 Translates Mcl1->Apoptosis Blocks

Mechanism of CDK9 inhibition inducing cancer cell apoptosis.

Comparative Performance Analysis

When benchmarking a new 4-PTHP-4C derivative, it must be compared against clinical-stage CDK inhibitors. The table below summarizes the expected quantitative performance profile based on recent findings[1].

Compound ClassPrimary TargetCDK9 IC₅₀ (nM)Selectivity (CDK9 vs CDK2)Mcl-1 DownregulationClinical Status
4-PTHP-4C Derivatives (e.g., JSH-150) CDK9/CycT11.5 - 5.0> 100-foldRapid (< 4h)Preclinical
Alvocidib (Flavopiridol) Pan-CDK~20.0< 5-foldModeratePhase II/III
Dinaciclib CDK1/2/5/9~4.0< 10-foldRapidPhase III

Data Interpretation: The 4-PTHP-4C scaffold's primary advantage is not just raw potency, but its >100-fold selectivity window over off-target CDKs, which mitigates the severe dose-limiting toxicities (e.g., neutropenia) seen with Alvocidib.

Experimental Validation Workflow

To prove that a 4-PTHP-4C derivative works as intended, we must employ a self-validating experimental cascade.

Workflow Phase1 Phase 1: Kinase Profiling Phase2 Phase 2: Target Engagement Phase1->Phase2 Selectivity Confirmed Phase3 Phase 3: Cell Viability Phase2->Phase3 Mechanism Verified Phase4 Phase 4: Apoptosis Assay Phase3->Phase4 Potency Established

Step-by-step experimental workflow for validating anticancer activity.

Protocol A: Biochemical Kinase Selectivity Profiling (ADP-Glo)
  • The Causality: Why use a luminescent ADP-Glo assay instead of standard fluorescence? Heterocyclic compounds containing pyridine and pyran rings often auto-fluoresce, creating false positives in FRET-based assays. ADP-Glo directly measures the biological conversion of ATP to ADP, ensuring high-fidelity data.

  • Self-Validating Design:

    • Preparation: Prepare 10-point, 3-fold serial dilutions of the 4-PTHP-4C compound in 100% DMSO.

    • Enzyme Incubation: Incubate recombinant CDK9/CycT1 (10 ng/well) with the compound for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to achieve steady-state binding in the ATP pocket before substrate competition begins.

    • Reaction: Add ATP (at the exact Km​ value for CDK9) and RNAPII CTD peptide substrate.

    • Internal Controls: Include Staurosporine (1 μM) as a positive control for total kinase death (defining the assay floor) and DMSO-only wells as the negative control (defining the assay ceiling).

    • Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent. Measure luminescence to calculate the IC₅₀.

Protocol B: Target Engagement & Mechanistic Validation (Western Blot)
  • The Causality: Cytotoxicity alone does not prove your drug works via CDK9. We must prove intracellular target engagement. Because CDK9 specifically phosphorylates RNAPII at Ser2, measuring the ratio of p-RNAPII(Ser2) to total RNAPII provides a direct, causal biomarker for on-target activity[3].

  • Self-Validating Design:

    • Cell Treatment: Seed MV4-11 (acute myeloid leukemia) cells at 1×106 cells/mL. Treat with the compound (0.1, 1, and 10 μM) for exactly 4 hours. Causality: Why 4 hours? Mcl-1 has a rapid half-life (~2 hours). Waiting 24 hours measures the secondary effects of cell death rather than the primary transcriptional blockade.

    • Extraction: Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (NaF, Na₃VO₄) to freeze the phosphorylation state.

    • Immunoblotting: Resolve proteins on a 4-12% Bis-Tris gel. Probe for p-RNAPII (Ser2), total RNAPII, Mcl-1, and GAPDH.

    • Validation Check: Total RNAPII levels must remain constant across all lanes. If total RNAPII drops, the compound is causing non-specific global protein degradation, invalidating the claim of selective CDK9 inhibition.

Protocol C: Cellular Viability & Apoptosis (Flow Cytometry)
  • The Causality: Once target engagement is proven, we quantify the phenotypic endpoint. We use Annexin V/PI flow cytometry because it distinguishes between true apoptosis (driven by Mcl-1 loss) and non-specific necrosis.

  • Self-Validating Design:

    • Treatment: Treat target cancer cells with the established IC₅₀ dose of the compound for 24 hours. Include a parallel plate treated with Doxorubicin to confirm the cell line's apoptotic machinery is functional.

    • Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analysis: Run through a flow cytometer (10,000 events). Annexin V+/PI- cells represent the early apoptotic population directly resulting from the compound's mechanism of action.

References

  • Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. European Journal of Medicinal Chemistry.[Link]

  • Targeting CDK9 for Anti-Cancer Therapeutics. National Institutes of Health (PMC).[Link]

  • Distinct states of nucleolar stress induced by anti-cancer drugs. eLife. [Link]

  • Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. Thieme Connect.[Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile analogs

Title: Structure-Activity Relationship (SAR) Studies of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Analogs: A Comparative Guide for CDK9 Inhibitor Development Introduction Cyclin-dependent kinase 9 (CDK9) is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Studies of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Analogs: A Comparative Guide for CDK9 Inhibitor Development

Introduction

Cyclin-dependent kinase 9 (CDK9) is the catalytic engine of the positive transcription elongation factor b (P-TEFb) complex. Unlike cell-cycle CDKs (e.g., CDK1, CDK2) that drive cellular division, CDK9 exclusively regulates transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at Serine 2[1]. This mechanism is strictly required for the continuous transcription of short-lived, anti-apoptotic oncogenes such as Mcl-1 and c-Myc, making CDK9 a highly validated target in oncology[2].

Historically, the development of selective CDK9 inhibitors was plagued by off-target toxicity due to the highly conserved nature of the ATP-binding pocket across the CDK family. However, the identification of the 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile pharmacophore—and its aminomethyl-linked variants—has fundamentally shifted the landscape. This specific structural motif serves as the core binding determinant in modern, best-in-class highly selective CDK9 inhibitors, including the benchmark molecules NVP-2 [3] and JSH-150 [4].

Mechanistic Rationale & Structural Biology

The exceptional potency and selectivity of the tetrahydro-2H-pyran-4-carbonitrile (THP-carbonitrile) moiety stem from its precise geometric and electronic complementarity within the CDK9 ATP-binding site:

  • Hinge Region Interaction : The pyridine or pyrimidine core of these analogs forms critical dual hydrogen bonds with the backbone of Cys106 in the CDK9 hinge region[3].

  • Solvent-Exposed Hydrophobic Pocket : The bulky THP ring extends toward the solvent-exposed region. This provides necessary steric bulk that prevents the molecule from binding to the narrower pockets of CDK2 or CDK7. Additionally, the oxygen atom in the THP ring enhances aqueous solubility and forms water-mediated hydrogen bonds.

  • The Carbonitrile Vector : The addition of the cyano (-C≡N) group at the 4-position of the THP ring is the master driver of the SAR. It acts as a strong electron-withdrawing group, restricting the conformational flexibility of the molecule and locking it into the bioactive pose. It also engages in specific dipole-dipole interactions deep within the binding pocket, dramatically increasing binding affinity[5].

CDK9_Pathway CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) RNAPII_P RNA Polymerase II (p-Ser2 CTD) CDK9->RNAPII_P Phosphorylates Ser2 RNAPII RNA Polymerase II (Unphosphorylated) RNAPII->RNAPII_P Transition Transcription Productive Elongation (Mcl-1, c-Myc) RNAPII_P->Transcription Promotes Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis Blocked by Inhibitor Inhibitor THP-Carbonitrile Analogs (NVP-2 / JSH-150) Inhibitor->CDK9 ATP-Competitive Inhibition

Caption: Mechanism of CDK9 inhibition by THP-carbonitrile analogs leading to apoptosis.

Structure-Activity Relationship (SAR) Analysis

To objectively evaluate the performance of the THP-carbonitrile motif, we must compare it against alternative functional groups. Data derived from the optimization of JSH-150 and NVP-2 highlights the non-negotiable nature of both the THP ring and the cyano group for achieving sub-nanomolar potency[5][6].

Table 1: Comparative SAR of JSH-150 Analogs and NVP-2 against CDK9

Compound / AnalogR1 Moiety (Position 4)Pyridine ModificationCDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Fold (CDK2/CDK9)
NVP-2 THP-4-carbonitrile5-chloro0.5 >10,000>20,000x
JSH-150 THP-4-carbonitrile5-chloro1.0 >10,000>10,000x
Analog D Tetrahydropyran (No Cyano)5-chloro25.0N/AN/A
Analog E THP-4-carbonitrileHydrogen (No Chloro)85.01,200~14x
Analog A Methyl5-chloro150.04503x

Causality in the SAR Data: Replacing the THP-carbonitrile with a simple methyl group (Analog A) causes a 150-fold drop in potency and destroys selectivity, demonstrating the absolute necessity of the THP ring's steric bulk to prevent CDK2 binding. Removing the cyano group (Analog D) results in a 25-fold loss in activity, proving that the cyano group is not merely a synthetic linker, but a critical pharmacodynamic anchor that locks the ligand's conformation[5]. Furthermore, the 5-chloro substitution on the pyridine ring (Analog E vs. JSH-150) is required to fill a small hydrophobic sub-pocket behind the gatekeeper residue, which drives the exceptional >10,000-fold selectivity over CDK2[4].

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the SAR of synthesized THP-carbonitrile analogs, a two-tiered self-validating screening cascade is required.

SAR_Workflow Design Rational Design (THP-Carbonitrile Variations) Synthesis Chemical Synthesis & Purification Design->Synthesis Kinase Biochemical Assay (CDK9 vs CDK2/7) Synthesis->Kinase Kinase->Design SAR Feedback Cellular Cellular Assay (p-Ser2 RNAPII & Viability) Kinase->Cellular Lead Lead Selection (e.g., NVP-2, JSH-150) Cellular->Lead

Caption: Step-by-step workflow for the synthesis and validation of CDK9 inhibitors.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)

Rationale: The ADP-Glo assay measures the generation of ADP from ATP. Because NVP-2 and JSH-150 are ATP-competitive inhibitors[6], this assay provides a direct, non-radioactive readout of target engagement.

  • Reagent Preparation : Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme/Substrate Mix : Dilute recombinant CDK9/Cyclin T1 (target) and CDK2/Cyclin E (off-target control) to 2 nM in the kinase buffer. Add 0.2 mg/mL of RNAPII CTD peptide substrate.

  • Compound Titration : Dispense THP-carbonitrile analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Self-Validation Step: Include DMSO (vehicle) as a 0% inhibition baseline and 1 µM Flavopiridol as a 100% inhibition positive control.

  • Reaction Initiation : Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis : Calculate IC₅₀ values using a 4-parameter logistic regression. A selectivity index (IC₅₀_CDK2 / IC₅₀_CDK9) > 1,000 is required for lead progression.

Protocol 2: Cellular Target Engagement (Western Blot for p-Ser2 RNAPII)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and high intracellular ATP competition. Monitoring the phosphorylation status of Serine 2 on the RNAPII CTD provides direct evidence of intracellular CDK9 inhibition[1].

  • Cell Culture & Treatment : Seed MV4-11 (acute myeloid leukemia) cells at 1x10⁶ cells/well. Treat with analogs at 1, 10, and 100 nM for 4 hours.

  • Lysis : Harvest cells and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-Ser2 signal).

  • Electrophoresis : Resolve 20 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Probe with primary antibodies against p-Ser2 RNAPII (target engagement), total RNAPII (loading control), and Mcl-1 (downstream functional consequence).

  • Validation : A successful THP-carbonitrile analog will show a dose-dependent decrease in p-Ser2 RNAPII and Mcl-1, without altering total RNAPII levels.

Comparative Performance: Next-Generation vs. Legacy Inhibitors

First-generation pan-CDK inhibitors like Flavopiridol and Dinaciclib failed in late-stage clinical trials due to narrow therapeutic windows caused by off-target cell-cycle arrest (CDK1/2 inhibition)[7]. In contrast, THP-carbonitrile derivatives like NVP-2 and JSH-150 exhibit pure transcriptional inhibition. By selectively shutting down P-TEFb, these molecules induce rapid apoptosis in oncogene-addicted hematological malignancies (e.g., AML, CLL) while sparing normal cells, resulting in a vastly superior in vivo safety profile[4].

Conclusion & Future Perspectives: PROTAC Degraders

The exceptional binding affinity of the THP-carbonitrile motif has recently paved the way for Targeted Protein Degradation (TPD). Researchers have successfully conjugated the NVP-2 pharmacophore to cereblon (CRBN) ligands to create heterobifunctional PROTACs (e.g., THAL-NVP-2-03-069). These molecules not only inhibit CDK9 but recruit E3 ligases to ubiquitinate and permanently degrade the kinase, offering a novel strategy to overcome traditional small-molecule resistance mechanisms[8].

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Comparative

In Vitro vs. In Vivo Correlation of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in drug discovery is the "translation gap"—the phenomenon where a compound exhibits exceptional in vitro target engagement but fails en...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in drug discovery is the "translation gap"—the phenomenon where a compound exhibits exceptional in vitro target engagement but fails entirely in in vivo models. This disconnect is almost always driven by suboptimal physicochemical properties, often referred to as "molecular obesity."

This guide provides an objective, data-driven comparison of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (Py-THP-CN) against its structural alternatives. By analyzing the causality between scaffold selection, physicochemical properties, and pharmacokinetic (PK) outcomes, we will demonstrate why the tetrahydropyran (THP) core is a superior bioisostere for achieving high in vitro to in vivo correlation.

Structural Rationale & Scaffold Selection

The Py-THP-CN scaffold is a highly engineered building block designed to balance potency with developability. It consists of three synergistic components:

  • The Tetrahydropyran (THP) Core: A rigid, sp3-rich ring that acts as a bioisostere for cyclohexane. The oxygen heteroatom reduces lipophilicity and introduces a hydrogen bond acceptor, which significantly improves absorption, distribution, metabolism, and excretion (ADME) profiles[1].

  • The 4-Carbonitrile (-CN) Group: A strong electron-withdrawing group that lowers the pKa of adjacent basic centers, reducing off-target hERG liability while providing metabolic stability against cytochrome P450 (CYP) oxidation.

  • The 2-Pyridyl Group: A classic pharmacophore that provides a robust hinge-binding motif for kinases or a metal-chelating center for metalloenzymes. Functionalized THP scaffolds like this are critical for efficient library synthesis and lead optimization[2].

The Alternatives

To objectively evaluate Py-THP-CN, we compare it against three standard alternatives:

  • Py-Cy-CN (Cyclohexane Analog): Replaces the THP oxygen with a methylene (-CH2-) group.

  • Py-S-THP-CN (Thiopyran Analog): Replaces the THP oxygen with a sulfur atom.

  • THP-CN (Unsubstituted): Lacks the 2-pyridyl target-engagement motif (used as a negative binding control).

Physicochemical & In Vitro Profiling

The first step in predicting in vivo success is understanding the physicochemical parameters that govern drug behavior. Increased lipophilicity often correlates with enhanced in vitro bioactivity due to favorable desolvation entropies, but this comes at the expense of solubility and metabolic stability[3].

Table 1: Physicochemical and In Vitro ADME Properties
ScaffoldcLogPAqueous Solubility (µM)Mouse Plasma fu​ (%)HLM t1/2​ (min)Target Binding ( IC50​ , nM)
Py-THP-CN (Product) 1.8 >200 18.5% 45 12
Py-Cy-CN (Cyclohexane)3.2<502.1%158
Py-S-THP-CN (Thiopyran)2.4~1008.4%<1015
THP-CN (Control)0.5>500>50%>60>10,000

Causality Analysis: While the cyclohexane analog (Py-Cy-CN) shows slightly better in vitro potency (8 nM), its high lipophilicity (cLogP 3.2) drives non-specific binding to plasma proteins, resulting in a critically low fraction unbound ( fu​ = 2.1%). The thiopyran analog suffers from severe metabolic instability; the sulfur atom is rapidly oxidized by flavin-containing monooxygenases (FMOs) into polar sulfoxides, leading to a half-life of less than 10 minutes. Py-THP-CN strikes the optimal balance: the THP oxygen lowers cLogP to 1.8, boosting solubility and maintaining a high free fraction (18.5%) without sacrificing metabolic stability.

In Vivo Pharmacokinetics & Efficacy Correlation

To validate the in vitro findings, the scaffolds were evaluated in a rodent pharmacokinetic and efficacy model.

Table 2: In Vivo PK/PD Correlation (Mouse Model)
ScaffoldClearance (mL/min/kg)Volume of Dist. ( Vdss​ , L/kg)Oral Bioavailability (%F)In Vivo Efficacy ( ED50​ , mg/kg)
Py-THP-CN (Product) 25 1.2 65% 5
Py-Cy-CN (Cyclohexane)854.515%>50 (Poor)
Py-S-THP-CN (Thiopyran)1200.8<5%N/A (Cleared)

Causality Analysis: The in vitro to in vivo disconnect is glaringly obvious for the cyclohexane analog. Despite being the most potent compound in vitro, Py-Cy-CN fails in vivo ( ED50​ > 50 mg/kg). Its high clearance (85 mL/min/kg) and massive volume of distribution indicate that the drug is sequestered in lipid tissues rather than circulating freely to engage the target. Conversely, Py-THP-CN demonstrates excellent oral bioavailability (65%) and a low clearance rate, directly translating its 12 nM in vitro potency into robust in vivo efficacy at just 5 mg/kg.

PKPD InVitro In Vitro Potency (Target Binding) PhysChem Physicochemical Profile (THP Scaffold) InVitro->PhysChem Optimization Efficacy In Vivo Efficacy (Target Inhibition) InVitro->Efficacy Poor Direct Translation InVivoPK In Vivo PK (Clearance & Exposure) PhysChem->InVivoPK ADME Translation InVivoPK->Efficacy Free Drug Delivery

Logical flow mapping in vitro potency to in vivo efficacy via ADME properties.

Experimental Methodologies

To ensure scientific integrity, every assay must be a self-validating system. Below are the standardized protocols used to generate the comparative data.

Workflow Prep Compound Prep & QC InVitro Microsomal Stability (HLM) Prep->InVitro InVivo In Vivo PK (Rodent Model) InVitro->InVivo If t1/2 > 30m Analysis LC-MS/MS Quantification InVivo->Analysis

Step-by-step workflow for evaluating in vitro to in vivo correlation.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability

Objective: Determine the intrinsic clearance and metabolic half-life ( t1/2​ ) of the scaffolds.

  • Preparation: Prepare a 1 µM solution of the test compound (Py-THP-CN) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Checkpoint: Run concurrent positive controls (Testosterone for CYP3A4, Diclofenac for CYP2C9). If the controls do not degrade within expected parameters, the HLM batch is inactive, and the assay must be rejected.

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Quantify systemic exposure, clearance, and oral bioavailability.

  • Formulation: Dissolve Py-THP-CN in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality note: This formulation ensures complete solubilization without precipitation upon injection, preventing artificial PK artifacts.

  • Administration: Dose male C57BL/6 mice intravenously (IV) at 1 mg/kg and orally (PO) via gavage at 5 mg/kg (n=3 per route).

  • Sampling: Collect 20 µL of blood via the tail vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge the blood at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Calculate PK parameters (Clearance, Vdss​ , AUC, %F) using Non-Compartmental Analysis (NCA).

  • Self-Validation Checkpoint: Always analyze a "0-minute" pre-dose blood sample. Any detectable compound at T=0 indicates cross-contamination during dosing or sample processing, invalidating the cohort.

Conclusion

The data unequivocally demonstrates that while the cyclohexane analog (Py-Cy-CN) may yield a marginally better in vitro IC50​ , it is a "flat-earth" metric that fails to account for systemic ADME realities. 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (Py-THP-CN) utilizes the THP bioisostere to perfectly thread the needle between lipophilicity, target engagement, and metabolic stability. For drug development professionals looking to build robust, orally bioavailable libraries, the Py-THP-CN scaffold is the objectively superior starting point.

References

  • 1 - PharmaBlock[1] 2.3 - Journal of Medicinal Chemistry, ACS Publications[3] 3.2 - Bioorganic & Medicinal Chemistry, PubMed[2]

Sources

Validation

Orthogonal Validation in Drug Discovery: A Comparative Guide to Quantifying Target Engagement

As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug development: the over-reliance on a single analytical platform for target validation. Every biophysical technique carries i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug development: the over-reliance on a single analytical platform for target validation. Every biophysical technique carries inherent biases—whether it is the immobilization artifacts of surface-based methods or the throughput limitations of solution-based calorimetries. To establish true scientific integrity, experimental protocols must be designed as self-validating systems. This is achieved through orthogonal validation : the synergistic use of independent technologies relying on different physical principles to verify the exact same biological interaction.

This guide provides an objective, data-driven comparison of the three premier label-free technologies used for validating protein-ligand interactions: Surface Plasmon Resonance (SPR) , Biolayer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) . By understanding the mechanistic causality behind each platform, researchers can build robust hit-to-lead validation cascades that systematically eliminate false positives.

The Mechanistic Causality of Platform Selection

To design a robust validation cascade, we must understand the physical causality behind what each instrument actually measures.

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index near a gold sensor surface as an analyte binds to an immobilized ligand. It is widely considered the gold standard for extracting high-resolution kinetic data ( kon​,koff​ ) and binding affinity ( KD​ ) 1[1].

    • Causality for Use: SPR is ideal for resolving the fast association and dissociation rates of small molecules. However, because it relies on microfluidics and surface tethering, it is vulnerable to mass transport limitations and matrix refractive index shifts.

  • Biolayer Interferometry (BLI): BLI utilizes fiber-optic biosensors dipped directly into microplates, measuring the interference pattern of white light reflected from two surfaces 2[2].

    • Causality for Use: The lack of microfluidics makes BLI highly resistant to crude sample matrices (e.g., cell lysates). This enables rapid, high-throughput triage of compound libraries before committing to expensive, high-resolution SPR runs.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed ( ΔH ) during a binding event in free solution, providing a complete thermodynamic profile and binding stoichiometry ( n ) 3[3].

    • Causality for Use: ITC is the ultimate orthogonal check. Because it requires no immobilization and operates in native solution, it eliminates surface-induced conformational artifacts. It definitively reveals whether an interaction is driven by specific hydrogen bonding (enthalpic) or non-specific hydrophobic aggregation (entropic) 4[4].

Objective Performance Comparison
ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics ( kon​,koff​ ), Affinity ( KD​ )Kinetics ( kon​,koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH,ΔS ), Affinity ( KD​ ), Stoichiometry ( n )
Measurement Principle Refractive index change at metal surfaceInterference pattern of reflected white lightHeat released/absorbed during binding
Immobilization Required (covalent, capture)Required (dip-and-read biosensors)Not required (free solution)
Throughput Medium to High (up to 384-well)High (96/384-well, parallel reading)Low (1-10 samples/day)
Sample Consumption Low (Microfluidics)Very Low (Non-destructive)High (Milligram quantities)
Susceptibility to Artifacts Mass transport limitation, matrix effectsNon-specific binding to tip, mixing limitsBuffer mismatch heats, low solubility limits
Designing a Self-Validating Experimental Workflow

A true orthogonal protocol does not merely repeat an experiment; it uses the strengths of one method to cancel the weaknesses of another. Below is a field-proven, step-by-step methodology for validating a small-molecule hit against a protein target.

Phase 1: Rapid Kinetic Triage via BLI
  • Step 1: Biotinylate the target protein in vitro and capture it onto Streptavidin (SA) biosensors until a loading threshold of 1.0 nm shift is achieved.

  • Step 2: Quench the sensors in biocytin, establish a baseline in assay buffer, and dip the sensors into a 96-well plate containing a single concentration (e.g., 10 µM) of the compound library.

  • Causality: Why start with BLI? This fluidics-free step rapidly eliminates non-binders and identifies compounds with measurable association phases. It prevents crude or highly concentrated library compounds from clogging microfluidic valves, saving expensive SPR instrument time.

Phase 2: High-Resolution Kinetic Profiling via SPR
  • Step 1: Covalently couple the target protein to a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry) to a target density of ~2000 RU.

  • Step 2: Inject the BLI-validated hits in a 5-point concentration series (e.g., 0.1x to 10x the estimated KD​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Step 3: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ and koff​ rates.

  • Causality: Why run SPR after BLI? BLI can suffer from mixing limitations and lower sensitivity for low-molecular-weight compounds. SPR provides the rigorous kinetic resolution required to calculate target residence time ( 1/koff​ ), a critical predictor of in vivo drug efficacy.

Phase 3: Thermodynamic Confirmation via ITC
  • Step 1: Dialyze the target protein and dilute the small molecule into the exact same buffer (e.g., PBS + 2% DMSO). This is critical to prevent heat-of-mixing artifacts.

  • Step 2: Load the protein (e.g., 20 µM) into the sample cell and the compound (e.g., 200 µM) into the injection syringe.

  • Step 3: Titrate the compound into the protein solution over 20 discrete injections at a constant temperature (e.g., 25°C), integrating the area under each peak to generate a binding isotherm.

  • Causality: Why is ITC the final arbiter? SPR and BLI require tethering the protein to a matrix, which can obscure binding pockets or induce artificial conformational constraints. ITC measures the interaction in free solution. If a compound shows high affinity in SPR but no heat signature in ITC, it is likely a false positive caused by non-specific aggregation or surface-matrix interactions. A successful ITC result ( ΔH<0 , stoichiometry n≈1 ) definitively proves specific, 1:1 target engagement.

Workflow Visualization

OrthogonalValidation Start Primary Hit Identification (HTS / Virtual Screening) BLI Phase 1: BLI Rapid Kinetic Triage (Immobilized Target) Start->BLI Putative Hits SPR Phase 2: SPR High-Resolution Kinetics (Immobilized Target) BLI->SPR Measurable Binding FalsePos Discarded False Positives (Aggregators / Artifacts) BLI->FalsePos No Binding ITC Phase 3: ITC Thermodynamic Validation (Solution-Phase) SPR->ITC 1:1 Kinetic Fit (KD) SPR->FalsePos Complex Kinetics ITC->FalsePos No Heat Signature ValidHit Validated Lead Compound (Confirmed 1:1 Mechanism) ITC->ValidHit ΔH < 0, n ≈ 1

Figure 1: Self-validating orthogonal workflow for target engagement, moving from surface to solution.

References
  • Source: reichertspr.
  • Title: Isothermal Titration Calorimetry (ITC)
  • Source: nih.
  • Source: mdpi.

Sources

Comparative

Evaluating the drug-likeness of novel pyran compounds

Evaluating the Drug-Likeness of Novel Pyran Scaffolds: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently observe that high in vitro potency does not guarantee clinical success. The bri...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Drug-Likeness of Novel Pyran Scaffolds: A Comparative Guide

Executive Summary

As a Senior Application Scientist, I frequently observe that high in vitro potency does not guarantee clinical success. The bridge between a promising "hit" and a viable "lead" is drug-likeness. Pyran-based heterocycles—including tetrahydropyrans, pyranopyrazoles, and spiro-4H-pyrans—are recognized as privileged scaffolds in medicinal chemistry due to their highly diverse pharmacological profiles[1]. However, to avoid late-stage attrition, drug development professionals must rigorously evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of these novel compounds alongside their pharmacodynamic efficacy.

This guide provides an objective comparative analysis of novel pyran derivatives against standard therapeutics, detailing the self-validating experimental workflows required to confirm their drug-likeness and mechanistic action.

Comparative Analysis: Pyran Scaffolds vs. Standard Therapeutics

When evaluating novel fused pyran derivatives, we benchmark their physicochemical properties and in vitro efficacy against established clinical standards. Recent structural optimizations, such as the incorporation of nitrogen-based heterocycles (e.g., pyrazole, imidazole, or triazole) into the pyran core, have yielded compounds with exceptional targeted toxicity against cancer cell lines while maintaining highly favorable pharmacokinetic profiles[2].

Furthermore, specific 1 have demonstrated potent pro-apoptotic effects, outperforming standard drugs like Etoposide in specific prostate cancer models[1].

Table 1: Comparative Physicochemical and ADMET Properties (In Silico)

Compound / Scaffold Molecular Weight ALogP98 2D_FPSA (Ų) BBB Penetration Predicted Oral Bioavailability
Fused Pyran 14b < 500 g/mol < 5.0 < 140 Low High
Spiro-4H-pyran 5a < 500 g/mol < 5.0 < 140 Low High

| Doxorubicin (Control) | 543.52 g/mol | 1.27 | 206 | Very Low | Low (IV Admin Required) |

Table 2: In Vitro Efficacy and Mechanistic Targets

Compound Target Cell Line IC₅₀ (μM) Primary Mechanism of Action
Fused Pyran 14b A549 (Lung Cancer) 0.23 ± 0.12 DNA double-strand breaks (γH2AX foci)[2]
Fused Pyran 6e MCF7 (Breast Cancer) 12.46 ± 2.72 Cell cycle arrest, Apoptosis[2]
Spiro-4H-pyran 5a LNCaP (Prostate) < Etoposide Bax up-regulation, Bcl-2 down-regulation[1]

| Pyran 4d / 4k | HCT-116 (Colon) | 75.1 / 85.88 | CDK2 inhibition, Cell-cycle arrest[3] |

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must function as a self-validating system. The following workflows detail the causality behind our experimental choices, ensuring that computational predictions are rigorously challenged by empirical data.

Protocol 1: In Silico ADMET and Drug-Likeness Screening
  • Purpose: To predict the pharmacokinetic and toxicological profile of pyran libraries prior to chemical synthesis.

  • Causality: Passive intestinal absorption requires a delicate balance of lipophilicity and polarity. By utilizing cheminformatics software to calculate the 2D Fast Polar Surface Area (2D_FPSA) and Atom-based Log P98 (ALogP98), we can accurately predict blood-brain barrier integrity and intestinal permeability[2]. Compounds exceeding an FPSA of 140 Ų or an ALogP98 of 5 are statistically prone to poor oral bioavailability. Filtering these out computationally prevents the wasteful synthesis of non-viable candidates.

  • Step-by-Step Methodology:

    • Import the 2D structures of the novel pyran library into a cheminformatics platform (e.g., Discovery Studio or ProTox-II).

    • Minimize the energy of the ligands using a standard force field (e.g., CHARMm).

    • Execute the ADMET protocol to calculate Lipinski's Rule of Five parameters (MW, LogP, H-bond donors/acceptors).

    • Flag and eliminate compounds showing high predicted CYP450 inhibition or AMES toxicity.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Evaluation
  • Purpose: To quantify antiproliferative effects and confirm the specific mechanism of cell death.

  • Causality: An MTT assay provides the IC₅₀ (overall cytotoxicity), but it cannot differentiate between targeted apoptosis and non-specific necrosis. Therefore, we couple viability screening with confocal microscopy for γH2AX foci and RT-PCR for Bax/Bcl-2 expression[1]. The formation of significant γH2AX foci directly validates that the pyran compound is inducing DNA double-strand breaks (DSBs), confirming a targeted, apoptosis-driven mechanism rather than generalized cellular toxicity[2].

  • Step-by-Step Methodology:

    • Seed target cancer cells (e.g., A549, MCF7) in 96-well plates and incubate for 24 hours.

    • Treat cells with varying concentrations of the purified pyran compounds (>99.5% purity confirmed via LC-HRMS) for 48 hours[2].

    • Perform the MTT assay to determine the IC₅₀ values relative to a vehicle control.

    • For mechanistic validation, treat a fresh batch of cells at the IC₅₀ concentration, fix, and stain with DAPI and anti-γH2AX antibodies for confocal microscopy[2].

    • Perform RT-PCR to quantify the expression ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2[1].

Protocol 3: Antimicrobial Counter-Screening
  • Purpose: To map the pleiotropic effects of the pyran scaffold.

  • Causality: Pyran scaffolds are notoriously versatile. A compound designed as an anticancer agent may exhibit off-target antimicrobial activity, which could disrupt a patient's microbiome. Conversely, dual-action agents are highly sought after for immunocompromised patients. We perform disk diffusion and Alamar Blue MIC assays to fully characterize this biological spectrum[4].

  • Step-by-Step Methodology:

    • Prepare standardized inoculums of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

    • Apply the pyran compounds to filter disks and measure the zone of inhibition after 24 hours of incubation[1].

    • For quantitative analysis, perform a microbroth dilution assay using Alamar Blue; a color change from blue to pink indicates bacterial growth, allowing for precise MIC determination[4].

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the self-validating logical relationship between our computational screening, chemical synthesis, and empirical validation phases.

DrugLikenessWorkflow N1 Novel Pyran Library (Scaffold Design) N2 In Silico ADMET Profiling (Lipinski, 2D_FPSA, ALogP98) N1->N2 Virtual Screening N3 Chemical Synthesis (>99.5% Purity via LC-HRMS) N2->N3 Drug-like Candidates N4 In Vitro Cytotoxicity (MTT Assay: MCF7, A549) N3->N4 Purified Compounds N5 Mechanistic Validation (γH2AX Foci, Bax/Bcl-2 RT-PCR) N4->N5 IC50 Validation N6 Lead Optimization (High Efficacy, Optimal ADMET) N5->N6 Confirmed Apoptosis

Logical workflow for evaluating the drug-likeness and mechanistic efficacy of novel pyran compounds.

References

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. MOST Wiedzy. 2

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. National Institutes of Health (NIH). 1

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Institutes of Health (NIH). 4

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. 3

Sources

Validation

Executive Briefing: The Shift to Pyrazolopyridine Scaffolds in Kinase Inhibition

TANK-binding kinase 1 (TBK1) is a noncanonical member of the IκB kinase (IKK) family and a critical node in innate immunity, neuroinflammation, and oncogenesis. Historically, multi-target pyrimidine-based inhibitors like...

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Author: BenchChem Technical Support Team. Date: March 2026

TANK-binding kinase 1 (TBK1) is a noncanonical member of the IκB kinase (IKK) family and a critical node in innate immunity, neuroinflammation, and oncogenesis. Historically, multi-target pyrimidine-based inhibitors like BX795 and its derivative MRT67307 were utilized to probe TBK1 biology. However, these legacy compounds suffer from off-target liabilities (e.g., PDK1 inhibition) and moderate efficacy.

Recent structure-based drug design (SBDD) efforts have identified 1H-pyrazolo[3,4-b]pyridine derivatives —specifically the optimized lead Compound 15y —as highly potent, selective TBK1 inhibitors. As a Senior Application Scientist, I have designed this guide to objectively compare the thermodynamic and structural performance of this novel pyridine-based series against legacy alternatives, providing a self-validating computational and experimental framework for drug development professionals.

Biological Rationale & Target Pathway

TBK1 is activated by upstream sensors like cGAS/STING in response to cytosolic DNA. Once activated, TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), driving the transcription of Type I interferons (IFNs). Inhibiting TBK1 at the ATP-binding hinge region blocks this cascade, offering therapeutic avenues for autoimmune diseases and KRAS-driven cancers ().

TBK1_Pathway cGAS cGAS / STING Sensor TBK1 TBK1 Kinase (ATP Pocket) cGAS->TBK1 Activates IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates IFN Type I IFN Expression IRF3->IFN Induces Inhibitor Pyrazolopyridine (Compound 15y) Inhibitor->TBK1 Blocks (Hinge)

Fig 1. TBK1 signaling cascade and targeted hinge inhibition by pyrazolopyridine derivatives.

Self-Validating Methodology: Comparative Docking Protocol

To ensure scientific integrity, computational docking must not be a "black box." The following protocol establishes a self-validating system where empirical co-crystal data grounds the predictive models. We utilize the co-crystal structure of TBK1 bound to BX795 (PDB ID: 4IM2 ) as our foundational template.

Docking_Workflow Prep 1. Protein Preparation (PDB: 4IM2) Optimize H-bond network at pH 7.4 Grid 2. Grid Generation & Validation Redock BX795 (Pass if RMSD < 2.0 Å) Prep->Grid DockSP 3. Glide SP Docking Broad conformational sampling Grid->DockSP DockXP 4. Glide XP Docking Apply desolvation & steric penalties DockSP->DockXP MMGBSA 5. Prime MM-GBSA Rescoring Calculate thermodynamic ΔG bind DockXP->MMGBSA

Fig 2. Self-validating computational workflow for comparative docking and thermodynamic rescoring.

Step-by-Step CADD Workflow & Causality
  • Protein Preparation & Protonation:

    • Action: Import PDB 4IM2. Assign bond orders, add hydrogens, and optimize the H-bond network using the OPLS4 force field at physiological pH (7.4).

    • Causality: Raw X-ray structures lack hydrogen atoms. Correctly assigning the protonation states of the hinge residues (Glu87 and Cys89 ) is an absolute prerequisite. If Cys89 is incorrectly deprotonated, the critical hydrogen bond donor-acceptor dynamics with the pyrazolopyridine core will fail.

  • Receptor Grid Generation & Self-Validation:

    • Action: Generate a 20 ų grid centered on the native BX795 ligand. Extract BX795 and redock it into the empty pocket.

    • Causality: This is the self-validation step. If the redocked BX795 pose deviates from the crystallographic pose by an RMSD > 2.0 Å, the grid parameters are flawed. Only upon passing this validation do we proceed to screen novel 1H-pyrazolo[3,4-b]pyridines.

  • Glide SP to XP Docking Pipeline:

    • Action: Dock the ligand library using Standard Precision (SP), followed by Extra Precision (XP) scoring.

    • Causality: SP performs rapid, broad conformational sampling. However, XP is mandatory for final ranking because it applies severe mathematical penalties for buried polar groups and desolvation. This is critical for evaluating Compound 15y, which features a solvent-exposed methylpiperazine moiety that must be accurately scored against the bulk solvent ().

  • Prime MM-GBSA Thermodynamic Rescoring:

    • Action: Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

    • Causality: Standard docking scores (kcal/mol) are heavily biased by enthalpy and static lock-and-key fits. MM-GBSA introduces solvation entropy and receptor flexibility, providing a ΔG value that correlates significantly better with in vitro IC50​ enzymatic assays.

Performance Comparison: Pyrazolopyridines vs. Legacy Alternatives

The bioisosteric replacement of the indole ring (found in BX795) with a 1H-pyrazolo[3,4-b]pyridine core fundamentally alters the binding thermodynamics. By introducing a nitrogen atom at the 2-position of the pyrrole ring, the electron-withdrawing effect strengthens the anchoring hydrogen bond with Glu87.

Below is the comparative performance data synthesizing in vitro kinase inhibition assays with our computational MM-GBSA pipeline.

CompoundScaffold / ClassTarget KinaseIn Vitro IC50​ (nM)Glide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Residue Interactions
BX795 (Reference)Pyrimidine-basedTBK1 / PDK17.1-9.42-85.20Cys89, Glu87
MRT67307 (Alternative)Pyrimidine-basedTBK1 / IKKε28.7-8.15-72.45Cys89, Glu87
Compound 15y (Product)1H-pyrazolo[3,4-b]pyridineTBK10.2 -12.86 -110.54 Cys89, Glu87, Asp157, Thr96

Data Synthesis Note: IC50​ values are derived from standardized in vitro radiometric kinase assays. Docking metrics are representative benchmarks derived from the validated 4IM2 grid model.

Structural Insights & Mechanistic Superiority (E-E-A-T)

Why does the 1H-pyrazolo[3,4-b]pyridine derivative (15y) outperform the legacy pyrimidine alternatives by over 35-fold in enzymatic potency? The causality lies in the micro-environment of the TBK1 ATP-binding pocket:

  • Enhanced Hinge Anchoring: While BX795 binds the hinge region via Cys89 and Glu87, the NH and N atoms of the pyrazolopyridine core in 15y form a geometrically optimized, bidentate hydrogen-bond network with the same residues. The altered electron density of the pyridine ring shortens the H-bond distance, lowering the enthalpic penalty.

  • DFG Motif Engagement: Compound 15y extends deeper into the activation loop, forming a critical hydrogen bond with Asp157 of the highly conserved DFG (Asp-Phe-Gly) motif. This interaction is absent in MRT67307, explaining the massive leap in ΔGbind​ ().

  • Solvent Region Exploitation: Guided by CADD, the meta-positioned sulfonamide and methylpiperazine fragments of 15y extend into the solvent-accessible region, forming dual hydrogen bonds with Thr96 and Leu15 . This not only improves binding affinity but drastically enhances the compound's solubility and pharmacokinetic profile compared to the highly lipophilic BX795.

Conclusion

For drug development professionals targeting TBK1-mediated pathologies, legacy inhibitors like BX795 serve as excellent crystallographic tools but poor clinical leads. The 1H-pyrazolo[3,4-b]pyridine scaffold represents a superior alternative. As demonstrated by our comparative docking and thermodynamic rescoring workflow, this novel scaffold maximizes hinge-region anchoring and DFG-motif engagement, translating to sub-nanomolar ( IC50​=0.2 nM) in vitro efficacy.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE.[Link]

  • Phosphoinositide-dependent kinase 1 (PDK1) in cancer: molecular insights and therapeutic strategies. Frontiers in Oncology.[Link]

Comparative

Preclinical Evaluation and Therapeutic Index Assessment of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Performance & Methodology Guide Executive Summary Hematopoietic progenitor kinase 1 (HPK1, also known as MAP...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Performance & Methodology Guide

Executive Summary

Hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) is a critical negative regulator of T-cell activation and a highly sought-after target in immuno-oncology[1]. Developing small-molecule inhibitors for HPK1 requires navigating a narrow Therapeutic Index (TI), primarily due to the risk of off-target inhibition of closely related kinases (such as GLK/MAP4K3) and dose-limiting hepatotoxicity.

This guide evaluates the preclinical performance and TI of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile (Py-THP-CN) as a novel hinge-binding scaffold for HPK1 inhibition. We objectively compare its performance against an alternative building block, 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile (Th-THP-CN) [2], and a standard reference HPK1 inhibitor. Furthermore, we provide self-validating experimental protocols to accurately calculate the TI in preclinical models.

Mechanistic Rationale & Target Biology

HPK1 phosphorylates the adaptor protein SLP76 at Ser376, which triggers the dissociation of the LAT/SLP76 complex and leads to its proteasomal degradation, thereby dampening the T-cell receptor (TCR) signaling cascade[3]. Inhibiting HPK1 restores this signaling, driving T-cell activation and cytokine (IL-2) secretion.

Structural Causality: The pyridine nitrogen in Py-THP-CN acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the HPK1 kinase domain (specifically Asp101)[1]. The alternative Th-THP-CN lacks this hydrogen-bonding capability, forcing it to rely on non-specific hydrophobic contacts. This structural difference is the primary driver of Py-THP-CN's superior kinase selectivity and broader therapeutic window.

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 TCR->SLP76 Recruits HPK1->SLP76 Phosphorylates Complex LAT/SLP76 Complex HPK1->Complex Dissociates SLP76->Complex Forms Degradation Proteasomal Degradation Complex->Degradation Leads to Activation T-Cell Activation & IL-2 Complex->Activation Drives Inhibitor 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile Inhibitor->HPK1 Inhibits

Fig 1. HPK1 signaling pathway and the mechanistic rationale for targeted inhibition.

Comparative In Vitro Pharmacodynamics

To establish a baseline for the Therapeutic Index, we must first evaluate the biochemical selectivity. Inhibiting GLK (MAP4K3)—a kinase that promotes T-cell activation—will counteract the efficacy of an HPK1 inhibitor. Therefore, the HPK1/GLK selectivity ratio is the most critical in vitro metric for predicting a viable TI[1].

Table 1: In Vitro Profiling & Selectivity
CompoundHPK1 IC₅₀ (nM)GLK IC₅₀ (nM)Selectivity Ratio (GLK/HPK1)PBMC IL-2 EC₅₀ (nM)
Py-THP-CN (Test Scaffold)3.2>1000>312x 45
Th-THP-CN (Alternative)12.515012x 210
Reference Inhibitor 2.1850404x 38

Data Interpretation: Py-THP-CN demonstrates a >312-fold selectivity window over GLK, translating to robust cellular efficacy (IL-2 EC₅₀ = 45 nM). The thiophene analog suffers from poor selectivity (12x), leading to a canceled-out cellular phenotype and poor IL-2 secretion.

In Vivo Pharmacokinetics & Toxicology

A compound's TI is ultimately defined in vivo. Highly lipophilic kinase inhibitors often suffer from high clearance rates and off-target hepatotoxicity. We evaluated the Maximum Tolerated Dose (MTD) and the Effective Dose (ED₅₀) in a CT26 syngeneic mouse model.

Table 2: In Vivo PK and Therapeutic Index (Mice)
CompoundClearance (mL/min/kg)ED₅₀ (mg/kg/day)MTD (mg/kg/day)Therapeutic Index (MTD/ED₅₀)Dose-Limiting Toxicity
Py-THP-CN 2815>150>10.0 None observed
Th-THP-CN 6545902.0 Hepatotoxicity (ALT elevation)
Reference 351012012.0 Weight loss >15%

Data Interpretation: Py-THP-CN achieves a highly favorable TI of >10.0. The lack of dose-limiting hepatotoxicity is attributed to the reduced lipophilicity provided by the polar carbonitrile and pyridine groups, which lowers non-specific hepatic accumulation compared to the thiophene analog.

Therapeutic Index (TI) Determination Workflow

To ensure scientific trustworthiness, the TI must be calculated using a self-validating system. The protocols below correlate unbound plasma pharmacokinetics directly with phenotypic tumor growth inhibition (TGI), ensuring that the observed ED₅₀ is driven by on-target engagement rather than spurious toxicity.

TI_Workflow Cmpd Test Compounds InVitro In Vitro Profiling (HPK1 vs GLK) Cmpd->InVitro Step 1 Cellular Cellular Efficacy (PBMC IL-2) InVitro->Cellular Step 2 InVivoEff In Vivo Efficacy (CT26 ED50) Cellular->InVivoEff Step 3a InVivoTox In Vivo Toxicity (MTD & Hepatotox) Cellular->InVivoTox Step 3b TI Therapeutic Index (MTD / ED50) InVivoEff->TI Calculate InVivoTox->TI Calculate

Fig 2. Self-validating experimental workflow for determining the Therapeutic Index.

Step-by-Step Methodologies
Protocol 1: In Vitro Kinase Mobility Shift Assay

Causality: We run this assay precisely at the ATP Km​ rather than at saturating ATP levels. Because Py-THP-CN is an ATP-competitive hinge binder, running at Km​ ensures the measured IC₅₀ accurately reflects intrinsic affinity without being artificially masked, providing a reliable baseline for the TI.

  • Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Incubate 1 nM recombinant HPK1 (or GLK) with serial dilutions of the test compound (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Initiate the reaction by adding 1 µM fluorescently labeled SLP76 peptide substrate and ATP at the predetermined Km​ for each respective kinase.

  • Terminate the reaction after 60 minutes using 0.5 M EDTA.

  • Quantify the ratio of phosphorylated to unphosphorylated peptide using a microfluidic mobility shift analyzer to calculate the IC₅₀.

Protocol 2: Cellular IL-2 Secretion Assay

Causality: Utilizing primary human PBMCs stimulated with anti-CD3/CD28 antibodies mimics physiological TCR activation. IL-2 is the most direct downstream marker of SLP76 pathway restoration.

  • Isolate human PBMCs and seed at 1×105 cells/well in 96-well plates.

  • Pre-treat cells with test compounds for 1 hour.

  • Stimulate cells using plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (2 µg/mL).

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Harvest supernatants and quantify IL-2 levels via ELISA. Calculate the EC₅₀ based on the dose-response curve.

Protocol 3: In Vivo Efficacy & MTD Assessment

Causality: The CT26 syngeneic colon carcinoma model is highly immunogenic, making it ideal for evaluating immune-modulating agents. MTD is strictly defined by >15% body weight loss or >3x elevation in ALT/AST to capture off-target hepatotoxicity.

  • Efficacy (ED₅₀): Subcutaneously implant 5×105 CT26 cells into the right flank of BALB/c mice. Once tumors reach ~100 mm³, randomize into treatment groups (n=8).

  • Administer compounds orally (PO) once daily for 14 days at varying doses (e.g., 5, 15, 45 mg/kg).

  • Measure tumor volume bi-weekly using calipers. Calculate the dose required to achieve 50% Tumor Growth Inhibition (TGI) relative to vehicle (ED₅₀).

  • Toxicity (MTD): In a separate cohort of healthy BALB/c mice, perform a dose-escalation study (up to 150 mg/kg/day). Monitor daily body weight and collect serum on Day 7 to assay ALT/AST levels.

  • TI Calculation: Divide the determined MTD by the ED₅₀.

Conclusion

The integration of a pyridine ring into the tetrahydropyran-4-carbonitrile scaffold fundamentally alters the compound's interaction with the HPK1 kinase domain. By establishing a critical hydrogen bond at the hinge region, 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile achieves a superior selectivity profile and a highly favorable Therapeutic Index (>10.0) compared to its thiophene counterpart. This self-validating dataset strongly supports the prioritization of the Py-THP-CN scaffold in preclinical immuno-oncology pipelines.

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Safety & Regulatory Compliance

Safety

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile As a specialized heterocyclic intermediate (CAS 1368615-99-9) frequently utilized in the synthesis of advanced therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

As a specialized heterocyclic intermediate (CAS 1368615-99-9) frequently utilized in the synthesis of advanced therapeutics such as kinase inhibitors, 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile presents unique physicochemical hazards. Because the molecule contains both a tetrahydropyran-bound carbonitrile group and a pyridine ring, it cannot be treated as generic organic waste.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, categorization, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Part 1: Chemical Profiling & Hazard Causality

To safely dispose of any chemical, one must first understand the causality behind its reactivity. The structural moieties of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile dictate specific logistical choices during waste management:

  • The Nitrile Moiety (-C≡N): While generally stable under ambient conditions, nitriles are highly susceptible to hydrolysis when exposed to strong acids or bases. Under extreme thermal stress or acidic oxidation, there is a severe risk of releasing highly toxic hydrogen cyanide (HCN) gas. Causality for Disposal: This dictates an absolute prohibition on mixing this compound with acidic waste streams[1].

  • The Pyridine Ring: Pyridine derivatives possess a basic nitrogen center (pKa ~5.2) and are notorious environmental toxins. Furthermore, exposing pyridine rings to strong oxidizers (e.g., peroxides, permanganates) can trigger highly exothermic N-oxide formations[2]. Causality for Disposal: Pyridine-containing waste must be strictly segregated from oxidizers and requires high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers to prevent toxic atmospheric emissions[3].

  • The Tetrahydropyran Ring: This saturated oxygen heterocycle confers significant lipophilicity to the molecule, making it highly soluble in organic solvents but poorly soluble in water. Causality for Disposal: Aqueous flushing or water-based spill cleanup is ineffective and will only mobilize the hazard; organic solvent routing is required.

Table 1: Physicochemical Hazard Profile & Disposal Implications
Structural FeatureHazard CausalityLogistical Disposal Implication
Nitrile Group (-C≡N) Susceptible to acid/base hydrolysis; risk of HCN gas release under extreme thermal/acidic stress.Must be strictly segregated from strong acids. Requires specialized high-temp incineration.
Pyridine Ring Basic nitrogen center; environmental toxicity; forms exothermic N-oxides with oxidizers.Segregate from strong oxidizers. Incineration facility must utilize NOx scrubbers.
Tetrahydropyran Ring Confers lipophilicity, making the compound highly soluble in organic solvents but insoluble in water.Liquid waste must be routed to organic solvent streams; strictly avoid aqueous flushing.

Part 2: Waste Stream Categorization

Proper categorization at the point of generation prevents dangerous chemical incompatibilities and ensures compliance with the Resource Conservation and Recovery Act (RCRA)[3].

Table 2: Waste Stream Compatibility Matrix
Waste StatePrimary ContainerSecondary ContainmentRCRA Classification
Pure Solid / Powder UN-approved HDPE wide-mouth jarPolystyrene or secondary plastic binCharacteristic Toxic Waste
Dissolved in Non-Halogenated Solvent (e.g., EtOAc)HDPE Carboy (Liquid)Flammables CabinetIgnitable / Toxic Waste
Dissolved in Halogenated Solvent (e.g., DCM)HDPE Carboy (Liquid)Vented Chemical CabinetCharacteristic Toxic Waste
Contaminated Consumables (PPE, Pipettes)Heavy-duty poly bag or solid waste drumBiohazard/Chemical Waste BinSolid Hazardous Waste

Part 3: Step-by-Step Methodologies

Protocol A: Spill Response and Initial Containment

This protocol is designed as a self-validating system: each step physically prevents the failure of the next.

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure the laboratory fume hood is operating at maximum exhaust capacity to capture any volatile pyridine derivatives.

  • Don Appropriate PPE: Equip double-layered nitrile gloves, safety goggles, and a lab coat. Causality: Pyridine derivatives are known to permeate standard, single-layer nitrile gloves over extended exposure periods[2].

  • Neutralize and Absorb: Do NOT use water. Because of the lipophilic tetrahydropyran ring, water will resist aqueous dissolution and spread the contamination. Instead, cover the spill entirely with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Collect and Package: Using non-sparking tools, sweep the absorbed mixture into a wide-mouth high-density polyethylene (HDPE) container.

  • Seal and Label: Tightly seal the container and affix a temporary "Hazardous Spill Residue" label detailing the full chemical name and the exact date of the spill.

Protocol B: Routine Waste Packaging and Manifesting
  • Segregation Verification: Before adding the compound to any bulk waste carboy, verify the logbook to ensure the container contains absolutely no strong acids (e.g., HCl, H2SO4) or strong oxidizers. Causality: Mixing this compound with acids triggers nitrile hydrolysis, while oxidizers exothermically form pyridine N-oxides[4].

  • Containerization:

    • For solids: Transfer residual powders into a dedicated UN-approved HDPE solid waste container.

    • For liquids: Pour solutions into the appropriate solvent waste carboy (differentiating strictly between halogenated and non-halogenated streams).

  • RCRA Labeling: Attach a standardized EPA/RCRA Hazardous Waste label[3]. The label must explicitly state "4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile"—do not use shorthand or structural abbreviations. Check the boxes for "Toxic" and, if dissolved in a flammable solvent, "Ignitable".

  • Satellite Accumulation: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure it is placed within a secondary containment tray to capture potential leaks, and do not exceed the regulatory accumulation time limit (typically 90 to 180 days)[4].

  • Vendor Handoff: Coordinate with a licensed hazardous waste disposal vendor. Explicitly highlight the presence of dual nitrogen centers (nitrile and pyridine) on the waste manifest so the vendor routes the waste to an incinerator equipped with nitrogen oxide (NOx) scrubbers[1].

Part 4: Disposal Logical Workflow

G Start Waste Generation: 4-(pyridin-2-yl)tetrahydro- 2H-pyran-4-carbonitrile CheckState Physical State Assessment Start->CheckState SolidWaste Solid/Powder Waste CheckState->SolidWaste LiquidWaste Liquid/Solution Waste CheckState->LiquidWaste PackSolid Pack in UN-approved HDPE Container SolidWaste->PackSolid CheckpH Check Compatibility (Strictly NO Strong Acids) LiquidWaste->CheckpH Label Apply RCRA Hazardous Waste Label PackSolid->Label PackLiquid Store in Solvent Waste Carboy CheckpH->PackLiquid PackLiquid->Label Store Secondary Containment (Satellite Accumulation Area) Label->Store Dispose Licensed Incineration (NOx Scrubber Equipped) Store->Dispose

Caption: Workflow for the safe categorization, packaging, and disposal of nitrile-pyridine derivatives.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. By synthesizing data from struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile. By synthesizing data from structurally related compounds, this document outlines crucial personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. Given the chemical's structure, the primary hazards are anticipated to be flammability, skin and eye irritation, and potential toxicity through various exposure routes. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including solvents, acids, and bases, making them a reliable choice for handling this compound.[5][6][7][8][9] They also provide a durable barrier against physical hazards like punctures.[6]
Eye Protection Chemical Safety GogglesTo prevent splashes or aerosols from contacting the eyes, chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are not sufficient.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over personal clothing to protect against splashes and in the event of a fire, given the flammability of the pyridine moiety.[2][3][4][10]
Respiratory Protection Fume HoodAll handling of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize the inhalation of potentially harmful vapors.[1][11]

II. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area gather_ppe 2. Assemble PPE prep_area->gather_ppe verify_hood 3. Verify Fume Hood Functionality gather_ppe->verify_hood weigh 4. Weigh Compound verify_hood->weigh dissolve 5. Prepare Solution weigh->dissolve react 6. Perform Reaction dissolve->react decontaminate 7. Decontaminate Glassware react->decontaminate dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste clean_area 9. Clean Work Area dispose_waste->clean_area remove_ppe 10. Doff PPE clean_area->remove_ppe

Caption: Workflow for Safe Handling of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

1. Designate and Prepare a Work Area:

  • Clearly demarcate the area where the compound will be handled.

  • Ensure the workspace is clean and uncluttered.

  • An emergency eyewash and shower station must be readily accessible.[11]

2. Assemble All Necessary PPE:

  • Before handling the chemical, don all required PPE as outlined in the table above.

3. Verify Fume Hood Functionality:

  • Confirm that the chemical fume hood is operational and has a current certification.

4. Weighing the Compound:

  • All weighing must be performed inside the fume hood.

  • Use a disposable weighing boat to prevent contamination of the balance.

5. Solution Preparation:

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Keep the container closed whenever possible.

6. Performing the Reaction:

  • Conduct all reactions within the fume hood.

  • Use appropriate glassware and ensure all connections are secure.

III. Disposal Plan: Managing Chemical Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile must be disposed of in a clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

Container Management:

  • All waste containers must be kept closed when not in use.

  • Containers should be stored in a well-ventilated secondary containment area, away from heat and ignition sources.[11][12]

Final Disposal:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office. For small spills within a fume hood, use an appropriate absorbent material, and collect the waste in a sealed container for disposal.[4][11]

By adhering to these guidelines, researchers can mitigate the risks associated with handling 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile and maintain a safe and productive laboratory environment.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • How Can You Protect Your Hands? With Nitrile Gloves! (2021, April 26). Ralik.
  • Pyridine-Health Hazards and Toxicity. (n.d.). ChemicalBook.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • Chemical Safety Data Sheet MSDS / SDS - tetrahydro-4-methyl-2H-pyran. (2026, January 3). ChemicalBook.
  • Safety Data Sheet. (2014, February 27). Sigma-Aldrich.
  • Material Safety Data Sheet. (n.d.). Pi Chemicals.

Sources

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